molecular formula C9H13NO3 B075682 4'-O-Methylpyridoxine CAS No. 1464-33-1

4'-O-Methylpyridoxine

Cat. No.: B075682
CAS No.: 1464-33-1
M. Wt: 183.20 g/mol
InChI Key: SVINQHQHARVZFF-UHFFFAOYSA-N
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Description

5-(hydroxymethyl)-4-(methoxymethyl)-2-methylpyridin-3-ol is a high-purity, multi-functionalized pyridine derivative of significant interest in chemical and pharmaceutical research. This compound features a hydroxymethyl, a methoxymethyl, and a phenolic hydroxyl group on its pyridine core, making it a versatile and valuable synthetic intermediate. Its primary research application lies in the synthesis of complex molecular architectures, particularly in the development of novel pharmaceutical candidates and specialized ligands for catalysis. The presence of these distinct functional groups allows for selective chemical modifications, enabling researchers to explore structure-activity relationships (SAR) or to construct more complex heterocyclic systems. It serves as a key precursor in medicinal chemistry programs, potentially for the development of enzyme inhibitors or receptor modulators where the pyridine scaffold is prevalent. Furthermore, its polar nature and hydrogen-bonding capability make it a candidate for studies in materials science, particularly in the design of organic frameworks or as a building block for functionalized polymers. The specific steric and electronic properties conferred by its substitution pattern are crucial for investigating molecular recognition and binding interactions. This product is intended for research and development purposes by qualified laboratory professionals.

Properties

IUPAC Name

5-(hydroxymethyl)-4-(methoxymethyl)-2-methylpyridin-3-ol
Source PubChem
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InChI

InChI=1S/C9H13NO3/c1-6-9(12)8(5-13-2)7(4-11)3-10-6/h3,11-12H,4-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVINQHQHARVZFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=C1O)COC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3131-27-9 (hydrochloride)
Record name 4-Methoxymethylpyridoxine
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DSSTOX Substance ID

DTXSID00163366
Record name Ginkgotoxin
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Molecular Weight

183.20 g/mol
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Physical Description

Solid
Record name Ginkgotoxin
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CAS No.

1464-33-1
Record name 4′-O-Methylpyridoxine
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Record name 4-Methoxymethylpyridoxine
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Melting Point

181 °C
Record name Ginkgotoxin
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Foundational & Exploratory

Unveiling 4'-O-Methylpyridoxine: A Technical Guide to its Discovery, Isolation, and Analysis in Ginkgo biloba

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-O-Methylpyridoxine (MPN), also known as ginkgotoxin, is a neurotoxic pyridine derivative found in the seeds and, to a lesser extent, the leaves of the Ginkgo biloba tree.[1][2] Its discovery and subsequent characterization have been crucial in understanding the potential toxicity associated with the consumption of raw or improperly prepared ginkgo products. This technical guide provides an in-depth overview of the discovery, isolation, and analytical determination of this compound, tailored for researchers and professionals in the fields of natural product chemistry, toxicology, and drug development.

Discovery and Structural Elucidation

The first identification and isolation of this compound from Ginkgo biloba seeds was reported by Klein and his team in 1996.[1][3] This pivotal study laid the groundwork for subsequent research into the compound's biological activity and analytical methodologies. The structure of this compound was elucidated as the 4'-O-methyl ether of pyridoxine (Vitamin B6), a finding that hinted at its potential mechanism of toxicity as a vitamin B6 antagonist.

While detailed NMR spectral data for this compound is not extensively published in readily available literature, its structural confirmation relies on standard 1D and 2D NMR techniques (¹H, ¹³C, COSY, HSQC, HMBC) and mass spectrometry. The ¹H NMR spectrum would be expected to show characteristic signals for the aromatic proton on the pyridine ring, the methyl group at the 2-position, the hydroxymethyl group at the 5-position, the methoxymethyl group at the 4'-position, and the methyl group of the methoxy moiety. High-resolution mass spectrometry would confirm the elemental composition and molecular weight of the compound.

Experimental Protocols

Preparative Isolation of this compound

The following protocol is based on the methodology described by Arenz, Klein, et al. (1996) for the preparative isolation of this compound from Ginkgo biloba leaves.[4]

1. Extraction:

  • Two kilograms of Ginkgo biloba leaves are harvested and processed.

  • The plant material is extracted using an appropriate solvent system (details not specified in the abstract, but typically a polar solvent like methanol or ethanol would be used for such compounds).

2. Chromatographic Purification:

  • The crude extract is subjected to a series of chromatographic steps to purify the this compound.

  • Paper Chromatography: The extract is first purified by paper chromatography using a solvent system of n-butanol, water, and acetic acid (4:5:1, v/v). The band corresponding to this compound (Rf = 0.7) is eluted with water.

  • Silica Gel Thin-Layer Chromatography (TLC) - Step 1: The eluate from paper chromatography is then subjected to silica gel TLC. The plates are developed in a solvent system of tert-butanol, ethyl methyl ketone, ammonia (5%), and water (4:3:2:1, v/v). The band corresponding to the toxin (Rf = 0.7) is eluted with methanol.

  • Silica Gel Thin-Layer Chromatography (TLC) - Step 2: A final purification step is carried out on silica gel TLC plates developed in a solvent system of toluene, ethanol, and acetic acid (5:4:1, v/v). The band corresponding to this compound (Rf = 0.45) is eluted with methanol.

3. Identification:

  • The identity and purity of the isolated this compound are confirmed by ¹H-NMR and ¹³C-NMR spectroscopy.[4]

Analytical Extraction and Quantification of this compound and its Glucoside

Several methods have been developed for the analytical extraction and quantification of this compound and its primary glycosidic form, this compound-5'-glucoside (MPNG), in Ginkgo biloba materials.

Method 1: Optimized Water Extraction for HPLC [5]

  • Objective: To determine the optimal conditions for extracting MPN for subsequent HPLC analysis.

  • Procedure: An orthogonal test design can be used to optimize extraction parameters. The cited study found the optimal conditions to be:

    • Temperature: 40°C

    • Extraction Time: 100 minutes

    • Solid-to-Liquid Ratio: 1:10 (g/mL)

  • Quantification: The extracted MPN is quantified using High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis [6]

  • Objective: To quantify MPN in serum samples.

  • Derivatization: MPN is derivatized to its trifluoroacyl (TFA) derivative by treatment with trifluoroacetic anhydride at 50°C for 5 minutes.

  • Extraction: The derivatized MPN is extracted from the serum using a C18 solid-phase extraction cartridge.

  • Analysis: The TFA derivative of MPN is analyzed by GC-MS in selective ion mode.

Quantitative Data

The concentration of this compound and its glucoside can vary significantly depending on the plant material, its stage of growth, and processing methods.

Sample TypeAnalyteConcentration RangeReference
Ginkgo biloba Seeds (Mature)Total MPN249.30 - 295.62 µg/g[3]
Ginkgo biloba Seeds (Raw)This compound0.173 - 0.4 mg/g[2]
Heat-Treated Ginkgo biloba Seed ExtractThis compound76.84 - 371.56 mg/kg[7]
Optimized Water Extraction from SeedsThis compound1.933 µg/mg[5]

Note: Heat treatment has been shown to decrease the content of this compound in Ginkgo biloba seeds.[7]

Signaling Pathways and Mechanism of Action

Neurotoxicity Pathway

The primary mechanism of this compound's neurotoxicity is its action as a vitamin B6 antagonist. It competitively inhibits pyridoxal kinase, an essential enzyme in the vitamin B6 salvage pathway that converts pyridoxal to its active form, pyridoxal 5'-phosphate (PLP). PLP is a critical cofactor for the enzyme glutamate decarboxylase, which catalyzes the synthesis of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) from glutamate. A reduction in GABA levels leads to an imbalance in neurotransmission, resulting in neuronal hyperexcitability and convulsions.[2][8]

neurotoxicity_pathway MPN This compound Pyridoxal_Kinase Pyridoxal Kinase MPN->Pyridoxal_Kinase Inhibits PLP Pyridoxal 5'-Phosphate (PLP) Pyridoxal_Kinase->PLP Catalyzes Pyridoxal Pyridoxal Pyridoxal->Pyridoxal_Kinase Glutamate_Decarboxylase Glutamate Decarboxylase PLP->Glutamate_Decarboxylase Cofactor for GABA GABA Glutamate_Decarboxylase->GABA Synthesizes Glutamate Glutamate Glutamate->Glutamate_Decarboxylase Neuronal_Hyperexcitability Neuronal Hyperexcitability (Convulsions) GABA->Neuronal_Hyperexcitability Reduces

Mechanism of this compound Neurotoxicity.
Apoptosis Pathway in GES-1 Cells

Studies have shown that this compound can induce apoptosis in human gastric epithelial (GES-1) cells.[5][9] The proposed pathway involves the upregulation of pro-apoptotic proteins, leading to mitochondrial dysfunction.

apoptosis_pathway MPN This compound Caspase8 Caspase 8 MPN->Caspase8 Upregulates Bax Bax MPN->Bax Upregulates Mitochondrion Mitochondrion Caspase8->Mitochondrion Activates Bax->Mitochondrion Translocates to MMP_Loss Loss of Mitochondrial Membrane Potential Mitochondrion->MMP_Loss Leads to Apoptosis Apoptosis MMP_Loss->Apoptosis Induces

Apoptosis pathway induced by this compound in GES-1 cells.

Conclusion

This compound is a significant bioactive compound in Ginkgo biloba with well-established neurotoxic properties. The methodologies for its isolation and quantification are crucial for ensuring the safety of ginkgo-based products. Further research into its detailed pharmacological effects and the development of more efficient and scalable purification methods will continue to be of high interest to the scientific and drug development communities. The understanding of its mechanisms of action, both in neurotoxicity and apoptosis, provides a valuable framework for future toxicological studies and potential therapeutic interventions.

References

The Biosynthesis of 4'-O-Methylpyridoxine in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-O-Methylpyridoxine (MPN), also known as ginkgotoxin, is a neurotoxic antivitamin B6 found predominantly in the seeds and leaves of Ginkgo biloba. Its biosynthesis is a specialized branch of the vitamin B6 metabolic pathway in plants. This technical guide provides a comprehensive overview of the biosynthesis of this compound, detailing the enzymatic steps, precursor molecules, and relevant quantitative data. It includes detailed experimental protocols for key analytical techniques and visualizes the core pathway and experimental workflows using Graphviz diagrams. This document is intended to serve as a valuable resource for researchers in plant biochemistry, natural product chemistry, and toxicology, as well as for professionals involved in the development of drugs targeting metabolic pathways.

Introduction

This compound is a derivative of pyridoxine (vitamin B6) and is of significant interest due to its neurotoxic properties, which are attributed to its interference with vitamin B6 metabolism in animals and humans. The biosynthesis of this compound in plants such as Ginkgo biloba and Albizia tanganyicensis involves the de novo synthesis of the pyridoxine ring system, followed by a final methylation step. Understanding this pathway is crucial for agricultural, toxicological, and pharmaceutical research.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound can be divided into two main stages: the de novo synthesis of the pyridoxine core and the subsequent methylation of the 4'-hydroxyl group.

De Novo Biosynthesis of the Pyridoxine Ring

Plants synthesize the pyridoxine ring system de novo, a process that does not require the uptake of external vitamin B6.[1] This pathway is analogous to that found in E. coli and involves the following key steps:

  • Precursor Molecules: The biosynthesis begins with the primary metabolites D-glucose, which through the pentose phosphate pathway provides ribulose 5-phosphate, and dihydroxyacetone phosphate from glycolysis.[2][3]

  • Formation of Pyridoxal 5'-phosphate (PLP): A synthase complex, composed of the proteins PDX1 and PDX2, catalyzes the condensation of ribulose 5-phosphate and dihydroxyacetone phosphate to form pyridoxal 5'-phosphate (PLP), the active cofactor form of vitamin B6.[2]

  • Conversion to Pyridoxine: While the exact mechanism is hypothetical, it is proposed that PLP is converted to pyridoxine through the action of a dehydrogenase, which would involve the reduction of the aldehyde group at the 4-position to a hydroxyl group.[2]

O-Methylation of Pyridoxine

The final step in the biosynthesis of this compound is the methylation of the 4'-hydroxyl group of pyridoxine.

  • Methyl Group Donor: The methyl group is provided by L-methionine, specifically S-adenosyl-L-methionine (SAM), which is a common methyl donor in biological systems.[1][3]

  • Enzymatic Methylation: An O-methyltransferase (OMT) catalyzes the transfer of the methyl group from SAM to the 4'-hydroxyl group of pyridoxine, yielding this compound. While the specific OMT responsible for this reaction in Ginkgo biloba has not yet been fully characterized, it is a critical enzymatic step in the pathway.

Quantitative Data

The following tables summarize the available quantitative data related to the biosynthesis and presence of this compound in plants.

Table 1: Metabolite Concentrations in Ginkgo biloba

MetabolitePlant TissueConcentrationReference
This compoundRaw Seeds0.173 - 0.4 mg/g[4]
Free this compoundPackaged White Nutsup to 25 µg/g (dry weight)[5]
Vitamin B6Maturing KernelsPeak at 288.9 ± 7.1 µg/g[6]
Vitamin B6N. benthamiana (control)3.38 µg/g[1]
Vitamin B6N. benthamiana (overexpressing GbPDX2)12.17 µg/g[1]

Table 2: Gene Expression Data in Ginkgo biloba

GeneExpression PatternCorrelation with MetaboliteReference
GbPDX2Upregulated in late developmental stages of kernelsStrong positive correlation with Vitamin B6 accumulation (r = 0.92, p < 0.01)[6]

Table 3: Biochemical Data

CompoundParameterValueTarget EnzymeReference
This compoundIC50127.80 µMHuman Gastric Epithelial Cells (GES-1)[7]
This compoundKi3 µMHuman Pyridoxal Kinase[8]

Experimental Protocols

Extraction of this compound from Ginkgo biloba Seeds

This protocol is based on an improved, simplified extraction method.[5]

  • Sample Preparation: Dry and grind Ginkgo biloba seeds to a fine powder.

  • Extraction:

    • Weigh 1 g of the powdered sample into a centrifuge tube.

    • Add 10 mL of deionized water.

    • Shake vigorously for 30 minutes at room temperature.

    • Centrifuge at 4000 rpm for 15 minutes.

    • Collect the supernatant.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter prior to HPLC analysis.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This is a general protocol for the quantification of MPN.

  • Instrumentation: An HPLC system equipped with a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) and a UV or fluorescence detector.

  • Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., acetonitrile).

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-20 min: Linear gradient to 50% B

    • 20-25 min: 50% B

    • 25-30 min: Return to 5% B and equilibrate

  • Flow Rate: 1.0 mL/min.

  • Detection:

    • UV detection at 290 nm.

    • Fluorescence detection with excitation at 290 nm and emission at 400 nm for higher sensitivity.[9]

  • Quantification: Create a standard curve using a certified reference standard of this compound.

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

This protocol outlines the steps for analyzing the expression of biosynthetic genes like GbPDX2.[6]

  • RNA Extraction:

    • Extract total RNA from Ginkgo biloba tissues using a commercial plant RNA extraction kit or a TRIzol-based method.

    • Treat with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qRT-PCR:

    • Prepare the reaction mixture containing cDNA template, forward and reverse primers for the target gene (e.g., GbPDX2) and a reference gene (e.g., actin), and a SYBR Green master mix.

    • Perform the qRT-PCR in a real-time PCR thermal cycler with a program typically consisting of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

    • Analyze the data using the 2-ΔΔCt method to determine the relative gene expression levels.

Visualizations

Biosynthesis Pathway of this compound

Biosynthesis_of_4_O_Methylpyridoxine Glucose D-Glucose PPP Pentose Phosphate Pathway Glucose->PPP Glycolysis Glycolysis Glucose->Glycolysis R5P Ribulose 5-phosphate PPP->R5P DHAP Dihydroxyacetone phosphate Glycolysis->DHAP PLP Pyridoxal 5'-phosphate (PLP) R5P->PLP PDX1/PDX2 synthase complex DHAP->PLP Pyridoxine Pyridoxine (Vitamin B6) PLP->Pyridoxine Dehydrogenase (hypothetical) MPN This compound Pyridoxine->MPN SAM S-adenosyl-L-methionine (SAM) SAM->MPN SAH S-adenosyl-L-homocysteine (SAH) SAM->SAH O-Methyltransferase L_Methionine L-Methionine L_Methionine->SAM

Caption: The biosynthetic pathway of this compound in plants.

Experimental Workflow for Quantification of this compound

Experimental_Workflow_MPN_Quantification Start Start: Ginkgo biloba seeds Grinding Drying and Grinding Start->Grinding Extraction Aqueous Extraction (Shaking at RT) Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.45 µm) Centrifugation->Filtration Supernatant HPLC HPLC Analysis (C18 column) Filtration->HPLC Detection UV (290 nm) or Fluorescence Detection (Ex: 290 nm, Em: 400 nm) HPLC->Detection Quantification Quantification (Standard Curve) Detection->Quantification End End: Concentration of MPN Quantification->End

Caption: Workflow for the extraction and quantification of this compound.

References

4'-O-Methylpyridoxine: A Technical Guide to its Neurotoxic Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-O-Methylpyridoxine (MPN), also known as ginkgotoxin, is a neurotoxin naturally occurring in the seeds of the Ginkgo biloba tree. Ingestion of MPN can lead to a range of neurological symptoms, most notably epileptic seizures. This technical guide provides an in-depth exploration of the molecular mechanisms underlying MPN-induced neurotoxicity. The primary mechanism of action is the competitive inhibition of pyridoxal kinase, a critical enzyme in the vitamin B6 salvage pathway. This inhibition leads to a deficiency of the active form of vitamin B6, pyridoxal 5'-phosphate (PLP), a vital cofactor for numerous enzymatic reactions in the brain, including the synthesis of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). The resulting imbalance between excitatory and inhibitory neurotransmission is the direct cause of the observed seizures. This guide details the biochemical pathways affected by MPN, presents quantitative data on its enzymatic inhibition, describes relevant experimental protocols for studying its effects, and provides visual representations of the key mechanisms and workflows.

Introduction

This compound (MPN) is a structural analog of pyridoxine (vitamin B6) and acts as an antivitamin.[1] Cases of poisoning, particularly in children, have been reported following the consumption of raw or improperly cooked Ginkgo seeds, which can contain significant amounts of MPN.[2] The clinical presentation of MPN toxicity is dominated by neurological symptoms, including vomiting, irritability, and tonic-clonic convulsions.[2][3] The rapid onset of these symptoms underscores the potent and direct action of MPN on the central nervous system. Understanding the precise mechanism of MPN neurotoxicity is crucial for the development of effective therapeutic interventions and for ensuring the safety of Ginkgo biloba-derived products.

The Core Mechanism: Interference with Vitamin B6 Metabolism

The neurotoxicity of this compound is fundamentally linked to its interference with the metabolic pathway of vitamin B6. The central event is the inhibition of pyridoxal kinase, the enzyme responsible for phosphorylating pyridoxal to its biologically active form, pyridoxal 5'-phosphate (PLP).[4][5]

Competitive Inhibition of Pyridoxal Kinase

MPN acts as a competitive inhibitor of pyridoxal kinase, binding to the active site of the enzyme and preventing the phosphorylation of its natural substrate, pyridoxal.[6] This competitive inhibition is a direct consequence of the structural similarity between MPN and pyridoxine. The enzyme mistakenly recognizes MPN and binds to it; however, the 4'-O-methyl group prevents the subsequent phosphorylation reaction from proceeding efficiently. Furthermore, MPN itself can be phosphorylated by pyridoxal kinase to form this compound-5'-phosphate (MPNP).[5][7] This phosphorylation, although occurring at a slower rate than that of pyridoxal, further contributes to the depletion of the enzyme's resources and the accumulation of a potentially toxic metabolite.

Depletion of Pyridoxal 5'-Phosphate (PLP)

The inhibition of pyridoxal kinase leads to a significant decrease in the intracellular concentration of PLP.[3][8] PLP is an essential cofactor for over 140 distinct enzymatic reactions in the human body, a majority of which are involved in amino acid metabolism.[9] In the context of neurotoxicity, the most critical role of PLP is as a cofactor for glutamate decarboxylase (GAD).

Impaired GABA Synthesis

Glutamate decarboxylase (GAD) is the sole enzyme responsible for the synthesis of the primary inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA), from the excitatory neurotransmitter glutamate.[9] GAD requires PLP as a cofactor to catalyze this decarboxylation reaction. The MPN-induced depletion of PLP directly impairs the function of GAD, leading to a significant reduction in GABA synthesis.[10]

Excitatory/Inhibitory Imbalance and Seizures

The decrease in GABAergic inhibition, coupled with the continued presence of the excitatory neurotransmitter glutamate, results in a state of neuronal hyperexcitability. This imbalance between excitation and inhibition is the direct trigger for the epileptic seizures observed in MPN poisoning.[11][12] The administration of vitamin B6 (pyridoxine or PLP) can effectively counteract the toxic effects of MPN by replenishing the pool of PLP, thereby restoring GAD activity and GABAergic neurotransmission.[3]

The following diagram illustrates the core signaling pathway disrupted by this compound.

Mechanism of this compound Neurotoxicity cluster_0 Vitamin B6 Metabolism cluster_1 GABA Synthesis MPN This compound (MPN) PK Pyridoxal Kinase MPN->PK Competitive Inhibition PLP Pyridoxal 5'-Phosphate (PLP) PK->PLP Catalyzes MPNP This compound-5'-Phosphate (MPNP) PK->MPNP Phosphorylates PL Pyridoxal PL->PK Substrate GAD Glutamate Decarboxylase (GAD) PLP->GAD Cofactor PLP->GAD GABA GABA GAD->GABA Catalyzes GAD->GABA Glutamate Glutamate Glutamate->GAD Substrate Seizures Seizures Glutamate->Seizures Excitation leads to GABA->Seizures Inhibition of MPNP->GAD Potential Inhibition Pyridoxal Kinase Inhibition Assay Workflow start Start enzyme_prep Prepare Pyridoxal Kinase Solution start->enzyme_prep reaction_setup Set up Reaction Mixture: - Buffer - ATP, MgCl2 - Pyridoxal (Substrate) - this compound (Inhibitor) enzyme_prep->reaction_setup pre_incubation Pre-incubate Enzyme and Inhibitor (e.g., 37°C) reaction_setup->pre_incubation initiate_reaction Initiate Reaction with Substrate (Pyridoxal) pre_incubation->initiate_reaction incubation Incubate for a Defined Time initiate_reaction->incubation terminate_reaction Terminate Reaction (e.g., add acid) incubation->terminate_reaction detection Quantify PLP Production (HPLC, Spectrophotometry) terminate_reaction->detection data_analysis Analyze Data: - Calculate initial velocities - Determine Ki, Km, Vmax detection->data_analysis end End data_analysis->end Logical Flow of In Vivo MPN Neurotoxicity Studies MPN_admin This compound Administration/Exposure Behavioral_obs Behavioral Observation (Seizure Scoring) MPN_admin->Behavioral_obs Neurochem_analysis Neurochemical Analysis (GABA, Glutamate, PLP) MPN_admin->Neurochem_analysis Therapeutic_int Therapeutic Intervention (e.g., Vitamin B6) MPN_admin->Therapeutic_int Outcome_assessment Assessment of Outcomes: - Seizure severity - Neurochemical levels Behavioral_obs->Outcome_assessment Neurochem_analysis->Outcome_assessment Therapeutic_int->Behavioral_obs Therapeutic_int->Neurochem_analysis Correlation Correlate Behavioral and Neurochemical Data Outcome_assessment->Correlation

References

4'-O-Methylpyridoxine: A Technical Guide to its Antagonistic Action on Vitamin B6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-O-Methylpyridoxine (MPN), also known as ginkgotoxin, is a potent neurotoxin found in the seeds and leaves of the Ginkgo biloba tree.[1][2] Structurally similar to vitamin B6 (pyridoxine), MPN acts as a vitamin B6 antagonist, leading to a cascade of biochemical disruptions that can culminate in severe neurological symptoms, including epileptic convulsions.[3][4] This technical guide provides an in-depth analysis of the core mechanisms of MPN's antagonistic activity, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways involved. Understanding the molecular interactions of this antivitamin is crucial for researchers in toxicology, neurology, and drug development.

Mechanism of Action: Competitive Inhibition and Depletion of Active Vitamin B6

The primary mechanism of this compound's toxicity lies in its ability to interfere with the normal metabolism and function of vitamin B6.[5] Vitamin B6, in its active coenzyme form, pyridoxal-5'-phosphate (PLP), is essential for the function of numerous enzymes involved in amino acid metabolism.[6]

The central target of MPN is pyridoxal kinase , the enzyme responsible for phosphorylating pyridoxal to the biologically active PLP.[3][7][8] MPN acts as a competitive substrate for pyridoxal kinase, being phosphorylated itself to form this compound-5'-phosphate (MPNP).[9][10] This competitive inhibition leads to a significant reduction in the synthesis of PLP.[3][11]

The depletion of PLP has profound downstream effects, most notably on the synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) .[9][12] PLP is a critical coenzyme for glutamate decarboxylase (GAD), the enzyme that catalyzes the conversion of glutamate to GABA.[12][13] Reduced PLP levels lead to decreased GAD activity, resulting in lower GABA concentrations in the brain.[9][12] This imbalance between the excitatory neurotransmitter glutamate and the inhibitory neurotransmitter GABA is believed to be the primary cause of the convulsions and hyperactivity observed in MPN poisoning.[9][11]

dot

MPN_Mechanism cluster_B6_Metabolism Vitamin B6 Metabolism cluster_MPN_Action This compound Action cluster_Enzymatic_Conversion Enzymatic Conversion cluster_Neurotransmitter_Synthesis Neurotransmitter Synthesis Pyridoxine Pyridoxine (Vitamin B6) Pyridoxal Pyridoxal Pyridoxine->Pyridoxal PLP Pyridoxal-5'-Phosphate (PLP) (Active Vitamin B6) Pyridoxal->PLP Phosphorylation GAD Glutamate Decarboxylase (GAD) PLP->GAD Activates MPN This compound (MPN) MPNP This compound-5'-Phosphate (MPNP) MPN->MPNP PK Pyridoxal Kinase MPN->PK Competitive Substrate Glutamate Glutamate GABA GABA Glutamate->GABA PLP as coenzyme Experimental_Workflow cluster_InVivo_Rat In Vivo Rat Study cluster_InVivo_Mouse In Vivo Mouse Study cluster_InVitro In Vitro Studies Rat_Admin MPN Administration (Intragastric, 15 days) Rat_Data_Collection Data Collection (Body Weight, Blood, Tissues) Rat_Admin->Rat_Data_Collection Rat_Analysis Analysis (HPLC, Biochemical Assays, Histopathology) Rat_Data_Collection->Rat_Analysis Mouse_Admin MPN Administration (Intrathecal) Mouse_Observation Behavioral Observation (Hyperactivity, Seizures) Mouse_Admin->Mouse_Observation Mouse_Tissue_Collection Brain Tissue Collection Mouse_Observation->Mouse_Tissue_Collection Mouse_Analysis Analysis (HPLC for MPN, PLP, GABA, etc.) Mouse_Tissue_Collection->Mouse_Analysis Enzyme_Assay Pyridoxal Kinase Inhibition Assay Data_Analysis Determination of Ki and IC50 Enzyme_Assay->Data_Analysis Cell_Culture Cell Proliferation Assay (e.g., GES-1 cells) Cell_Culture->Data_Analysis Synthesis_Pathway Pyridoxine Pyridoxine Protected_Pyridoxine Protected Pyridoxine (e.g., 3,5'-O-dibenzylpyridoxine) Pyridoxine->Protected_Pyridoxine Protection of 3'- and 5'-OH groups Methylated_Intermediate 4'-O-Methylated Protected Intermediate Protected_Pyridoxine->Methylated_Intermediate Methylation of 4'-OH group MPN This compound Methylated_Intermediate->MPN Deprotection

References

Early Studies on 4'-O-Methylpyridoxine (Ginkgotoxin) Poisoning: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-O-Methylpyridoxine, commonly known as Ginkgotoxin, is a neurotoxin found in the seeds of the Ginkgo biloba tree. Historically, Ginkgo seeds have been used in traditional Asian cuisine and medicine for centuries. However, consumption of raw or improperly cooked seeds has been associated with a form of poisoning characterized by neurological symptoms, most notably epileptic seizures. This technical guide provides an in-depth overview of the early scientific investigations into Ginkgotoxin poisoning, focusing on quantitative toxicological data, detailed experimental methodologies, and the elucidation of its mechanism of action.

Quantitative Toxicological Data

Early research focused on determining the toxic potential of Ginkgotoxin and Ginkgo biloba extracts through animal studies and analysis of human poisoning cases. The following tables summarize key quantitative data from these foundational studies.

Table 1: Acute Toxicity of Ginkgo Biloba Extract (EGb 761) in Rodents
SpeciesRoute of AdministrationLD50 (mg/kg)
Mouse Oral7700[1]
Intravenous1100[1]
Intraperitoneal1900[1]
Rat Oral>10,000[1]
Intravenous1100[1]
Intraperitoneal2100[1]
Table 2: this compound (MPN) Concentrations in Human Poisoning Cases
Age (years)Amount IngestedTime to Onset of Symptoms (hours)Serum MPN Concentration (ng/mL)Reference
2Large quantity of ginkgo seeds7-9360[2]
64~50 roasted seeds with alcohol9.5>3000 nM (~550 ng/mL) at 10 hours post-ingestion[3]

Experimental Protocols

The following sections detail the methodologies employed in early studies to investigate Ginkgotoxin poisoning, from the isolation of the toxin to the characterization of its effects in vivo and in vitro.

Isolation and Characterization of this compound

The toxic principle from Ginkgo biloba seeds was first isolated and identified as this compound in the 1980s.

Experimental Protocol: Isolation of this compound

  • Extraction: Ground Ginkgo biloba seeds were extracted with hot water. A simple and effective method involved shaking the ground seeds with water at room temperature.[4] An earlier, more exhaustive method utilized a Soxhlet apparatus with boiling water for 4 hours.[5]

  • Purification: The aqueous extract was subjected to chromatographic techniques to isolate the active compound. While early papers do not provide exhaustive detail on the purification columns and solvent systems, later methods for analysis utilized reversed-phase liquid chromatography (LC).[5]

  • Structural Elucidation: The structure of the isolated toxic principle was determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[6][7][8] The identity was confirmed to be 5-(hydroxymethyl)-4-(methoxymethyl)-2-methylpyridin-3-ol, a 4'-O-methyl derivative of pyridoxine (Vitamin B6).

In Vivo Animal Models of Ginkgotoxin-Induced Seizures

Early research utilized rodent models to replicate the convulsive effects of Ginkgotoxin poisoning and to study its neurotoxic properties.

Experimental Protocol: Induction of Seizures in Mice with this compound

  • Animal Model: Male ddY mice (4-5 weeks old) were commonly used.[9]

  • Toxin Administration: this compound, dissolved in phosphate-buffered saline (PBS), was administered via intrathecal injection into the right lateral ventricle. Doses ranged from 5 to 80 nmol in a volume of 5 µL.[9]

  • Behavioral Observation: Following administration, mice were observed for behavioral changes, including hyperactivity (jumping, spinning) and the onset of seizures.[9] The duration of observation was typically 30 minutes.[9]

  • Neurochemical Analysis: After the observation period or at the onset of seizures, mice were euthanized, and brain tissue was harvested and frozen for subsequent neurochemical analysis. This included the quantification of this compound, its phosphorylated form (this compound-5'-phosphate), and various vitamin B6 vitamers and amino acids using High-Performance Liquid Chromatography (HPLC).[9]

In Vitro Assay for Pyridoxal Kinase Inhibition

The mechanism of Ginkgotoxin's neurotoxicity was elucidated through in vitro studies on its effect on pyridoxal kinase, a key enzyme in the vitamin B6 metabolic pathway.

Experimental Protocol: Pyridoxal Kinase Inhibition Assay

  • Enzyme Source: Recombinant homogeneous human pyridoxal kinase (EC 2.7.1.35) was used.[10]

  • Assay Buffer: The reaction was typically conducted in 10 mM HEPES buffer (pH 7.3) containing 100 mM KCl, 1 mM MgCl₂, 1 mM Mg-ATP, and 50 µg/mL BSA.[4]

  • Substrates and Inhibitor: The natural substrate, pyridoxal, was used in a concentration range of 10 to 600 µM.[4] this compound (ginkgotoxin) was introduced as the inhibitor.

  • Reaction Monitoring: The enzymatic activity was measured by monitoring the increase in absorbance at 388 nm, which corresponds to the formation of pyridoxal-5'-phosphate (PLP).[4] The reaction was carried out at 37°C in a microplate reader.[4]

  • Kinetic Analysis: To determine the type of inhibition and the inhibition constant (Ki), the assay was performed with varying concentrations of both the substrate (pyridoxal) and the inhibitor (ginkgotoxin). The results demonstrated that ginkgotoxin acts as a competitive inhibitor of pyridoxal kinase.[10][11]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by Ginkgotoxin and the experimental workflows described in the early studies.

ginkgotoxin_pathway Mechanism of this compound Neurotoxicity cluster_gaba GABA Synthesis Pathway cluster_b6 Vitamin B6 Metabolism cluster_mpn Ginkgotoxin Action Glutamate Glutamate GAD Glutamate Decarboxylase (GAD) Glutamate->GAD GABA GABA GAD->GABA Pyridoxal Pyridoxal PL_Kinase Pyridoxal Kinase Pyridoxal->PL_Kinase PLP Pyridoxal-5'-Phosphate (PLP) PLP->GAD Coenzyme PL_Kinase->PLP MPN This compound (Ginkgotoxin) MPN->PL_Kinase Competitive Inhibition

Caption: Mechanism of this compound neurotoxicity.

experimental_workflow Experimental Workflow for Early Ginkgotoxin Studies cluster_isolation Toxin Isolation & Characterization cluster_invivo In Vivo Seizure Model cluster_invitro In Vitro Enzyme Inhibition Assay start_iso Ginkgo Biloba Seeds extraction Hot Water Extraction start_iso->extraction purification Chromatography extraction->purification structure NMR & Mass Spectrometry purification->structure mpn_isolated Isolated this compound structure->mpn_isolated it_injection Intrathecal Injection of MPN mpn_isolated->it_injection assay Kinetic Assay with Pyridoxal and MPN mpn_isolated->assay mice Mice mice->it_injection behavior_obs Behavioral Observation (Seizures) it_injection->behavior_obs neurochem Neurochemical Analysis of Brain Tissue behavior_obs->neurochem enzyme Recombinant Human Pyridoxal Kinase enzyme->assay inhibition_data Determination of Competitive Inhibition & Ki assay->inhibition_data

Caption: Experimental workflow for early Ginkgotoxin studies.

Mechanism of Action

Early studies converged on a central mechanism for Ginkgotoxin's neurotoxicity: the inhibition of vitamin B6 metabolism. This compound is a structural analog of pyridoxine (vitamin B6). It acts as a competitive inhibitor of pyridoxal kinase, the enzyme responsible for phosphorylating pyridoxal to its biologically active form, pyridoxal-5'-phosphate (PLP).[10][11] PLP is an essential coenzyme for numerous enzymatic reactions in the brain, including the synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) from glutamate by glutamate decarboxylase (GAD).[3]

By competitively inhibiting pyridoxal kinase, Ginkgotoxin reduces the available pool of PLP. This, in turn, impairs the function of GAD, leading to decreased GABA synthesis. The resulting imbalance between excitatory (glutamate) and inhibitory (GABA) neurotransmission in the central nervous system is believed to be the underlying cause of the convulsions and other neurological symptoms observed in Ginkgotoxin poisoning.

Conclusion

The early investigations into this compound poisoning laid a crucial foundation for understanding the toxicology of this naturally occurring compound. Through a combination of meticulous isolation and characterization, the development of informative in vivo and in vitro experimental models, and careful observation of human poisoning cases, these pioneering studies successfully identified the causative agent, elucidated its mechanism of action as a competitive inhibitor of pyridoxal kinase, and established the basis for clinical management. This body of work continues to be relevant for researchers in toxicology, pharmacology, and drug development, serving as a case study in the investigation of natural product toxicity and highlighting the importance of understanding the biochemical basis of neurotoxic effects.

References

The Natural Occurrence and Analysis of 4'-O-Methylpyridoxine in Plant Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-O-Methylpyridoxine (MPN), also known as ginkgotoxin, is a neurotoxic pyridine derivative structurally related to vitamin B6. Its natural occurrence in the plant kingdom, primarily within the genera Ginkgo and Albizia, presents significant interest for toxicological studies, natural product chemistry, and drug development. This technical guide provides a comprehensive overview of the distribution of MPN in plant species, detailed experimental protocols for its extraction and quantification, and an exploration of its biosynthetic and toxicological pathways. The information is intended to serve as a foundational resource for researchers investigating this compound's physiological roles and potential pharmacological applications.

Introduction

This compound (MPN) is a naturally occurring neurotoxin that acts as a vitamin B6 antagonist.[1] Its presence in certain plant species, most notably Ginkgo biloba, has been linked to incidents of poisoning, characterized by symptoms ranging from gastrointestinal distress to seizures.[2] The structural similarity of MPN to pyridoxine allows it to interfere with vitamin B6 metabolism, leading to a cascade of neurological effects.[1] Understanding the distribution of this compound in the plant kingdom, along with robust methods for its detection and quantification, is crucial for ensuring the safety of botanical products and for exploring its potential as a pharmacological tool. This guide summarizes the current knowledge on the natural occurrence of MPN, provides detailed analytical methodologies, and visualizes its key biochemical pathways.

Natural Occurrence and Distribution

The presence of this compound has been confirmed in a limited number of plant genera, with the most significant concentrations found in Ginkgo biloba. It also occurs in the genus Albizia.[1]

Ginkgo biloba (Maidenhair Tree)

Ginkgo biloba is the most well-documented source of MPN. The compound is found in various parts of the plant, with the highest concentrations typically observed in the seeds. The leaves, which are commonly used in the preparation of dietary supplements, contain significantly lower amounts.[1][3] MPN also exists in a glycosylated form, this compound-5'-glucoside (MPNG), which can be more abundant than the free form in raw seeds and can be hydrolyzed to release MPN.[4]

Albizia Species

The presence of this compound has also been reported in the genus Albizia. Cell suspension cultures of Albizia tanganyicensis have been shown to produce MPN.[5] While comprehensive quantitative data across different Albizia species is not as extensive as for Ginkgo biloba, this genus is a confirmed source of the compound. Phytochemical studies of Albizia julibrissin have identified various bioactive compounds, and the genus is known to produce pyridine glycosides.[6][7]

Quantitative Data

The concentration of this compound and its glucoside varies significantly depending on the plant species, the part of the plant, and the processing methods. The following tables summarize the available quantitative data.

Table 1: Quantitative Occurrence of this compound (MPN) and this compound-5'-glucoside (MPNG) in Ginkgo biloba

Plant PartCompoundConcentration RangeNotes
Seeds (Raw)MPN179 µg/g (total free)Extraction with boiling water in a Soxhlet yielded this concentration.[8]
Seeds (Raw)MPN & MPNGVariesMPNG is the main analog in raw seeds under optimal extraction conditions (0 °C, pH 2.5).[9]
LeavesMPNLower than seedsThe toxin is present in leaves, which are used for extracts.[3]
Commercial ProductsMPN17-64 µg/g (in 3 samples), 457 µg/g (in 1 sample)Concentrations in powder from capsules.[8]

Table 2: Occurrence of this compound (MPN) in Albizia Species

Plant SpeciesPlant Part/CultureCompoundFindings
Albizia tanganyicensisCell Suspension CultureMPNProduction of MPN confirmed.[5]
Albizia julibrissinStem BarkNot specified for MPNKnown to contain various bioactive compounds including lignans and saponins.[6][7]

Experimental Protocols

Accurate quantification of this compound in plant matrices is essential for safety assessment and research purposes. High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection is the most common analytical technique. A Gas Chromatography-Mass Spectrometry (GC-MS) method has also been developed.

Extraction of this compound from Plant Material

This protocol is a synthesis of commonly employed methods for the extraction of MPN from Ginkgo biloba seeds.

Materials and Reagents:

  • Ground plant material (e.g., Ginkgo biloba seeds)

  • Deionized water

  • Methanol (HPLC grade)

  • 0.05M Potassium dihydrogen phosphate (KH2PO4)

  • Phosphoric acid

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

Procedure:

  • Sample Preparation: Homogenize and freeze-dry the plant material to a fine powder.

  • Extraction:

    • Weigh approximately 1 g of the powdered plant material into a suitable flask.

    • Add 20 mL of deionized water.

    • Extract using a Soxhlet apparatus with boiling water for 4 hours.[8] Alternatively, perform ultrasonic-assisted extraction at a controlled temperature (e.g., 40°C) for a defined period (e.g., 60 minutes).

  • Purification (optional but recommended):

    • Centrifuge the extract to pellet solid debris.

    • Condition a C18 SPE cartridge with methanol followed by deionized water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with deionized water to remove polar impurities.

    • Elute MPN with methanol.

  • Sample for Analysis:

    • Evaporate the methanolic eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a known volume of the mobile phase for HPLC analysis.

Quantification by HPLC with Fluorescence Detection

This method is highly sensitive and specific for MPN.

Instrumentation:

  • HPLC system with a fluorescence detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase: A mixture of methanol and 0.05M KH2PO4 (1:9, v/v), with the pH adjusted to 3.0 with phosphoric acid.[8]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Fluorescence Detection: Excitation at 280 nm and emission at 370 nm.[8]

Calibration:

  • Prepare a series of standard solutions of MPN in the mobile phase at concentrations ranging from 10 to 100 ng/mL.[8]

  • Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

  • The concentration of MPN in the sample can be determined by interpolating its peak area on the calibration curve.

Signaling Pathways and Mechanism of Action

The neurotoxicity of this compound is primarily attributed to its interference with the vitamin B6 metabolic pathway, which is crucial for the synthesis of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[1]

Biosynthesis of this compound

MPN is a methylated derivative of pyridoxine (vitamin B6). Its biosynthesis in plants involves the de novo synthesis of the pyridoxine ring system, followed by a methylation step.[1]

MPN Biosynthesis Ribulose_5_P Ribulose 5-phosphate Pdx1_Pdx2 Pdx1/Pdx2 Synthase Complex Ribulose_5_P->Pdx1_Pdx2 DHAP Dihydroxyacetone phosphate DHAP->Pdx1_Pdx2 PLP Pyridoxal 5'-phosphate Dehydrogenase Dehydrogenase PLP->Dehydrogenase Pyridoxine Pyridoxine (Vitamin B6) Methyltransferase O-Methyltransferase Pyridoxine->Methyltransferase MPN This compound SAM S-Adenosyl methionine SAM->Methyltransferase SAH S-Adenosyl homocysteine Pdx1_Pdx2->PLP Dehydrogenase->Pyridoxine Methyltransferase->MPN Methyltransferase->SAH

Biosynthesis of this compound.
Mechanism of Neurotoxicity

The primary molecular target of MPN is pyridoxal kinase, an enzyme essential for the conversion of dietary vitamin B6 into its biologically active form, pyridoxal 5'-phosphate (PLP).[2] PLP is a critical cofactor for numerous enzymatic reactions, including the synthesis of neurotransmitters.

By inhibiting pyridoxal kinase, MPN leads to a deficiency in PLP. This, in turn, impairs the function of glutamate decarboxylase, the enzyme responsible for converting the excitatory neurotransmitter glutamate into the inhibitory neurotransmitter GABA. The resulting imbalance between excitatory and inhibitory signaling in the brain leads to hyperexcitability and can manifest as seizures.[10][11]

MPN Mechanism of Action MPN This compound Pyridoxal_Kinase Pyridoxal Kinase MPN->Pyridoxal_Kinase Inhibition Pyridoxine Pyridoxine (Vitamin B6) Pyridoxine->Pyridoxal_Kinase Substrate PLP Pyridoxal 5'-phosphate (PLP) Glutamate_Decarboxylase Glutamate Decarboxylase PLP->Glutamate_Decarboxylase Cofactor Pyridoxal_Kinase->PLP Product Glutamate Glutamate (Excitatory) Glutamate->Glutamate_Decarboxylase Substrate Seizures Neuronal Hyperexcitability (Seizures) Glutamate->Seizures Excitation GABA GABA (Inhibitory) GABA->Seizures Inhibition Glutamate_Decarboxylase->GABA Product

Mechanism of this compound neurotoxicity.

Conclusion

This compound is a significant natural toxin with a well-defined mechanism of action. Its presence in Ginkgo biloba and Albizia species necessitates careful monitoring, especially in the context of herbal medicines and dietary supplements. The analytical methods detailed in this guide provide a robust framework for the accurate quantification of MPN. Further research into the distribution of this compound across a wider range of plant species, as well as a deeper exploration of its potential interactions with other neuronal signaling pathways, will be valuable for both toxicological risk assessment and the discovery of new pharmacological probes. The provided diagrams of its biosynthesis and mechanism of action offer a clear visual summary for researchers in the field.

References

The Neuroactive Compound 4'-O-Methylpyridoxine: An In-depth Examination of its Inhibitory Effect on Gamma-Aminobutyric Acid (GABA) Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4'-O-Methylpyridoxine (MPN), a neurotoxic compound found in the seeds of Ginkgo biloba, has been identified as a potent antagonist of vitamin B6. This antagonism directly impacts the synthesis of the primary inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA). The principal mechanism of action involves the competitive inhibition of pyridoxal kinase, leading to a deficiency in pyridoxal-5'-phosphate (PLP), a critical coenzyme for glutamate decarboxylase (GAD). The subsequent reduction in GAD activity results in diminished GABA levels, creating an excitatory/inhibitory neurotransmitter imbalance that can manifest as seizures and other neurological symptoms. This technical guide provides a comprehensive overview of the biochemical pathways, quantitative effects, and experimental methodologies related to the impact of this compound on GABAergic systems.

Introduction

This compound (MPN), also known as ginkgotoxin, is a naturally occurring derivative of vitamin B6.[1] Its structural similarity to pyridoxine, a form of vitamin B6, is the basis for its antagonistic effects on vitamin B6 metabolism.[2] The consumption of raw or improperly prepared Ginkgo biloba seeds has been associated with neurotoxic effects, primarily due to the presence of MPN.[2] These effects are largely attributed to the disruption of GABA synthesis.[3] Understanding the precise mechanism by which MPN interferes with the GABAergic system is crucial for toxicological assessments and the development of potential therapeutic interventions.

Mechanism of Action: Interference with Vitamin B6 Metabolism and GABA Synthesis

The neurotoxic effects of this compound are a direct consequence of its interference with the vitamin B6 metabolic pathway, which is essential for the synthesis of GABA.

Inhibition of Pyridoxal Kinase

The primary molecular target of MPN is pyridoxal kinase.[2][4] This enzyme is responsible for the phosphorylation of pyridoxal to its biologically active form, pyridoxal-5'-phosphate (PLP).[5] MPN acts as a competitive inhibitor of pyridoxal kinase, effectively reducing the intracellular pool of PLP.[4][6] In vitro studies have shown that MPN can serve as an alternative substrate for pyridoxal kinase, leading to the formation of this compound-5'-phosphate (MPNP) and further depleting the enzyme's capacity to produce PLP.[1][7]

Downstream Inhibition of Glutamate Decarboxylase

Pyridoxal-5'-phosphate is an indispensable coenzyme for glutamate decarboxylase (GAD), the rate-limiting enzyme in the synthesis of GABA.[7][8] GAD catalyzes the conversion of the excitatory neurotransmitter glutamate to the inhibitory neurotransmitter GABA.[8] The reduction in PLP levels caused by MPN's inhibition of pyridoxal kinase leads to decreased GAD activity.[9][10] This impairment of GAD function results in a significant reduction in the synthesis of GABA.[9]

Quantitative Data on the Effects of this compound

Multiple studies have quantified the impact of MPN on GABA levels and related biochemical markers in both in vivo and in vitro models.

In Vivo Studies
Study ModelAdministration RouteDosageBrain RegionObserved EffectReference
MouseOral (pretreatment)30 mg/kgHippocampus, Cerebral CortexSignificant decrease in GABA levels and GAD activity.[9]
MouseIntrathecal5-80 nmolBrainNegative correlation between MPN dose/body weight and GABA/Glu ratio (p=0.004). Decreased PLP and GABA/Glu ratio in hyperactive mice.[3][11]
RatIntravenous5 mg/kgPlasmaSignificant decrease in PLP concentration.[5][12]
RatIntragastric50 mg/kg BW for 15 daysBrain, HeartPathological changes.[13]
In Vitro Studies
Cell LineParameterValueReference
Human Gastric Epithelial (GES-1)IC50 (Cytotoxicity)127.80 µM[1][14]
Human Gastric Epithelial (GES-1)Apoptosis (100 µM MPN)43.80%[1][14]

Experimental Protocols

The following sections detail the methodologies employed in key studies investigating the effects of this compound.

In Vivo Murine Model of MPN-Induced GABA Depletion
  • Animal Model: Male ddY mice.

  • Treatment:

    • Control group: Vehicle administration.

    • MPN group: Intrathecal administration of this compound (5-80 nmol).

  • Behavioral Analysis: Observation for hyperactivity and seizure activity for 30 minutes post-administration.

  • Biochemical Analysis:

    • Euthanasia and brain tissue collection.

    • Homogenization of brain tissue.

    • Measurement of GABA and glutamate concentrations using high-performance liquid chromatography (HPLC).

    • Determination of pyridoxal-5'-phosphate (PLP) levels via HPLC.

    • Calculation of the GABA/Glutamate ratio.

  • Statistical Analysis: Correlation analysis between MPN dose/body weight and biochemical parameters. Student's t-test for comparisons between control and hyperactive groups.[7][15]

Experimental_Workflow cluster_animal Animal Protocol cluster_analysis Biochemical Analysis cluster_data Data Interpretation A1 Mouse Model Selection A2 Intrathecal MPN Administration A1->A2 A3 Behavioral Observation A2->A3 B1 Brain Tissue Collection A3->B1 B2 Homogenization B1->B2 B3 HPLC Analysis (GABA, Glutamate, PLP) B2->B3 C1 Calculation of GABA/Glu Ratio B3->C1 C2 Statistical Analysis C1->C2

In Vitro Cytotoxicity Assay
  • Cell Line: Human gastric epithelial cells (GES-1).

  • Treatment: Incubation with varying concentrations of this compound (e.g., up to 100 µM).

  • Assay:

    • Cell proliferation assay (e.g., MTT or WST-1) to determine cell viability.

    • Flow cytometry analysis with Annexin V and Propidium Iodide staining to quantify apoptosis.

  • Data Analysis: Calculation of the half-maximal inhibitory concentration (IC50) for cytotoxicity and determination of the percentage of apoptotic cells.[1][14]

Conclusion

References

Methodological & Application

Application Note: Quantification of 4'-O-Methylpyridoxine in Human Serum using HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a detailed protocol for the quantification of 4'-O-Methylpyridoxine (MPN) in human serum using a robust High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method. MPN is a neurotoxic compound found in Ginkgo biloba seeds and its quantification in serum is crucial for diagnosing and managing poisoning cases. The presented method involves a straightforward sample preparation procedure followed by reversed-phase HPLC analysis. This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable and validated method for MPN analysis in a clinical or research setting.

Introduction

This compound (MPN), also known as ginkgotoxin, is a vitamin B6 antagonist present in the seeds of the Ginkgo biloba tree.[1] Ingestion of ginkgo seeds can lead to poisoning, with symptoms ranging from vomiting and diarrhea to seizures and loss of consciousness.[2][3] The toxicity of MPN stems from its interference with vitamin B6 metabolism. Specifically, MPN inhibits the enzyme pyridoxal kinase, which is essential for the conversion of vitamin B6 into its active form, pyridoxal 5'-phosphate (PLP).[4][5] PLP is a critical coenzyme for over 140 enzymatic reactions, including the synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) from glutamate.[6][7] A deficiency in PLP disrupts the balance between excitatory and inhibitory neurotransmitters, leading to the neurological symptoms observed in ginkgo seed poisoning.[3][5]

Given the potential for severe toxicity, a rapid and accurate method for quantifying MPN in serum is essential for clinical diagnosis and patient management. High-Performance Liquid Chromatography (HPLC) with UV detection offers a reliable and accessible analytical technique for this purpose. This application note provides a comprehensive protocol for MPN quantification in serum, including sample preparation, chromatographic conditions, and method validation parameters.

Experimental Protocols

Materials and Reagents
  • This compound (MPN) standard (analytical grade)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (analytical grade)

  • Orthophosphoric acid (85%)

  • Perchloric acid (analytical grade)

  • Water (HPLC grade)

  • Human serum (drug-free)

  • Solid-Phase Extraction (SPE) cartridges (C18, e.g., Isolute C18)[8]

Instrumentation
  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Centrifuge

  • Vortex mixer

  • pH meter

Sample Preparation: Protein Precipitation
  • To 200 µL of serum sample in a microcentrifuge tube, add 200 µL of 6% perchloric acid.

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Carefully transfer the supernatant to a clean tube.

  • Inject a 20 µL aliquot of the supernatant into the HPLC system.

Sample Preparation: Solid-Phase Extraction (SPE)

For enhanced sample cleanup and concentration, an SPE protocol can be employed.

  • Condition a C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.

  • Deproteinize the serum sample as described in the protein precipitation protocol (steps 1-3).

  • Load the supernatant from the deproteinized serum onto the conditioned SPE cartridge.[9]

  • Wash the cartridge with 2 mL of water to remove interfering substances.

  • Elute the MPN from the cartridge with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a 20 µL aliquot into the HPLC system.

HPLC-UV Conditions
  • Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile and 10 mM potassium dihydrogen phosphate buffer (pH 3.0, adjusted with orthophosphoric acid) in a ratio of 10:90 (v/v)[8]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 25 °C

  • UV Detection Wavelength: 290 nm[8]

Calibration Curve
  • Prepare a stock solution of MPN in methanol (e.g., 1 mg/mL).

  • Perform serial dilutions of the stock solution with the mobile phase to prepare working standard solutions with concentrations ranging from 1 ng/mL to 1000 ng/mL.[8]

  • Inject each standard solution into the HPLC system and record the peak area.

  • Construct a calibration curve by plotting the peak area against the concentration of MPN.

Data Presentation

The following tables summarize the quantitative data for the HPLC-UV method for MPN quantification based on literature values.

Table 1: Chromatographic and Detection Parameters

ParameterValueReference
HPLC ColumnC18 Reversed-Phase[8]
Mobile PhaseAcetonitrile:10 mM KH₂PO₄ (pH 3.0) (10:90)[8]
Flow Rate1.0 mL/min
UV Wavelength290 nm[8]

Table 2: Method Validation Parameters

ParameterValueReference
Linearity Range1 - 1000 ng/mL[8]
Mean Recovery92.9 ± 6.1%[8]
Limit of Detection (LOD)~0.5 ng[8]

Note: For higher sensitivity, fluorescence detection can be used with an excitation wavelength of 290 nm and an emission wavelength of 400 nm, achieving a limit of detection as low as 5 pg.[10]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-UV Analysis serum Serum Sample precipitate Protein Precipitation (Perchloric Acid) serum->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Supernatant Collection centrifuge->supernatant injection HPLC Injection supernatant->injection Direct Injection or post-SPE separation C18 Column Separation injection->separation detection UV Detection (290 nm) separation->detection quantification Quantification detection->quantification

Caption: Experimental workflow for HPLC-UV quantification of this compound in serum.

Signaling Pathway of this compound Toxicity

signaling_pathway cluster_B6_metabolism Vitamin B6 Metabolism cluster_MPN_effect MPN Interference cluster_neurotransmission Neurotransmitter Synthesis B6 Vitamin B6 (Pyridoxine, Pyridoxal, Pyridoxamine) PLP Pyridoxal 5'-Phosphate (PLP) (Active Coenzyme) B6->PLP Phosphorylation GAD Glutamate Decarboxylase Requires PLP as Coenzyme PLP->GAD PK Pyridoxal Kinase Catalyzes PLP_deficiency PLP Deficiency MPN This compound (MPN) MPN_inhibits_PK MPN->MPN_inhibits_PK Inhibits MPN_inhibits_PK->PK MPN_inhibits_PK->PLP_deficiency Glutamate Glutamate (Excitatory) GABA GABA (Inhibitory) Glutamate->GABA Decarboxylation GABA_decrease Decreased GABA Synthesis PLP_deficiency->GABA_decrease Seizures Seizures GABA_decrease->Seizures

Caption: Mechanism of this compound neurotoxicity via inhibition of Vitamin B6 metabolism.

Conclusion

The HPLC-UV method detailed in this application note provides a reliable and accessible approach for the quantification of this compound in human serum. The protocol, including a straightforward sample preparation and robust chromatographic conditions, is suitable for clinical and research laboratories. Understanding the mechanism of MPN toxicity highlights the importance of its accurate measurement for the diagnosis and management of Ginkgo biloba seed poisoning.

References

Application Note: Quantitative Analysis of 4'-O-Methylpyridoxine in Plant Extracts by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the detection and quantification of 4'-O-Methylpyridoxine (MPN), also known as ginkgotoxin, in plant extracts using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound is a neurotoxin found in the seeds and leaves of Ginkgo biloba. As an anti-vitamin B6, it can induce seizures and other neurological symptoms. This document provides a comprehensive protocol for sample preparation, LC-MS/MS analysis, and data interpretation, intended for researchers, scientists, and professionals in drug development and natural product safety.

Introduction

This compound (MPN) is a naturally occurring neurotoxin and a structural analog of vitamin B6, found in plants such as Ginkgo biloba.[1][2] Its consumption, particularly of raw or improperly prepared Ginkgo seeds, can lead to poisoning, characterized by symptoms ranging from vomiting and irritability to severe convulsions.[1][3] The toxicity of MPN stems from its action as a vitamin B6 antagonist.[2] Specifically, MPN inhibits pyridoxal kinase, an essential enzyme for the conversion of vitamin B6 into its active form, pyridoxal-5'-phosphate (PLP).[4] PLP is a critical coenzyme for glutamate decarboxylase, which catalyzes the synthesis of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) from glutamate.[3][5][6] A deficiency in PLP leads to reduced GABA synthesis, creating an excitatory/inhibitory neurotransmitter imbalance that can result in seizures.[3][7]

Given the potential for toxicity, accurate and sensitive methods for the quantification of MPN in plant materials and derived products are crucial for quality control and safety assessment. This application note describes a selective and sensitive LC-MS/MS method for the determination of MPN in plant extracts.

Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Material

The extraction procedure is critical for the accurate quantification of MPN and its glycoside, this compound-5'-glucoside (MPNG), which can be hydrolyzed to MPN by endogenous enzymes during extraction.[6][8]

Materials:

  • Dried and powdered plant material (e.g., Ginkgo biloba seeds or leaves)

  • Deionized water

  • Silver fluoride (AgF) solution (25 mmol/L) (Optional, as an enzyme inhibitor)[6][8]

  • Methanol, HPLC grade

  • Vortex mixer

  • Centrifuge

  • 0.22 µm syringe filters

Protocol:

  • Weigh 100 mg of the homogenized and dried plant powder into a 2 mL microcentrifuge tube.

  • Add 1.5 mL of deionized water. For inhibition of enzymatic hydrolysis of MPNG to MPN, use a 25 mmol/L silver fluoride solution as the extraction solvent.[6][8]

  • Vortex the mixture thoroughly for 1 minute.

  • Incubate the sample in a water bath at 40°C for 100 minutes with intermittent vortexing.[9][10]

  • Centrifuge the sample at 10,000 x g for 10 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Methanol

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 30°C

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95% to 5% B

    • 12.1-15 min: 5% B

MS/MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 350°C

  • Nebulizer Gas Flow: 1.5 L/min

  • Drying Gas Flow: 15 L/min

  • Collision Gas: Argon

  • MRM Transitions:

    • This compound (MPN): Precursor ion m/z 184.1 -> Product ions (Quantifier and Qualifier, to be determined by direct infusion of a standard)

    • Internal Standard (e.g., ¹³C-labeled MPN): To be determined based on the standard.

Data Presentation

The following tables summarize quantitative data for this compound found in the literature.

Table 1: Quantitative Analysis of this compound in Ginkgo Biloba Seeds

Sample TypeExtraction MethodAnalytical MethodConcentration (µg/g)Reference
Dried Ginkgo SeedsShaking with waterLC-UV/Fluorescenceup to 25[11]
Ground Ginkgo SeedsBoiling water SoxhletLC-Fluorescence179[9]
Freeze-dried Ginkgo Seeds PowderWater at 40°CHPLC1933 (µg/g)[9][10]
Raw Ginkgo SeedsNot specifiedHPLC173 - 400[1]

Table 2: Recovery Rates of this compound

MatrixSpiking LevelRecovery Rate (%)Analytical MethodReference
Dried Ginkgo SeedsNot specified76LC-UV/Fluorescence[11]
Ginkgo Powder (Capsule)Not specified81LC-UV/Fluorescence[11]
Human Serum0.1 µg/mL90.0GC-MS[12][13]

Visualizations

Experimental Workflow

experimental_workflow sample Plant Material (e.g., Ginkgo Seeds) homogenize Homogenization (Grinding/Powdering) sample->homogenize extract Extraction (Water at 40°C, 100 min) homogenize->extract inhibit Enzyme Inhibition (Optional: 25mM AgF) extract->inhibit optionally with centrifuge Centrifugation (10,000 x g, 10 min) extract->centrifuge filter Filtration (0.22 µm Syringe Filter) centrifuge->filter lcms LC-MS/MS Analysis filter->lcms data Data Acquisition & Quantification lcms->data

Caption: Workflow for the extraction and analysis of this compound.

Signaling Pathway of this compound Toxicity

signaling_pathway cluster_vitamin_b6 Vitamin B6 Metabolism cluster_gaba_synthesis GABA Synthesis pyridoxine Pyridoxine (Vitamin B6) pk Pyridoxal Kinase pyridoxine->pk plp Pyridoxal-5'-Phosphate (PLP) (Active Form) gad Glutamate Decarboxylase (GAD) plp->gad Cofactor pk->plp glutamate Glutamate (Excitatory) glutamate->gad gaba GABA (Inhibitory) seizures Neurotoxicity / Seizures gaba->seizures Reduced inhibition leads to gad->gaba mpn This compound (MPN) mpn->pk Inhibits

Caption: Mechanism of this compound neurotoxicity.

Conclusion

The LC-MS/MS method outlined in this application note provides a selective and sensitive approach for the quantification of this compound in plant extracts. The detailed protocol for sample preparation and instrumental analysis, combined with the presented quantitative data, offers a valuable resource for laboratories involved in the safety and quality control of botanical products, particularly those derived from Ginkgo biloba. The provided diagrams illustrate the experimental process and the toxicological pathway, aiding in the comprehensive understanding of the analysis and the compound's mechanism of action.

References

Application Notes and Protocols for the Analysis of 4-O-methylpyridoxine using Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-O-methylpyridoxine (MPN), also known as ginkgotoxin, is a neurotoxic compound found in the seeds of the Ginkgo biloba tree.[1] It acts as an antagonist to vitamin B6, a critical nutrient for various metabolic processes, including the synthesis of neurotransmitters.[2][3] The primary mechanism of MPN's toxicity involves the inhibition of pyridoxal kinase, an enzyme essential for converting pyridoxine (vitamin B6) into its biologically active form, pyridoxal 5'-phosphate (PLP).[4] A deficiency in PLP disrupts the function of numerous enzymes, most notably glutamate decarboxylase, which is responsible for the synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) from glutamate.[5] This disruption of GABAergic neurotransmission can lead to severe neurological symptoms, including seizures.[1][2][3]

Accurate and sensitive quantification of MPN in biological matrices is crucial for toxicological studies, clinical diagnosis of Ginkgo seed poisoning, and for ensuring the safety of Ginkgo-derived products used in the pharmaceutical and nutraceutical industries. Gas chromatography-mass spectrometry (GC-MS) offers a highly specific and sensitive method for the analysis of MPN. This document provides detailed application notes and protocols for the determination of 4-O-methylpyridoxine in serum samples using GC-MS.

Quantitative Data Summary

The following tables summarize the quantitative data for the GC-MS analysis of 4-O-methylpyridoxine, primarily based on the work of Fujisawa et al. (2002).[2]

Table 1: Calibration Curve and Detection Limit for TFA-derivatized MPN [2]

ParameterValue
Linear Range100 pg - 10 ng
Correlation Coefficient (r)0.999
Detection Limit (S/N = 5)50 pg

Table 2: Recovery of MPN from Human Serum [2]

Spiked MPN Concentration (µg/mL)Mean Recovery (%) (n=5)Coefficient of Variation (CV, %)
0.0186.117.0
0.190.09.8

Experimental Protocols

This section details the methodologies for the extraction, derivatization, and GC-MS analysis of 4-O-methylpyridoxine from serum samples.

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is adapted from Fujisawa et al. (2002).[2]

Materials:

  • Human serum sample

  • C18 solid-phase extraction cartridges

  • Methanol

  • Deionized water

  • Evaporation system (e.g., nitrogen evaporator)

Procedure:

  • Condition a C18 SPE cartridge by washing sequentially with 5 mL of methanol followed by 5 mL of deionized water.

  • Load 1 mL of the human serum sample onto the conditioned C18 cartridge.

  • Wash the cartridge with 5 mL of deionized water to remove interfering substances.

  • Elute the 4-O-methylpyridoxine from the cartridge with 5 mL of methanol.

  • Evaporate the methanol eluate to dryness under a gentle stream of nitrogen at 50°C.

Derivatization: Trifluoroacetylation (TFA)

This protocol is adapted from Fujisawa et al. (2002).[2]

Materials:

  • Dried sample extract from SPE

  • Trifluoroacetic anhydride (TFAA)

  • Ethyl acetate

  • Heating block or water bath

  • Vials with screw caps

Procedure:

  • To the dried sample extract in a vial, add 100 µL of trifluoroacetic anhydride (TFAA).

  • Tightly cap the vial and heat at 50°C for 5 minutes.

  • Cool the vial to room temperature.

  • Carefully evaporate the remaining TFAA under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of ethyl acetate. The sample is now ready for GC-MS analysis. The TFA-derivatized MPN is reported to be stable for at least 6 hours at room temperature.[2]

GC-MS Analysis

The following GC-MS parameters are based on the method described by Fujisawa et al. (2002).[2]

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (e.g., Shimadzu GC-17A with QP-5000)

GC Conditions:

  • Column: HP-5 capillary column (or equivalent)

  • Carrier Gas: Helium

  • Injector: Split/splitless injector, operated in splitless mode for 2 minutes

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 20°C/minute to 300°C

  • Injection Volume: 1 µL

MS Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Scan Mode: Full scan or Selected Ion Monitoring (SIM)

  • Monitored Ion (for SIM): m/z 343 (base ion of TFA-derivatized MPN)[2]

Visualizations

Experimental Workflow

experimental_workflow sample Serum Sample spe Solid-Phase Extraction (C18) sample->spe Loading elution Elution with Methanol spe->elution Washing & Elution evaporation1 Evaporation to Dryness elution->evaporation1 derivatization Derivatization with TFAA (50°C, 5 min) evaporation1->derivatization evaporation2 Evaporation of Reagent derivatization->evaporation2 reconstitution Reconstitution in Ethyl Acetate evaporation2->reconstitution gcms GC-MS Analysis reconstitution->gcms Injection

Caption: Workflow for the GC-MS analysis of 4-O-methylpyridoxine.

Signaling Pathway of 4-O-methylpyridoxine Toxicity

signaling_pathway cluster_vitamin_b6 Vitamin B6 Metabolism cluster_gaba_synthesis GABA Synthesis pyridoxine Pyridoxine (Vitamin B6) pyridoxal_kinase Pyridoxal Kinase pyridoxine->pyridoxal_kinase plp Pyridoxal 5'-Phosphate (PLP) (Active Form) gad Glutamate Decarboxylase (GAD) plp->gad Cofactor pyridoxal_kinase->plp Phosphorylation glutamate Glutamate (Excitatory Neurotransmitter) glutamate->gad gaba GABA (Inhibitory Neurotransmitter) seizures Neurological Symptoms (e.g., Seizures) gaba->seizures Reduced Inhibition Leads To gad->gaba Decarboxylation mpn 4-O-methylpyridoxine (MPN) mpn->pyridoxal_kinase Inhibition

Caption: Mechanism of 4-O-methylpyridoxine neurotoxicity.

References

Application Notes: Inducing Seizures in Zebrafish Larvae Using 4'-O-Methylpyridoxine (Ginkgotoxin)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4'-O-Methylpyridoxine (MPN), also known as ginkgotoxin, is a neurotoxin naturally found in the seeds and leaves of the Ginkgo biloba tree.[1][2] It functions as an antivitamin B6, inducing seizures by disrupting the synthesis of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[3][4] The zebrafish (Danio rerio) larva has emerged as a powerful in vivo model for studying epilepsy and conducting high-throughput screening for anti-epileptic drugs (AEDs) due to its genetic tractability, rapid development, and physiological similarity to mammals.[5][6]

This application note provides a detailed protocol for establishing a chemically-induced seizure model in zebrafish larvae using MPN. Unlike broad-spectrum channel modulators like pentylenetetrazole (PTZ), the MPN model offers a distinct mechanism of action rooted in metabolic disruption, providing a complementary tool for epilepsy research and drug discovery.[1][7] This model is particularly useful for investigating vitamin B6-dependent epilepsies and screening compounds that may restore GABAergic homeostasis.

Mechanism of Action

This compound induces seizures by competitively inhibiting pyridoxal kinase, a critical enzyme in the vitamin B6 metabolic pathway.[3][8] This inhibition leads to a deficiency of pyridoxal-5'-phosphate (PLP), the active form of vitamin B6.[9] PLP is an essential cofactor for glutamate decarboxylase (GAD), the enzyme responsible for converting glutamate (an excitatory neurotransmitter) into GABA (the primary inhibitory neurotransmitter in the central nervous system).[8] The resulting reduction in GABA synthesis leads to an imbalance between excitatory and inhibitory signals, culminating in neuronal hyperexcitability and seizure activity.[4]

G cluster_0 Vitamin B6 Metabolism cluster_1 GABA Synthesis cluster_2 Neuronal Activity MPN This compound (MPN) PK Pyridoxal Kinase MPN->PK Inhibits PLP Pyridoxal-5'-Phosphate (PLP) PK->PLP Catalyzes B6 Pyridoxine (Vitamin B6) B6->PK Substrate GAD Glutamate Decarboxylase (GAD) PLP->GAD Cofactor GABA GABA GAD->GABA Catalyzes Glu Glutamate Glu->GAD Substrate Imbalance Excitatory/Inhibitory Imbalance GABA->Imbalance Reduced Inhibition Seizure Seizure Activity Imbalance->Seizure G start Start: Healthy 3 dpf Zebrafish Larvae prep Prepare Solutions: 1. Control (E3 Medium) 2. 0.5 mM MPN in E3 start->prep distribute Distribute Larvae into 96-Well Plate (1 larva/well) prep->distribute incubate Incubate for 2 hours at 28.5 °C distribute->incubate acclimate Acclimate in Tracking System (>5 min) incubate->acclimate record Record Locomotor Activity (Protocol 2) acclimate->record end Endpoint: Quantitative Behavioral Data record->end G start Healthy 3 dpf Larvae groups Create Treatment Groups start->groups control Control (E3 Medium) groups->control Group 1 mpn_only MPN Only (0.5 mM) groups->mpn_only Group 2 compound_only Test Compound Only groups->compound_only Group 3 combo MPN + Test Compound groups->combo Group 4 incubate Incubate for 2 hours at 28.5 °C control->incubate mpn_only->incubate compound_only->incubate combo->incubate record Record & Analyze Behavior incubate->record compare Compare Results record->compare end Determine Compound Efficacy compare->end

References

Application Notes and Protocols for In Vivo Studies of 4'-O-Methylpyridoxine-Induced Neurotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-O-Methylpyridoxine (MPN), a neurotoxic compound found in Ginkgo biloba seeds, is an antivitamin B6 agent.[1][2] Its neurotoxicity stems from the inhibition of pyridoxal kinase, an essential enzyme for the formation of pyridoxal-5'-phosphate (PLP), the active form of vitamin B6.[3] PLP is a critical cofactor for glutamate decarboxylase (GAD), the enzyme responsible for converting glutamate, the primary excitatory neurotransmitter, into gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[4] Inhibition of PLP synthesis by MPN leads to a reduction in GABA levels, disrupting the excitatory/inhibitory balance and resulting in neurotoxic effects such as hyperactivity and convulsions.[5][6][7] This document provides a detailed protocol for inducing and evaluating MPN-induced neurotoxicity in vivo, encompassing experimental design, behavioral assessments, biochemical analyses, and histopathological evaluation.

Signaling Pathway of this compound Neurotoxicity

MPN_Neurotoxicity_Pathway cluster_0 Mechanism of MPN-induced Neurotoxicity MPN This compound (MPN) PK Pyridoxal Kinase MPN->PK Inhibits PLP Pyridoxal-5'-Phosphate (PLP) PK->PLP Catalyzes formation of GAD Glutamate Decarboxylase (GAD) PLP->GAD Cofactor for GABA GABA GAD->GABA Synthesizes Glutamate Glutamate Glutamate->GAD Neurotoxicity Neurotoxicity (Hyperactivity, Convulsions) GABA->Neurotoxicity Reduced levels lead to

Caption: Mechanism of this compound (MPN) neurotoxicity.

Experimental Workflow

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_induction Neurotoxicity Induction cluster_assessment Assessment cluster_endpoint Endpoint acclimatization Acclimatization (1 week) grouping Random Grouping (Control, MPN doses) acclimatization->grouping administration MPN Administration (Intragastric or Intrathecal) grouping->administration behavioral Behavioral Analysis (e.g., Open Field, Seizure Scoring) administration->behavioral Time-course observation euthanasia Euthanasia & Tissue Collection behavioral->euthanasia biochemical Biochemical Analysis (Brain GABA & Glutamate) histopathology Histopathological Examination (H&E, GFAP) euthanasia->biochemical euthanasia->histopathology

Caption: Experimental workflow for in vivo MPN neurotoxicity studies.

Experimental Protocols

Animal Models and Husbandry
  • Species: Male Sprague-Dawley rats (200-250 g) or C57BL/6 mice (20-25 g).

  • Housing: Animals should be housed in a controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.

  • Acclimatization: Allow a minimum of one week for acclimatization before the commencement of experiments.

  • Ethical Considerations: All animal procedures must be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.

This compound (MPN) Preparation and Administration
  • Preparation: Dissolve MPN in sterile saline (0.9% NaCl). The concentration should be adjusted to deliver the desired dose in a volume of 5-10 ml/kg for intragastric administration in rats or 5 µl for intrathecal administration in mice.

  • Administration Routes:

    • Intragastric (gavage): For sub-chronic studies, administer MPN daily for a specified period (e.g., 15 days).[1][8]

    • Intrathecal: For acute studies, administer a single dose directly into the cerebrospinal fluid to observe rapid onset of neurotoxic effects.[5][6][7]

Experimental Groups and Dosage
GroupAnimal ModelAdministration RouteDosageDuration
Control Rat/MouseIntragastric/IntrathecalVehicle (Saline)Matched to treatment groups
Low Dose MPN RatIntragastric10 mg/kg BW15 days
Mid Dose MPN RatIntragastric30 mg/kg BW15 days
High Dose MPN RatIntragastric50 mg/kg BW15 days
Acute MPN MouseIntrathecal5-80 nmolSingle dose

Note: Dosages should be optimized in pilot studies to determine the dose that induces desired neurotoxic effects without causing excessive mortality.

Behavioral Assessments

Behavioral assessments should be conducted at specified time points following MPN administration.

  • Open Field Test: To assess locomotor activity and anxiety-like behavior. Record parameters such as total distance traveled, time spent in the center versus periphery, and rearing frequency.

  • Seizure Scoring (for acute studies): Observe animals continuously for the first 30-60 minutes post-intrathecal administration and score seizure activity based on a standardized scale (e.g., Racine scale).

  • Rota-rod Test: To evaluate motor coordination and balance.

  • Grip Strength Test: To measure muscle strength.

Sample Collection and Preparation
  • Euthanasia: At the end of the experimental period, euthanize animals by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

  • Brain Tissue Collection: Rapidly dissect the brain on an ice-cold surface. For biochemical analysis, immediately freeze the desired brain regions (e.g., frontal cortex, hippocampus, cerebellum) in liquid nitrogen and store at -80°C. For histopathology, proceed with perfusion fixation.

Biochemical Analysis: GABA and Glutamate Measurement

This protocol is adapted from established HPLC and GC-MS/MS methods for neurotransmitter analysis in rodent brain tissue.[9][10][11]

  • Tissue Homogenization: Homogenize the frozen brain tissue in a suitable buffer (e.g., 0.1 M perchloric acid) on ice.

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 15,000 x g for 10 minutes at 4°C) to precipitate proteins.

  • Supernatant Collection: Collect the supernatant for derivatization.

  • Derivatization: Derivatize the amino acids in the supernatant with a fluorescent tag (e.g., o-phthalaldehyde (OPA)) for HPLC analysis or a suitable agent for GC-MS/MS.

  • Chromatographic Analysis:

    • HPLC with Fluorescence Detection: Separate the derivatized amino acids on a reverse-phase C18 column with a suitable mobile phase. Detect and quantify GABA and glutamate based on their retention times and fluorescence intensity compared to standards.

    • GC-MS/MS: Analyze the derivatized samples for the quantification of GABA and glutamate.

  • Data Analysis: Express GABA and glutamate concentrations as µmol/g of tissue or µmol/mg of protein. Calculate the GABA/Glutamate ratio.

ParameterControl Group (Vehicle)MPN-Treated Group (Example)
Brain PLP Concentration NormalSignificantly Decreased[5]
Brain GABA Concentration NormalSignificantly Decreased[12]
Brain Glutamate Concentration NormalMay be elevated[12]
Brain GABA/Glutamate Ratio NormalSignificantly Decreased[5][6]
Histopathological Evaluation
  • Perfusion and Fixation: Transcardially perfuse the animals with saline followed by 4% paraformaldehyde in phosphate-buffered saline (PBS).

  • Tissue Processing: Post-fix the brain in 4% paraformaldehyde overnight, then transfer to a sucrose solution for cryoprotection.

  • Sectioning: Section the brain into coronal sections (e.g., 30-40 µm) using a cryostat or vibratome.

  • Staining:

    • Hematoxylin and Eosin (H&E) Staining: To observe general morphology and identify neuronal damage, such as pyknotic nuclei and eosinophilic cytoplasm.

    • Immunohistochemistry: Use specific antibodies to detect markers of neurotoxicity. A key marker is Glial Fibrillary Acidic Protein (GFAP) to assess astrogliosis, a hallmark of neuronal injury.

  • Microscopy and Analysis: Examine the stained sections under a light microscope. Quantify neuronal loss and gliosis in specific brain regions (e.g., frontal cortex, hippocampus).

Data Presentation and Interpretation

All quantitative data from behavioral, biochemical, and histopathological assessments should be presented in clearly structured tables and graphs. Statistical analysis (e.g., t-test, ANOVA) should be performed to determine the significance of the differences between control and MPN-treated groups.

The expected outcome of this protocol is the induction of a dose-dependent neurotoxicity characterized by behavioral abnormalities, a significant decrease in the brain GABA/glutamate ratio, and observable histopathological changes in the brain. These findings will provide valuable insights into the mechanisms of MPN-induced neurotoxicity and can be utilized for the screening and evaluation of potential neuroprotective agents.

References

Application Notes and Protocols: In Vitro Assay for Testing 4'-O-Methylpyridoxine Inhibition of Pyridoxal Kinase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridoxal kinase (PDXK) is a critical enzyme in the vitamin B6 salvage pathway, responsible for the phosphorylation of pyridoxal, pyridoxine, and pyridoxamine to their active coenzyme form, pyridoxal 5'-phosphate (PLP).[1][2][3] PLP is an essential cofactor for numerous enzymatic reactions involved in amino acid metabolism, neurotransmitter synthesis, and gluconeogenesis.[4] Given its central role in cellular metabolism, PDXK has emerged as a potential therapeutic target for various diseases. 4'-O-Methylpyridoxine (also known as ginkgotoxin), a neurotoxin found in the seeds of Ginkgo biloba, has been identified as an inhibitor of pyridoxal kinase.[5][6] Understanding the inhibitory mechanism and quantifying the potency of this compound is crucial for drug development and toxicology studies.

These application notes provide a detailed protocol for an in vitro assay to determine the inhibitory effect of this compound on pyridoxal kinase activity. The described method utilizes Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for the sensitive and specific quantification of the enzymatic product, pyridoxal 5'-phosphate (PLP).

Signaling Pathway

Pyridoxal kinase is a key enzyme in the vitamin B6 metabolism pathway. It catalyzes the ATP-dependent phosphorylation of the vitamin B6 vitamers (pyridoxal, pyridoxine, and pyridoxamine) to their respective 5'-phosphate esters. The primary product, pyridoxal 5'-phosphate (PLP), is the biologically active form of vitamin B6. This compound acts as a competitive inhibitor by binding to the active site of pyridoxal kinase, thereby preventing the phosphorylation of its natural substrates.

pyridoxal_kinase_pathway cluster_0 Vitamin B6 Metabolism Pyridoxal Pyridoxal (PL) PDXK Pyridoxal Kinase (PDXK) Pyridoxal->PDXK ATP ATP ATP->PDXK PLP Pyridoxal 5'-Phosphate (PLP) PDXK->PLP ADP ADP PDXK->ADP Methylpyridoxine This compound Methylpyridoxine->Inhibition Inhibition->PDXK

Figure 1: Pyridoxal Kinase Signaling Pathway and Inhibition.

Experimental Workflow

The experimental workflow for assessing the inhibition of pyridoxal kinase by this compound involves several key steps, from reagent preparation to data analysis. The following diagram outlines the logical sequence of the assay.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Reagents Prepare Buffers, Enzyme, Substrates, and Inhibitor Solutions Reaction Set up Reaction Mixtures: Enzyme, Buffer, Pyridoxal, +/- this compound Reagents->Reaction Incubation_Start Initiate Reaction with ATP Reaction->Incubation_Start Incubation Incubate at 37°C Incubation_Start->Incubation Termination Terminate Reaction (e.g., with Trichloroacetic Acid) Incubation->Termination UPLC UPLC-MS/MS Analysis of Pyridoxal 5'-Phosphate (PLP) Termination->UPLC Data Data Processing and IC50 Determination UPLC->Data

Figure 2: Experimental Workflow Diagram.

Quantitative Data Summary

The inhibitory potential of this compound against pyridoxal kinase has been quantified in previous studies. The following table summarizes the key kinetic parameters.

CompoundParameterValueEnzyme SourceReference
This compoundKi3 µMNot Specified[7]
This compoundKm4.95 µMHuman (recombinant)[1]
PyridoxalKm58.7 µMHuman (recombinant)[1]

Experimental Protocols

Materials and Reagents
  • Enzyme: Recombinant Human Pyridoxal Kinase (PDXK)

  • Substrate: Pyridoxal Hydrochloride

  • Co-substrate: Adenosine 5'-triphosphate (ATP) magnesium salt

  • Inhibitor: this compound

  • Buffer: 100 mM Potassium Phosphate Buffer (pH 7.0)

  • Divalent Cation: 10 mM MgCl₂

  • Reaction Termination Solution: 10% (w/v) Trichloroacetic Acid (TCA)

  • Mobile Phase A (UPLC-MS/MS): 0.1% Formic Acid in Water

  • Mobile Phase B (UPLC-MS/MS): 0.1% Formic Acid in Acetonitrile

  • Internal Standard: [¹³C₄,¹⁵N₂]Pyridoxal 5'-phosphate

  • Equipment:

    • UPLC-MS/MS system

    • Analytical balance

    • pH meter

    • Microcentrifuge

    • Vortex mixer

    • Thermomixer or water bath

    • Pipettes and sterile, nuclease-free microcentrifuge tubes

Preparation of Solutions
  • 1 M Potassium Phosphate Buffer (pH 7.0): Prepare a 1 M stock solution and adjust the pH to 7.0.

  • 100 mM Potassium Phosphate Assay Buffer: Dilute the 1 M stock to a final concentration of 100 mM and add 10 mM MgCl₂.

  • 10 mM Pyridoxal Stock Solution: Dissolve pyridoxal hydrochloride in the assay buffer to a final concentration of 10 mM.

  • 10 mM ATP Stock Solution: Dissolve ATP magnesium salt in the assay buffer to a final concentration of 10 mM.

  • 10 mM this compound Stock Solution: Dissolve this compound in the assay buffer to a final concentration of 10 mM. Prepare serial dilutions in assay buffer to obtain a range of inhibitor concentrations for the IC₅₀ determination (e.g., 100 µM, 10 µM, 1 µM, 0.1 µM, 0.01 µM).

  • Enzyme Working Solution: Dilute the recombinant human PDXK in cold assay buffer to a final concentration of 10 µg/mL. Keep on ice.

  • Internal Standard Solution: Prepare a 1 µM solution of [¹³C₄,¹⁵N₂]Pyridoxal 5'-phosphate in 10% TCA.

In Vitro Inhibition Assay Protocol
  • Reaction Setup:

    • In a 1.5 mL microcentrifuge tube, prepare the reaction mixture by adding the following components in the specified order:

      • 70 µL of 100 mM Potassium Phosphate Assay Buffer (pH 7.0)

      • 10 µL of Pyridoxal solution (final concentration will be 1 mM)

      • 10 µL of this compound solution at various concentrations (or assay buffer for the no-inhibitor control).

      • 10 µL of PDXK enzyme working solution (final concentration will be 1 µg/mL).

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation and Incubation:

    • Initiate the enzymatic reaction by adding 10 µL of 10 mM ATP solution (final concentration will be 1 mM).

    • Vortex briefly and incubate the reaction mixture at 37°C for 30 minutes in a thermomixer.

  • Reaction Termination:

    • Terminate the reaction by adding 100 µL of ice-cold 10% TCA containing the internal standard.

    • Vortex vigorously for 30 seconds.

    • Incubate on ice for 10 minutes to allow for protein precipitation.

  • Sample Preparation for UPLC-MS/MS:

    • Centrifuge the terminated reaction mixture at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new microcentrifuge tube.

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

UPLC-MS/MS Analysis of Pyridoxal 5'-Phosphate (PLP)
  • Column: A suitable C18 reversed-phase column (e.g., Acquity UPLC HSS T3).

  • Mobile Phase Gradient:

    • 0-1 min: 2% B

    • 1-3 min: 2-98% B

    • 3-4 min: 98% B

    • 4-4.1 min: 98-2% B

    • 4.1-5 min: 2% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

    • MRM Transition for PLP: m/z 248.0 → 150.0

    • MRM Transition for Internal Standard: m/z 253.0 → 155.0

Data Analysis
  • Integrate the peak areas for both PLP and the internal standard.

  • Calculate the ratio of the PLP peak area to the internal standard peak area for each sample.

  • Determine the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Signalinhibitor / Signalcontrol)] x 100

  • Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Conclusion

This document provides a comprehensive guide for performing an in vitro assay to evaluate the inhibitory activity of this compound against pyridoxal kinase. The detailed protocol, from reagent preparation to data analysis, coupled with the provided diagrams and quantitative data, offers a robust framework for researchers in drug discovery and toxicology. The use of a highly specific and sensitive UPLC-MS/MS method for product quantification ensures reliable and accurate results.

References

Application of 4'-O-Methylpyridoxine in Epilepsy Research Models: Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-O-Methylpyridoxine (MPN), also known as ginkgotoxin, is a neurotoxic pyridoxine antimetabolite found in the seeds and leaves of the Ginkgo biloba tree.[1][2][3] Its potent proconvulsant activity makes it a valuable tool in epilepsy research for inducing seizures in various animal models.[4][5][6] MPN-induced seizures are primarily attributed to its interference with vitamin B6 metabolism, leading to a reduction in the synthesis of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[1][7] This application note provides a comprehensive overview of the use of MPN in epilepsy research, including its mechanism of action, experimental protocols for seizure induction in animal models, and a summary of its quantitative effects.

Mechanism of Action

This compound exerts its proconvulsant effects by competitively inhibiting pyridoxal kinase, the enzyme responsible for phosphorylating pyridoxal to its biologically active form, pyridoxal-5'-phosphate (PLP).[1][3][8] PLP is an essential cofactor for glutamate decarboxylase (GAD), the enzyme that catalyzes the conversion of glutamate to GABA.[7][9] By reducing the availability of PLP, MPN leads to decreased GAD activity, resulting in lower brain GABA levels.[4][9] This disruption of the excitatory/inhibitory balance, with reduced GABAergic inhibition and a relative excess of the excitatory neurotransmitter glutamate, lowers the seizure threshold and can induce spontaneous seizures.[1][7]

Signaling Pathway of this compound Action

MPN_Pathway cluster_0 Cellular Environment MPN This compound (MPN) PL_Kinase Pyridoxal Kinase MPN->PL_Kinase Inhibits Pyridoxal Pyridoxal (Vitamin B6) Pyridoxal->PL_Kinase PLP Pyridoxal-5'-Phosphate (PLP) PL_Kinase->PLP Catalyzes GAD Glutamate Decarboxylase (GAD) PLP->GAD Cofactor for Glutamate Glutamate Glutamate->GAD GABA GABA GAD->GABA Catalyzes Seizures Seizures GABA->Seizures Inhibits Experimental_Workflow cluster_workflow Experimental Workflow for MPN-Induced Seizure Model Prep Preparation of MPN Solution Admin MPN Administration (e.g., Intrathecal, Immersion) Prep->Admin Animal_Prep Animal Model Preparation (e.g., Mice, Zebrafish) Animal_Prep->Admin Behavior Behavioral Observation and Scoring Admin->Behavior Biochem Biochemical Analysis (PLP, GABA/Glu Ratio) Admin->Biochem Optional Endpoint Data_Analysis Data Analysis and Interpretation Behavior->Data_Analysis Biochem->Data_Analysis

References

Solid-Phase Extraction of 4'-O-Methylpyridoxine from Ginkgo Seeds: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-O-Methylpyridoxine (MPN), also known as ginkgotoxin, is a neurotoxic compound found in the seeds of the Ginkgo biloba tree. Structurally related to vitamin B6 (pyridoxine), MPN acts as an antivitamin by interfering with the biosynthesis and function of pyridoxal phosphate (PLP), a critical coenzyme in numerous metabolic pathways, including the synthesis of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). Ingestion of ginkgo seeds containing high levels of MPN can lead to symptoms ranging from vomiting and irritability to convulsions and loss of consciousness. The isolation and purification of MPN are essential for toxicological studies, the development of analytical standards, and research into its mechanism of action. This document provides a detailed protocol for the solid-phase extraction (SPE) of this compound from ginkgo seeds, a method offering a more efficient and selective purification compared to traditional liquid-liquid extraction.

Quantitative Data on this compound Content in Ginkgo Seeds

The concentration of this compound (MPN) and its glucoside (MPNG) in ginkgo seeds can vary significantly depending on the cultivar, growth stage, and processing methods. The following table summarizes quantitative data from various studies.

Preparation MethodThis compound (MPN) Content (µg/g)Total MPN Content (including MPNG) (µg/g)Reference
Raw Seeds (Mature Stage, 'Fozhi-10' cultivar)-295.62
Raw Seeds (Mature Stage, 'Maling-15' cultivar)-249.30
Raw Seeds (Mature Stage, 'Maling-10' cultivar)-267.85
Extraction with distilled water at 40°C for 100 min1.933 (µg/mg)-
Extraction with boiling water (Soxhlet, 4 hours)179-
Shaking with water at room temperatureUp to 25 (in vacuum packaged/canned nuts)-
Heat treatment (90-150°C)Decreased from 371.56 to 76.84-

Experimental Protocols

This section outlines the detailed methodology for the extraction and purification of this compound from ginkgo seeds using solid-phase extraction.

Sample Preparation: Initial Aqueous Extraction

Objective: To extract MPN and other water-soluble compounds from ginkgo seeds while minimizing the co-extraction of lipids and ginkgolic acids.

Materials:

  • Fresh or dried ginkgo seeds

  • Deionized water

  • Mortar and pestle or blender

  • Centrifuge and centrifuge tubes

  • 0.45 µm syringe filters

Procedure:

  • Seed Preparation: If using fresh seeds, remove the fleshy outer layer (sarcotesta) and the hard shell. For dried seeds, proceed directly to the next step.

  • Homogenization: Weigh 10 g of the ginkgo seed kernels and grind them into a fine powder using a mortar and pestle or a blender.

  • Extraction: Transfer the powder to a beaker and add 100 mL of deionized water (a 1:10 solid-to-liquid ratio).

  • Incubation: Stir the mixture at 40°C for 100 minutes. This condition has been shown to yield a high extraction amount of MPN.

  • Centrifugation: Transfer the mixture to centrifuge tubes and centrifuge at 4000 rpm for 15 minutes to pellet the solid material.

  • Filtration: Carefully decant the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining particulate matter. This filtered aqueous extract is now ready for solid-phase extraction.

Solid-Phase Extraction (SPE) Protocol

Objective: To isolate and concentrate this compound from the aqueous extract using a C18 SPE cartridge. The non-polar C18 stationary phase will retain MPN while allowing more polar impurities to pass through.

Materials:

  • C18 SPE Cartridges (e.g., 500 mg bed weight)

  • SPE vacuum manifold

  • Methanol (HPLC grade)

  • Deionized water

  • Diethyl ether

  • Filtered aqueous ginkgo seed extract

Procedure:

  • Cartridge Conditioning:

    • Pass 5 mL of methanol through the C18 cartridge to activate the stationary phase.

    • Follow with 5 mL of deionized water to equilibrate the column. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load 10 mL of the filtered aqueous ginkgo seed extract onto the conditioned cartridge at a slow, dropwise flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove highly polar, water-soluble impurities.

    • Subsequently, wash the cartridge with 5 mL of diethyl ether to elute non-polar impurities such as some lipids and ginkgolic acids.

  • Elution:

    • Elute the retained this compound from the cartridge by passing 10 mL of methanol through the column. Collect the eluate in a clean collection tube.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the methanol from the eluate under a gentle stream of nitrogen or using a rotary evaporator at 40°C.

    • Reconstitute the dried residue in a suitable solvent (e.g., mobile phase for HPLC analysis) for further characterization or use. A recovery rate of approximately 90% can be expected with this method.

Visualizations

Experimental Workflow

experimental_workflow start Ginkgo Seeds prep Sample Preparation (De-shelling, Grinding) start->prep extraction Aqueous Extraction (Water, 40°C, 100 min) prep->extraction centrifuge Centrifugation & Filtration extraction->centrifuge spe Solid-Phase Extraction (C18) centrifuge->spe Aqueous Extract conditioning 1. Conditioning (Methanol, Water) spe->conditioning loading 2. Sample Loading conditioning->loading washing 3. Washing (Water, Diethyl Ether) loading->washing elution 4. Elution (Methanol) washing->elution analysis Analysis / Further Purification elution->analysis Purified this compound neurotoxicity_pathway cluster_vitamin_b6 Vitamin B6 Metabolism cluster_gaba GABA Synthesis pyridoxine Pyridoxine (Vitamin B6) pyridoxal_kinase Pyridoxal Kinase pyridoxine->pyridoxal_kinase plp Pyridoxal-5'-Phosphate (PLP) (Active Coenzyme) gaba GABA (Inhibitory Neurotransmitter) gad Glutamate Decarboxylase (GAD) plp->gad Coenzyme pyridoxal_kinase->plp Phosphorylation inhibition Inhibition glutamate Glutamate glutamate->gad gad->gaba mpn This compound (MPN) mpn->pyridoxal_kinase

Standardized Method for 4'-O-Methylpyridoxine Quantification: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4'-O-Methylpyridoxine (MPN), also known as ginkgotoxin, is a neurotoxic compound found in the seeds and, to a lesser extent, the leaves of the Ginkgo biloba tree.[1] As an antivitamin B6, MPN competitively inhibits pyridoxal kinase, an essential enzyme for the formation of the active form of vitamin B6, pyridoxal 5'-phosphate (PLP).[2] This inhibition can disrupt neurotransmitter synthesis, leading to neurological symptoms such as seizures.[1][2] The presence of MPN and its glucoside, this compound-5'-glucoside (MPNG), in food products and herbal supplements derived from Ginkgo biloba necessitates a reliable and standardized method for their quantification to ensure consumer safety and for research in toxicology and drug development.[3][4]

This application note provides a detailed protocol for a standardized method to quantify this compound in various matrices, including biological fluids (serum) and plant materials (Ginkgo biloba seeds). The method utilizes High-Performance Liquid Chromatography (HPLC) with fluorescence detection, a widely accessible and sensitive technique.[5][6][7]

Principle

This method involves the extraction of this compound from the sample matrix, followed by separation and quantification using reverse-phase HPLC with fluorescence detection. The intrinsic fluorescence of MPN allows for sensitive and selective detection.[5][8] For the analysis of total MPN content, a hydrolysis step using β-glucosidase can be incorporated to convert MPNG to MPN.[9]

Materials and Reagents

  • This compound (MPN) reference standard (purity ≥95%)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Potassium phosphate monobasic (KH2PO4)

  • Phosphoric acid

  • Trichloroacetic acid (TCA)

  • β-Glucosidase from almonds

  • Solid-Phase Extraction (SPE) C18 cartridges

  • Syringe filters (0.45 µm)

Instrumentation and Chromatographic Conditions

  • Instrument: HPLC system equipped with a fluorescence detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of methanol and 0.05 M KH2PO4 buffer (pH 3.0, adjusted with phosphoric acid) (10:90, v/v).[6]

  • Flow Rate: 1.0 mL/min.[10]

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.[10]

  • Fluorescence Detector Wavelengths: Excitation at 290 nm and Emission at 400 nm.[5][7]

Experimental Protocols

Standard Solution Preparation

Prepare a stock solution of MPN (1 mg/mL) in methanol. From this stock, prepare a series of working standard solutions ranging from 1 ng/mL to 1000 ng/mL by serial dilution with the mobile phase. These will be used to construct a calibration curve.

Sample Preparation
  • Deproteinization: To 1 mL of serum, add 100 µL of 20% trichloroacetic acid (TCA). Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes.[7]

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.

    • Load the supernatant from the deproteinization step onto the conditioned cartridge.

    • Wash the cartridge with 3 mL of water.

    • Elute the MPN with 2 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 200 µL of mobile phase.

    • Filter through a 0.45 µm syringe filter before HPLC injection.

  • Homogenization and Extraction:

    • Grind the Ginkgo biloba seeds into a fine powder.

    • To 1 g of the powder, add 10 mL of water. To prevent the enzymatic conversion of MPNG to MPN, 25 mmol/L silver fluoride can be added to the extraction water.[3][4]

    • Shake the mixture at room temperature for 1 hour.[9]

    • Centrifuge at 5,000 x g for 15 minutes.

  • Optional: Hydrolysis for Total MPN Quantification:

    • To 1 mL of the supernatant, add β-glucosidase and incubate at 37°C for 1 hour to hydrolyze MPNG to MPN.[6]

  • Purification:

    • Pass the supernatant (or the hydrolyzed solution) through a C18 SPE cartridge as described in section 5.2.1.

    • Reconstitute the dried eluate in 500 µL of mobile phase.

    • Filter through a 0.45 µm syringe filter before HPLC injection.

Data Presentation and Analysis

Calibration Curve

A linear relationship should be obtained for the MPN standard solutions within the injection range of 10 pg to 10 ng.[5][8]

Quantitative Data Summary

The following tables summarize the expected performance characteristics of the method based on published data.

Table 1: HPLC Method Parameters for this compound Quantification

ParameterValueReference
ColumnC18 Reverse-Phase[5][7]
Mobile PhaseMethanol:0.05M KH2PO4 (pH 3.0) (10:90)[6]
Flow Rate1.0 mL/min[10]
DetectionFluorescence (Ex: 290 nm, Em: 400 nm)[5][7]
Injection Volume20 µL-
Column Temperature30 °C[10]

Table 2: Performance Characteristics of the HPLC Method

ParameterValueReference
Linearity Range1 ng/mL - 1.0 µg/mL[5][8]
Limit of Detection (LOD)5 pg (injected)[5][8]
Recovery from Serum92.5%[5][8]
Recovery from Ginkgo Seeds76% - 81%[9]
Analysis TimeApproximately 30 minutes[5][8]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis serum Serum Sample deproteinization Deproteinization (TCA) serum->deproteinization 1 seeds Ginkgo Seed Powder extraction Aqueous Extraction seeds->extraction 1 spe Solid-Phase Extraction (C18) deproteinization->spe 2 extraction->spe 2b hydrolysis Enzymatic Hydrolysis (Optional, for Total MPN) extraction->hydrolysis 2a hplc HPLC-Fluorescence (Ex: 290nm, Em: 400nm) spe->hplc 4. Injection hydrolysis->spe 3 quantification Quantification hplc->quantification 5. Data Analysis

Caption: Workflow for this compound quantification.

Signaling Pathway Inhibition

signaling_pathway pyridoxine Pyridoxine (Vitamin B6) plk Pyridoxal Kinase pyridoxine->plk mpn This compound (MPN) mpn->plk Inhibition plp Pyridoxal 5'-Phosphate (PLP) (Active Vitamin B6) plk->plp gaba GABA Synthesis plp->gaba seizures Seizures gaba->seizures Inhibition

Caption: Inhibition of Vitamin B6 metabolism by this compound.

Conclusion

The described HPLC method with fluorescence detection provides a robust and sensitive approach for the standardized quantification of this compound in both biological and plant-based matrices. This protocol offers a reliable tool for researchers, scientists, and drug development professionals to ensure the safety of Ginkgo biloba containing products and to further investigate the toxicology of this compound. The method is characterized by good recovery, a low limit of detection, and a reasonable analysis time.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 4'-O-Methylpyridoxine (MPN) Extraction from Ginkgo biloba Seeds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of 4'-O-Methylpyridoxine (MPN) from Ginkgo biloba seeds.

Frequently Asked Questions (FAQs)

Q1: What is this compound (MPN) and why is its extraction from Ginkgo biloba seeds important?

A1: this compound (MPN), also known as ginkgotoxin, is a neurotoxic compound found in Ginkgo biloba seeds.[1][2] It is structurally related to vitamin B6 and can cause symptoms of poisoning, such as convulsions, if consumed in large quantities.[2] The accurate extraction and quantification of MPN are crucial for the safety assessment of Ginkgo biloba seed products used in food and traditional medicine, as well as for research into its pharmacological and toxicological properties.[1]

Q2: What are the common methods for extracting MPN from Ginkgo biloba seeds?

A2: The most commonly reported and effective method for MPN extraction is water extraction.[1][3] Shaking the sample with water at room temperature has been shown to be a convenient and efficient alternative to more tedious methods like Soxhlet extraction.[4][5] The optimal conditions for water extraction have been identified as a temperature of 40°C for 100 minutes with a solid-to-liquid ratio of 1:10.[1][6]

Q3: What is the difference between free MPN and total MPN?

A3: In Ginkgo biloba seeds, MPN exists in a free form and as its 5'-O-glucoside (MPNG).[3][7] Free MPN is the unconjugated molecule, while MPNG is a derivative where a glucose molecule is attached. Total MPN refers to the sum of free MPN and MPN released from MPNG after hydrolysis, typically using an enzyme like β-glucosidase.[4] It is important to distinguish between the two, as their concentrations can be influenced by processing and storage conditions.

Q4: How is MPN quantified after extraction?

A4: High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for the quantification of MPN.[1] Detection is typically performed using UV or fluorescence detectors.[4] For enhanced sensitivity and specificity, methods using ion-pair HPLC and gas chromatography-mass spectrometry (GC-MS) have also been developed.[8][9][10]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low MPN Yield 1. Suboptimal Extraction Parameters: Incorrect temperature, time, or solid-to-liquid ratio. 2. Inefficient Extraction Method: Use of a less effective solvent or technique. 3. Degradation of MPN: Exposure to high temperatures during extraction or processing can lead to the degradation of MPN.[11][12]1. Optimize Extraction Conditions: Use the recommended parameters of 40°C for 100 minutes with a 1:10 solid-to-liquid ratio for water extraction.[1][6] 2. Use Water Extraction: Water has been demonstrated to be an effective solvent for MPN extraction.[1][3] Shaking at room temperature is a simple and effective method.[4][5] 3. Avoid High Temperatures: Maintain extraction temperatures below 100°C to prevent thermal degradation.[11][12]
Inaccurate Quantification of Native MPN and MPNG 1. Enzymatic Hydrolysis: Endogenous enzymes like glycosidases in the seeds can hydrolyze MPNG to MPN during water extraction at room temperature, leading to an overestimation of free MPN and an underestimation of MPNG.[3][13] 2. Thermal Conversion: Heating can cause the conversion of MPN to MPNG.[11]1. Inhibit Endogenous Enzymes: Add an enzyme inhibitor, such as silver fluoride (25 mmol/L), to the extraction solvent to prevent the hydrolysis of MPNG.[3][13] 2. Control Extraction Temperature: Perform extraction at a controlled, lower temperature (e.g., 0°C) to minimize both enzymatic activity and thermal conversion.[7][14]
Poor Chromatographic Resolution 1. Inappropriate HPLC Column or Mobile Phase: The selected column and mobile phase may not be suitable for separating MPN from other components in the extract. 2. Matrix Effects: Co-extracted compounds can interfere with the analysis.1. Optimize HPLC Method: Use a C18 column with a mobile phase such as acetonitrile and a phosphate buffer (pH 3).[15] Consider ion-pair chromatography for improved separation.[8] 2. Sample Clean-up: Employ solid-phase extraction (SPE) with a C18 cartridge to clean up the sample before HPLC analysis.[9][10][15]
Variability in Results 1. Inhomogeneous Sample: The distribution of MPN within the seed material may not be uniform. 2. Inconsistent Sample Preparation: Variations in grinding, weighing, or extraction procedures. 3. Seasonal Variation: The concentration of ginkgotoxin in the seeds can vary depending on the time of year, with a peak observed in August.1. Homogenize Sample: Thoroughly grind and mix the seed powder to ensure a representative sample. 2. Standardize Procedures: Follow a detailed and consistent experimental protocol for all samples. 3. Document Harvest Time: Record the collection date of the seeds to account for potential seasonal variations.

Data Presentation

Table 1: Optimized Extraction Parameters for MPN from Ginkgo biloba Seeds

ParameterOptimal ValueReference
Extraction Method Water Extraction (Shaking)[4][5]
Temperature 40 °C[1][6]
Time 100 minutes[1][6]
Solid-to-Liquid Ratio 1:10 (g/mL)[1][6]
Resulting MPN Yield 1.933 µg/mg[1][6]

Table 2: Influence of Thermal Processing on MPN and MPNG Content

Thermal Processing MethodEffect on MPN ContentEffect on MPNG ContentReference
Boiling Significant DecreaseSlight Increase[11]
Baking Significant DecreaseSlight Increase[11]
Frying Significant DecreaseSlight Increase[11]
Microwaving Negligible ChangeNot specified[11]

Experimental Protocols

1. Protocol for Optimized Water Extraction of MPN

  • Sample Preparation:

    • Thoroughly wash and dry fresh Ginkgo biloba seeds.

    • Remove the fleshy outer layer and the hard shell.

    • Freeze-dry the kernels and grind them into a fine powder.

  • Extraction:

    • Accurately weigh 1 gram of the powdered seed material into a conical flask.

    • Add 10 mL of ultrapure water to achieve a 1:10 solid-to-liquid ratio.

    • Place the flask in a shaking water bath set at 40°C.

    • Shake at a constant speed for 100 minutes.

  • Sample Clarification:

    • After extraction, centrifuge the mixture at 10,000 rpm for 15 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis:

    • Analyze the filtrate using a validated HPLC method.

2. Protocol for Determination of Native MPN and MPNG using Enzyme Inhibition

  • Sample Preparation:

    • Prepare powdered Ginkgo biloba seed kernels as described in the previous protocol.

  • Extraction with Inhibitor:

    • Prepare an extraction solvent of 25 mmol/L silver fluoride in ultrapure water.

    • Accurately weigh 40 mg of the powdered sample into a 2 mL centrifuge tube.

    • Add 1.6 mL of the extraction solvent.

    • Vortex the tube for 1 minute and then place it in a shaker at room temperature for 1 hour.

  • Sample Clarification:

    • Centrifuge the mixture at 12,000 rpm for 10 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Analysis:

    • Analyze the filtrate using HPLC to determine the native concentrations of MPN and MPNG.

Mandatory Visualization

Experimental_Workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_troubleshooting Troubleshooting Point Start Ginkgo biloba Seeds WashDry Wash and Dry Seeds Start->WashDry Dehusk Remove Outer Layer and Shell WashDry->Dehusk FreezeDry Freeze-Dry Kernels Dehusk->FreezeDry Grind Grind to Fine Powder FreezeDry->Grind Extraction Water Extraction (40°C, 100 min, 1:10 ratio) Grind->Extraction Centrifuge Centrifugation Extraction->Centrifuge EnzymeActivity Endogenous Enzyme Activity? Extraction->EnzymeActivity Filter Filtration (0.45 µm) Centrifuge->Filter HPLC HPLC Analysis Filter->HPLC EnzymeActivity->HPLC No AddInhibitor Add Silver Fluoride (25 mmol/L) EnzymeActivity->AddInhibitor Yes

Caption: Workflow for the optimized extraction and analysis of MPN from Ginkgo biloba seeds.

MPN_MPNG_Relationship cluster_factors Influencing Factors MPNG This compound-5'-O-glucoside (MPNG) MPN This compound (MPN) MPNG->MPN Hydrolysis MPN->MPNG Conversion Enzymes Endogenous Glycosidases Enzymes->MPNG Promotes Hydrolysis Heat Heat Treatment Heat->MPN Promotes Conversion Inhibitors Enzyme Inhibitors (e.g., Silver Fluoride) Inhibitors->Enzymes Inhibits

References

Stability of 4'-O-Methylpyridoxine in aqueous solutions and organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 4'-O-Methylpyridoxine (MPN) in various solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound (MPN) in its solid form?

A commercial supplier of this compound indicates that in its solid form, it is stable for at least four years. However, specific storage conditions such as temperature and humidity were not provided. For optimal stability, it is recommended to store the solid compound in a cool, dark, and dry place.

Q2: How stable is MPN in aqueous solutions?

When preparing aqueous stock solutions, it is advisable to use purified water and consider the pH of the solution. For short-term storage, refrigeration (2-8 °C) is recommended. For long-term storage, freezing (-20 °C or -80 °C) is preferable. It is best practice to prepare fresh solutions for critical experiments.

Q3: Is MPN stable in organic solvents?

There is limited published data on the stability of this compound in common organic solvents such as methanol, ethanol, acetonitrile, or DMSO. When preparing solutions in organic solvents for analytical purposes, it is recommended to assess their stability for the intended duration of the experiment. A study involving the derivatization of MPN for GC-MS analysis noted that the trifluoroacyl derivative was stable for 6 hours.[1][2] While this does not directly address the stability of the underivatized form, it suggests that derivatized forms may have limited stability.

Q4: Is this compound sensitive to light?

Direct photostability studies on this compound are not extensively documented. However, its parent compound, pyridoxine (Vitamin B6), is known to be susceptible to photodegradation. Therefore, it is highly probable that MPN is also light-sensitive. It is strongly recommended to protect solutions containing MPN from light by using amber vials or by wrapping containers in aluminum foil. Photostability testing should be conducted as per ICH Q1B guidelines if the compound is being developed as a drug substance.[3][4][5][6][7]

Troubleshooting Guide

This guide addresses common issues that may be encountered during the handling, storage, and analysis of this compound.

Issue 1: Inconsistent or lower than expected concentrations in aqueous extracts from biological matrices (e.g., Ginkgo biloba seeds).

  • Possible Cause: Endogenous enzymes, such as glycosidases, in the biological matrix may be converting the glycosylated form of MPN (this compound-5'-glucoside, MPNG) to MPN during the extraction process, leading to artificially inflated MPN concentrations. This conversion is particularly relevant when extracting with water at room temperature.

  • Troubleshooting Steps:

    • Enzyme Inactivation: Consider heat-treating the sample prior to extraction to denature enzymes. However, be aware that high temperatures can also degrade MPN.

    • Use of Inhibitors: Incorporate an effective glycosidase inhibitor into the extraction solvent.

    • Extraction Conditions: Optimize extraction temperature and pH. One study found that optimal extraction of MPN from Ginkgo biloba seeds was achieved at 0 °C and a pH of 2.5.[1]

Issue 2: Degradation of MPN during sample processing at elevated temperatures.

  • Possible Cause: this compound is thermally labile and degrades at high temperatures.

  • Troubleshooting Steps:

    • Minimize Heat Exposure: Avoid prolonged exposure of MPN solutions to high temperatures. If heating is necessary, use the lowest effective temperature for the shortest possible duration.

    • Process Samples on Ice: When not being heated, keep samples and solutions on ice to minimize thermal degradation.

    • Degradation Product Analysis: Be aware that pyridoxine is a potential degradation product. Your analytical method should be able to separate MPN from pyridoxine to accurately quantify the remaining MPN.

Issue 3: Poor reproducibility in analytical results (HPLC, LC-MS).

  • Possible Cause 1: Adsorption to surfaces. Polar molecules like MPN can sometimes adsorb to glass or plastic surfaces, leading to loss of analyte.

    • Troubleshooting: Use silanized glassware or low-adsorption polypropylene vials. Include a small percentage of a suitable organic solvent or an ion-pairing agent in your sample diluent.

  • Possible Cause 2: Inconsistent sample preparation.

    • Troubleshooting: Ensure a standardized and validated sample preparation protocol is strictly followed. Pay close attention to extraction times, temperatures, and pH.

  • Possible Cause 3: Mobile phase issues in HPLC.

    • Troubleshooting: Ensure the mobile phase is well-mixed, degassed, and of the correct pH. Buffers should be freshly prepared.

  • Possible Cause 4: Matrix effects in LC-MS.

    • Troubleshooting: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of MPN. Use a stable isotope-labeled internal standard if available. Optimize sample clean-up procedures (e.g., solid-phase extraction) to remove interfering substances.[8]

Data on Thermal Stability of this compound

The following table summarizes the observed degradation of this compound under various thermal processing conditions as reported in studies on Ginkgo biloba seeds. It is important to note that these are complex matrices, and the degradation kinetics may differ for pure MPN in solution.

TreatmentTemperatureDurationMatrixObserved Effect on MPN ContentReference
BoilingNot specifiedNot specifiedGinkgo biloba seeds81.76% decrease[1]
MicrowavingNot specifiedNot specifiedGinkgo biloba seeds80.41% decrease[9]
Heat Treatment90-150 °C0-60 minMPN standard solutionDecrease from 994.92 to 563.69 mg/kg[1]
Heat Treatment90-150 °C0-60 minGinkgo biloba seed extractDecrease from 371.56 to 76.84 mg/kg[1]

Experimental Protocols

Protocol 1: Extraction of MPN from Ginkgo Biloba Seeds for Stability Assessment

This protocol is adapted from methodologies used in studies investigating MPN in its natural matrix.

  • Sample Preparation: Freeze-dry fresh Ginkgo biloba seeds and grind them into a fine powder. Store the powder at -80°C until analysis.[10]

  • Extraction:

    • Suspend a known amount of the powdered sample (e.g., 400 mg) in ultrapure water at a specific solid-to-liquid ratio (e.g., 1:10).[10]

    • To prevent enzymatic conversion of MPNG to MPN, perform the extraction at a low temperature (e.g., 0°C) and adjust the pH of the extraction solvent to acidic conditions (e.g., pH 2.5 with phosphoric acid).[1]

    • Alternatively, an effective glycosidase inhibitor can be added to the extraction solvent.

  • Incubation for Stability Testing: For thermal stability studies, incubate the extract at various temperatures (e.g., 40°C, 60°C, 90°C) for different time intervals.

  • Sample Clarification: After incubation, centrifuge the solution at high speed (e.g., 10,000 rpm) for a sufficient time (e.g., 25 minutes) at 4°C.[10]

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter before analysis by HPLC.[10]

Protocol 2: HPLC Method for Quantification of MPN

The following is a general HPLC method based on published literature for the analysis of MPN. Method validation and optimization for your specific application are essential.

  • Instrumentation: A standard HPLC system with a fluorescence or UV detector.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: An ion-pair reagent in the mobile phase can be effective for separating MPN in complex matrices.[11] For example, a gradient elution with a buffer containing an ion-pairing agent (like IPCC-MS3) and an organic modifier (like acetonitrile).

  • Detection:

    • Fluorescence: Excitation at 290 nm and emission at 400 nm provides high sensitivity and selectivity.[11]

    • UV: Detection at 290 nm is also possible.

  • Calibration: Prepare a calibration curve using a certified reference standard of this compound in a suitable solvent.

Visualizations

Experimental_Workflow General Experimental Workflow for MPN Stability Assessment cluster_prep Sample Preparation cluster_stress Application of Stress Conditions cluster_analysis Analysis start Start with MPN source (Pure compound or biological matrix) prep_solution Prepare aqueous or organic solution of MPN start->prep_solution thermal Thermal Stress (e.g., 40, 60, 80°C) prep_solution->thermal ph pH Stress (e.g., acidic, neutral, alkaline) prep_solution->ph photo Photochemical Stress (UV/Vis light exposure) prep_solution->photo sampling Sample at different time points thermal->sampling ph->sampling photo->sampling hplc Quantify remaining MPN using validated HPLC method sampling->hplc data_analysis Data Analysis (Degradation kinetics, half-life) hplc->data_analysis end Stability Report data_analysis->end

Caption: Workflow for assessing the stability of this compound.

Troubleshooting_Logic Troubleshooting Logic for Inconsistent MPN Results cluster_source Check Sample Source & Preparation cluster_analytical Check Analytical Method start Inconsistent/Unexpected MPN concentration is_matrix Is the sample from a biological matrix? start->is_matrix check_enzyme Potential enzymatic conversion of MPNG to MPN is_matrix->check_enzyme Yes check_temp Was the sample exposed to high temperatures? is_matrix->check_temp No sol_enzyme1 Solution: Use enzyme inhibitors check_enzyme->sol_enzyme1 sol_enzyme2 Solution: Optimize extraction (low temp, acidic pH) check_enzyme->sol_enzyme2 thermal_degradation Thermal degradation of MPN check_temp->thermal_degradation Yes check_hplc Review HPLC/LC-MS parameters check_temp->check_hplc No sol_temp Solution: Minimize heat exposure, use controlled temperatures thermal_degradation->sol_temp adsorption Adsorption to surfaces? check_hplc->adsorption matrix_effects Matrix effects (LC-MS)? check_hplc->matrix_effects mobile_phase Mobile phase issues? check_hplc->mobile_phase sol_adsorption Solution: Use silanized vials or modify diluent adsorption->sol_adsorption sol_matrix Solution: Use internal standard, improve sample cleanup matrix_effects->sol_matrix sol_mobile Solution: Prepare fresh mobile phase, ensure proper mixing/degassing mobile_phase->sol_mobile

Caption: Troubleshooting decision tree for MPN analysis.

References

Preventing enzymatic degradation of 4'-O-Methylpyridoxine during extraction

Author: BenchChem Technical Support Team. Date: November 2025

An essential aspect of studying 4'-O-Methylpyridoxine (MPN), a neurotoxic antivitamin B6 found in Ginkgo biloba, is the ability to accurately quantify its presence in biological samples.[1][2][3] However, the structural similarity of MPN to pyridoxine (vitamin B6) makes it susceptible to enzymatic alteration during extraction, potentially leading to inaccurate measurements. This technical support guide provides troubleshooting advice and detailed protocols to help researchers minimize enzymatic degradation of this compound during the extraction process.

Frequently Asked Questions (FAQs)

Q1: What are the primary enzymatic threats to this compound (MPN) during extraction?

A1: The main enzymatic threats to MPN during extraction from biological matrices are:

  • Phosphatases: These enzymes can dephosphorylate phosphorylated forms of MPN, altering the native state of the molecule. The vitamin B6 salvage pathway involves several phosphatases that act on phosphorylated vitamers.[1][4]

  • Glycosidases: In plant tissues, MPN can exist as this compound-5'-glucoside (MPNG).[3][5][6] Endogenous β-glucosidases can hydrolyze MPNG to free MPN, leading to an overestimation of the free MPN concentration.[7][8]

  • Kinases: Pyridoxal kinase can phosphorylate MPN, which acts as an alternate substrate, potentially leading to its conversion to a phosphorylated form and reducing the recovery of the parent compound.[1][9]

Q2: My results show a higher than expected concentration of free MPN. What could be the cause?

A2: An unexpectedly high concentration of free MPN is often due to the enzymatic hydrolysis of MPN-5'-glucoside (MPNG) during the extraction process.[5][8] This is particularly common when working with plant tissues, such as Ginkgo biloba seeds. The use of a glycosidase inhibitor in the extraction buffer is recommended to prevent this conversion.

Q3: Can heat be used to inactivate enzymes during MPN extraction?

A3: While heat treatment is a common method for irreversible enzyme inactivation, it should be used with caution for MPN extraction.[10][11] Studies have shown that heating can lead to the thermal degradation of MPN, potentially through demethylation to pyridoxine.[12] Therefore, while a brief, rapid heat treatment might be effective, prolonged heating should be avoided. Low temperatures are generally recommended to reduce enzymatic activity.

Q4: What is the optimal pH for MPN extraction to minimize enzymatic activity?

A4: Most enzymes have an optimal pH range for their activity. Maintaining the extraction buffer at a pH outside of this range can help to reduce enzymatic degradation. For polyphenol oxidases, which can also be present in plant extracts, activity is inhibited at a pH below 3.0.[11] One study on MPN and MPNG extraction found that a pH of 2.5 was optimal.[12]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low recovery of MPNEnzymatic conversion to other forms (e.g., phosphorylated MPN)Add a broad-spectrum phosphatase inhibitor cocktail to the extraction buffer. Ensure all extraction steps are performed at low temperatures (0-4°C).
High variability between replicate samplesInconsistent enzymatic activity during sample processingStandardize the time between sample collection and enzyme inactivation. Immediately freeze samples in liquid nitrogen after collection and store them at -80°C until extraction.
Presence of unexpected peaks in chromatogramDegradation of MPN or co-extraction of interfering compoundsOptimize the extraction protocol by adjusting the pH and temperature.[12] Use a more specific extraction solvent. Consider a solid-phase extraction (SPE) cleanup step.[13]
Overestimation of free MPN in plant extractsHydrolysis of MPN-5'-glucoside by endogenous glycosidasesIncorporate a glycosidase inhibitor into the extraction buffer.[5] Perform extractions at a low temperature (e.g., 0°C).[12]

Experimental Protocols

Protocol 1: Extraction of this compound from Biological Tissues with Prevention of Enzymatic Degradation

This protocol is designed for the extraction of MPN from animal tissues or cell cultures.

Materials:

  • Tissue/cell sample

  • Liquid nitrogen

  • Pre-chilled homogenization buffer (e.g., 1 M acetic acid)

  • Broad-spectrum phosphatase inhibitor cocktail

  • Protease inhibitor cocktail

  • Homogenizer (e.g., Dounce or mechanical)

  • Centrifuge

  • 0.22 µm syringe filters

Procedure:

  • Immediately after collection, snap-freeze the tissue sample in liquid nitrogen.

  • Prepare the homogenization buffer on ice and add the phosphatase and protease inhibitor cocktails according to the manufacturer's instructions.

  • Weigh the frozen tissue and add it to the pre-chilled homogenization buffer (e.g., 1:10 w/v).

  • Homogenize the sample on ice until a uniform lysate is obtained.

  • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant and filter it through a 0.22 µm syringe filter.

  • The clarified extract is now ready for analysis (e.g., by HPLC or LC-MS/MS).

Protocol 2: Extraction of this compound and its Glucoside from Plant Material

This protocol is optimized for the extraction of MPN and MPNG from plant tissues, such as Ginkgo biloba seeds.

Materials:

  • Plant sample (e.g., Ginkgo biloba seeds)

  • Liquid nitrogen

  • Mortar and pestle

  • Pre-chilled extraction buffer (e.g., water or a slightly acidic buffer, pH 2.5-5)

  • Glycosidase inhibitor

  • Broad-spectrum phosphatase inhibitor cocktail

  • Shaker or vortex mixer

  • Centrifuge

  • 0.22 µm syringe filters

Procedure:

  • Grind the plant material to a fine powder in a mortar and pestle with liquid nitrogen.

  • Prepare the extraction buffer on ice (0°C) and add the glycosidase and phosphatase inhibitors at their recommended concentrations.[5][12]

  • Add the powdered plant material to the extraction buffer (e.g., 1:10 w/v).

  • Vortex or shake the mixture vigorously for a specified time (e.g., 60-100 minutes) at a controlled low temperature (0-4°C).[14]

  • Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • The extract is now ready for analysis.

Visual Guides

Potential Enzymatic Degradation Pathways of MPN Analogs MPNG This compound-5'-glucoside (MPNG) MPN This compound (MPN) MPNG->MPN Glycosidase (e.g., β-glucosidase) P_MPN Phosphorylated MPN MPN->P_MPN Kinase (e.g., Pyridoxal Kinase) P_MPN->MPN Phosphatase

Caption: Enzymatic interconversion of this compound (MPN) and its analogs.

General Workflow for MPN Extraction with Degradation Prevention Sample 1. Sample Collection (e.g., Tissue, Plant Material) Freeze 2. Snap Freezing (Liquid Nitrogen) Sample->Freeze Homogenize 3. Homogenization in Cold Buffer (+ Inhibitors) Freeze->Homogenize Centrifuge 4. Centrifugation (4°C) Homogenize->Centrifuge Supernatant 5. Collect Supernatant Centrifuge->Supernatant Filter 6. Filtration (0.22 µm) Supernatant->Filter Analysis 7. Analysis (HPLC, LC-MS/MS) Filter->Analysis

Caption: Recommended experimental workflow for MPN extraction.

Troubleshooting Logic for Inaccurate MPN Quantification start Inaccurate MPN Quantification high_mpn High Free MPN? start->high_mpn low_mpn Low MPN Recovery? start->low_mpn high_mpn->low_mpn No sol_high Add Glycosidase Inhibitor & Lower Temperature high_mpn->sol_high Yes sol_low Add Phosphatase Inhibitor & Work Quickly on Ice low_mpn->sol_low Yes sol_variability Standardize Freezing Time & Use Inhibitors Consistently low_mpn->sol_variability No (High Variability?)

Caption: A logical guide to troubleshooting common issues in MPN analysis.

References

Troubleshooting low recovery of 4'-O-Methylpyridoxine in HPLC analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low recovery of 4'-O-Methylpyridoxine (MPN) in High-Performance Liquid Chromatography (HPLC) analysis.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues leading to low recovery of this compound during HPLC analysis.

Question: My recovery of this compound is significantly lower than expected. What are the potential causes?

Low recovery of this compound can stem from several factors throughout the analytical workflow, from sample preparation to HPLC analysis. The most common causes include:

  • Inefficient Extraction: The chosen extraction solvent and method may not be optimal for isolating MPN from the sample matrix.

  • Analyte Degradation: MPN can be sensitive to heat, light, and pH, leading to degradation during sample processing.[1][2]

  • Adsorption: The analyte may adsorb to sample containers, filter membranes, or the HPLC column itself.[3]

  • Suboptimal Chromatographic Conditions: The mobile phase composition, pH, or column chemistry may not be suitable for retaining and eluting MPN effectively.

  • Detector Issues: The detector settings may not be optimal for detecting MPN, or the detector response may be poor.

To systematically troubleshoot this issue, it is recommended to investigate each stage of your analytical process.

Question: How can I improve the extraction efficiency of this compound from my samples?

Improving extraction efficiency is a critical step in ensuring high recovery. Consider the following strategies:

  • Solvent Selection: The polarity of the extraction solvent should be appropriate for this compound. While water is commonly used for extraction from plant materials like Ginkgo biloba seeds, organic solvents or mixtures may be necessary for other matrices.[1][2] For serum samples, solid-phase extraction (SPE) with a C18 cartridge is a common and effective method.[4][5]

  • Extraction Technique: Sonication or vortexing can enhance the extraction process. For solid samples, techniques like pressurized liquid extraction (PLE) or supercritical fluid extraction (SFE) can be considered for more exhaustive extraction.

  • pH Adjustment: The pH of the extraction solvent can influence the solubility and stability of MPN. Since MPN is a pyridoxine derivative, its ionic state is pH-dependent.[6] Adjusting the pH to a level where MPN is in a more soluble and stable form can improve extraction. For instance, a study on MPN extraction from serum adjusted the sample pH to 5 before loading it onto an SPE cartridge.[4]

  • Solid-Phase Extraction (SPE) Optimization: If using SPE, ensure the cartridge is properly conditioned and equilibrated. The loading, washing, and elution steps should be optimized to ensure that MPN is retained on the sorbent and then effectively eluted.

Question: What steps can I take to prevent the degradation of this compound during sample preparation?

This compound, like other vitamin B6 derivatives, can be susceptible to degradation. To minimize this, consider the following precautions:

  • Temperature Control: Avoid exposing samples to high temperatures.[2][7] Perform extraction and processing steps at room temperature or on ice. If heating is necessary, it should be carefully controlled and optimized.[7]

  • Light Protection: Protect samples from direct light by using amber vials or covering containers with aluminum foil.[1]

  • pH Stability: Maintain a stable pH throughout the sample preparation process, as extreme pH values can lead to degradation.

  • Use of Antioxidants: For samples prone to oxidation, the addition of antioxidants may be beneficial.[1]

Question: My recovery is still low after optimizing extraction. Could the issue be with my HPLC method?

Yes, suboptimal HPLC conditions are a common cause of low recovery. Here are key aspects to investigate:

  • Mobile Phase Composition: The organic modifier and its proportion in the mobile phase are critical for proper retention and elution. For reversed-phase HPLC, a mobile phase consisting of a buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol is typically used.[8][9]

  • Mobile Phase pH: The pH of the mobile phase affects the ionization state of MPN and its interaction with the stationary phase. This can significantly impact retention time and peak shape. The optimal pH should be determined experimentally.

  • Column Chemistry: A C18 column is commonly used for the analysis of MPN.[8] However, if you are experiencing issues with peak shape or retention, trying a different column chemistry (e.g., C8, phenyl-hexyl) might be beneficial.

  • Injection Solvent: The solvent in which the sample is dissolved for injection should be compatible with the mobile phase. Ideally, the injection solvent should be the same as or weaker than the initial mobile phase to avoid peak distortion and poor recovery.[10][11]

  • Flow Rate: While a standard flow rate is often used, optimizing it can sometimes improve peak resolution and, consequently, the accuracy of integration and recovery calculation.

Question: Could my detector be the source of the problem?

Detector settings can indeed affect the apparent recovery. Check the following:

  • Wavelength: For UV detection, ensure you are using the optimal wavelength for this compound. A wavelength of around 290 nm has been reported for its analysis.[8]

  • Fluorescence Detection: If using a fluorescence detector, optimize the excitation and emission wavelengths. For MPN, excitation at 290 nm and emission at 400 nm have been used.[12][13]

  • Detector Linearity: Ensure that the concentration of your sample falls within the linear range of the detector. Injecting a sample that is too concentrated can lead to detector saturation and an artificially low calculated recovery.[10]

Frequently Asked Questions (FAQs)

Q1: What is a typical recovery rate for this compound in HPLC analysis?

Reported recovery rates for this compound can vary depending on the sample matrix and the analytical method used. For serum samples, recovery rates of around 90-93% have been achieved using solid-phase extraction followed by HPLC or GC-MS analysis.[4][5][8][13]

Q2: How can I confirm if my low recovery is due to degradation or incomplete extraction?

To differentiate between these two issues, you can perform a recovery experiment with a pre-extracted blank matrix spiked with a known amount of this compound standard. If the recovery is high in this "post-extraction spike" sample, it suggests that your extraction step is the primary source of loss. If the recovery is still low, it points towards degradation or issues with the chromatographic analysis itself.

Q3: Are there any specific materials I should avoid using for sample collection and preparation?

While there is no specific information on materials to avoid for MPN analysis, it is good general practice to use high-quality, inert materials such as polypropylene or glass for sample containers and vials to minimize the risk of adsorption.

Q4: Can the presence of other compounds in my sample matrix interfere with the analysis?

Yes, matrix effects can lead to ion suppression (in mass spectrometry) or co-elution with interfering peaks (in UV or fluorescence detection), which can result in inaccurate quantification and seemingly low recovery. Proper sample cleanup and chromatographic separation are essential to minimize matrix effects.

Q5: Where can I find a validated HPLC method for this compound analysis?

Several published studies describe HPLC methods for the determination of this compound in various matrices. For example, methods have been developed for its analysis in serum and Ginkgo biloba seeds.[2][8][12] It is recommended to consult the scientific literature for a method that is suitable for your specific sample type and instrumentation.

Quantitative Data Summary

The following tables summarize recovery data from different studies, providing a benchmark for expected recovery rates.

Table 1: Recovery of this compound from Serum

Extraction MethodAnalytical TechniqueSpiked ConcentrationMean Recovery (%)Reference
Solid-Phase Extraction (C18)GC-MS0.1 µg/mL90.0[4][5]
Solid-Phase Extraction (C18)HPLC-DADNot Specified92.9[8]
Direct Injection after DeproteinizationHPLC-Fluorescence0.002 µg/mL92.5[12][13]

Experimental Protocols

Below are detailed methodologies for key experiments related to the analysis of this compound.

Protocol 1: Extraction of this compound from Serum using Solid-Phase Extraction (SPE)

This protocol is based on the method described by Fujisawa et al. (2002).[4]

  • Cartridge Conditioning: Condition a C18 SPE cartridge by washing it with 3 mL of methanol followed by 3 mL of distilled water.

  • Sample Preparation: To 1 mL of serum, add 0.2 mol/L tartaric acid solution and distilled water to a final volume of 6 mL and a pH of 5.

  • Sample Loading: Load the prepared serum sample onto the conditioned C18 cartridge.

  • Washing: Wash the cartridge with 3 mL of distilled water, followed by 3 mL of diethyl ether to remove interfering substances.

  • Elution: Elute the this compound from the cartridge with 6 mL of methanol.

  • Drying: Evaporate the methanol eluate to dryness under reduced pressure at 40°C.

  • Reconstitution: Reconstitute the dried residue in a suitable solvent (e.g., mobile phase) for HPLC analysis.

Protocol 2: HPLC Analysis of this compound

This protocol is a general guideline based on commonly reported conditions.[8]

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or Fluorescence Detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 10 mM, pH 3). The exact ratio should be optimized for your specific column and system.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10-20 µL.

  • Detection:

    • DAD: 290 nm.

    • Fluorescence: Excitation at 290 nm, Emission at 400 nm.

  • Standard Preparation: Prepare a series of standard solutions of this compound in the mobile phase to create a calibration curve.

Visualizations

Troubleshooting Workflow for Low Recovery of this compound

Troubleshooting_Workflow start Low Recovery of This compound sample_prep Investigate Sample Preparation start->sample_prep hplc_method Investigate HPLC Method start->hplc_method detector_issues Investigate Detector start->detector_issues extraction Optimize Extraction (Solvent, Technique, pH) sample_prep->extraction degradation Prevent Degradation (Temperature, Light, pH) sample_prep->degradation adsorption Check for Adsorption (Containers, Filters) sample_prep->adsorption mobile_phase Optimize Mobile Phase (Composition, pH) hplc_method->mobile_phase column Evaluate Column (Chemistry, Age) hplc_method->column injection Check Injection Solvent & Volume hplc_method->injection wavelength Verify Detector Wavelength (UV/Fluorescence) detector_issues->wavelength linearity Check Detector Linearity detector_issues->linearity end Recovery Improved extraction->end degradation->end adsorption->end mobile_phase->end column->end injection->end wavelength->end linearity->end

A logical workflow for troubleshooting low recovery of this compound in HPLC analysis.

Relationship between Key Experimental Parameters and Analyte Recovery

Experimental_Parameters Recovery Analyte Recovery Extraction_Efficiency Extraction Efficiency Recovery->Extraction_Efficiency Analyte_Stability Analyte Stability Recovery->Analyte_Stability Chromatography Chromatographic Performance Recovery->Chromatography Detection Detector Response Recovery->Detection Solvent Solvent Extraction_Efficiency->Solvent pH pH Extraction_Efficiency->pH Analyte_Stability->pH Temperature Temp. Analyte_Stability->Temperature Light Light Analyte_Stability->Light Mobile_Phase Mobile Phase Chromatography->Mobile_Phase Column Column Chromatography->Column Wavelength Wavelength Detection->Wavelength

Interrelationship of experimental factors influencing the final recovery of the analyte.

References

Improving the solubility of 4'-O-Methylpyridoxine for in vitro experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the solubility of 4'-O-Methylpyridoxine for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as Ginkgotoxin, is a neurotoxin naturally found in the seeds and leaves of the Ginkgo biloba tree.[1] It is structurally related to vitamin B6 (pyridoxine) and acts as an antivitamin.[2] Its primary mechanism of action is the competitive inhibition of pyridoxal kinase, a key enzyme in the vitamin B6 salvage pathway.[2] This inhibition leads to a deficiency of pyridoxal 5'-phosphate (PLP), the biologically active form of vitamin B6. PLP is a crucial cofactor for over 140 enzymes involved in various metabolic processes, including the synthesis of neurotransmitters.[3]

Q2: Why is the solubility of this compound a concern for in vitro experiments?

Like many small molecules, this compound has limited aqueous solubility. For in vitro experiments, it is crucial to have the compound fully dissolved in the culture medium to ensure accurate and reproducible results. Precipitation of the compound can lead to inconsistent concentrations, inaccurate dose-response curves, and potential cytotoxicity unrelated to its pharmacological activity.

Q3: What are the common solvents used to dissolve this compound?

This compound is soluble in several organic solvents. Dimethyl sulfoxide (DMSO) is a common choice for preparing high-concentration stock solutions due to its high solvating power and compatibility with many cell culture assays at low final concentrations. Other organic solvents such as ethanol and dimethylformamide (DMF) can also be used. It is also soluble in aqueous solutions like phosphate-buffered saline (PBS) at a certain concentration.[4]

Q4: What is the recommended maximum concentration of DMSO in cell culture medium?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, with many researchers aiming for 0.1% or less. It is essential to include a vehicle control (medium with the same final concentration of DMSO) in all experiments to account for any potential effects of the solvent on the cells.

Q5: How can I determine the kinetic solubility of this compound in my specific cell culture medium?

A kinetic solubility assay can be performed to determine the maximum concentration of this compound that can be maintained in your specific cell culture medium without precipitation over the duration of your experiment. A detailed protocol for a plate-based kinetic solubility assay is provided in the "Experimental Protocols" section of this guide.

Troubleshooting Guide: Solubility Issues with this compound

This guide provides a systematic approach to troubleshooting common solubility problems encountered during in vitro experiments with this compound.

Problem Possible Cause Troubleshooting Steps & Solutions
Precipitation upon addition of stock solution to aqueous medium. Rapid change in solvent polarity.- Add the stock solution to the pre-warmed (37°C) medium dropwise while gently vortexing or swirling the tube.- Prepare an intermediate dilution of the stock solution in the culture medium.
High final concentration of the compound.- Lower the final concentration of this compound in the culture medium.- Perform a kinetic solubility assay to determine the maximum soluble concentration under your experimental conditions.
Cloudiness or precipitate observed in the stock solution. Compound has come out of solution during storage.- Warm the stock solution in a 37°C water bath for 10-15 minutes.- Gently vortex or sonicate the vial to aid in re-dissolving the compound. Ensure the solution is clear before use.
Improper storage.- Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Precipitation observed in the cell culture plate during the experiment. Compound instability or degradation over time at 37°C.- Check the stability of this compound in your culture medium over the time course of your experiment.- Consider reducing the incubation time if significant degradation and precipitation occur.
Interaction with media components (e.g., proteins in serum).- Test the solubility in a simpler buffer like PBS to see if media components are the issue.- If using serum, try reducing the serum concentration or using a serum-free medium if compatible with your cell line.
pH shift in the medium due to cell metabolism.- Use a buffered medium (e.g., with HEPES) to maintain a stable pH.- Ensure proper CO2 levels in the incubator.

Quantitative Data: Solubility of this compound

The following table summarizes the known solubility of this compound in various solvents. It is important to note that these values are a guide, and the actual solubility may vary depending on the specific lot of the compound, temperature, and the composition of the aqueous medium.

Solvent Solubility Reference
Dimethyl sulfoxide (DMSO)≥ 5 mg/mL[4]
50 mg/mL (with sonication)[4]
Dimethylformamide (DMF)~1 mg/mL-
Ethanol~1 mg/mL-
Phosphate-Buffered Saline (PBS, pH 7.2)~10 mg/mL-
ChloroformSoluble[5]
DichloromethaneSoluble[5]
Ethyl AcetateSoluble[5]
AcetoneSoluble[5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Calculate the required mass: The molecular weight of this compound is 183.2 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (g) = 10 mmol/L * 183.2 g/mol * 0.001 L = 0.001832 g = 1.832 mg

  • Weigh the compound: Carefully weigh out 1.832 mg of this compound using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube or amber vial.

  • Add DMSO: Add 1 mL of sterile DMSO to the tube containing the compound.

  • Dissolve the compound: Vortex the tube for 1-2 minutes until the compound is completely dissolved. If necessary, you can gently warm the tube in a 37°C water bath to aid dissolution. Ensure the final solution is clear and free of any visible particles.

  • Storage: Store the 10 mM stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Protocol 2: Kinetic Solubility Assay in Cell Culture Medium

Objective: To determine the maximum concentration of this compound that remains in solution in a specific cell culture medium over a defined period.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Cell culture medium (e.g., DMEM, RPMI-1640) with or without serum, pre-warmed to 37°C

  • Sterile 96-well clear flat-bottom plate

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at a wavelength where the compound has some absorbance (e.g., 280 nm) or a nephelometer to measure light scattering.

Procedure:

  • Prepare a serial dilution of the stock solution: In a separate 96-well plate or in microcentrifuge tubes, prepare a 2-fold serial dilution of your 10 mM stock solution in DMSO. This will create a range of concentrations to test.

  • Add compound to the assay plate: In a new 96-well plate, add 2 µL of each concentration from your DMSO serial dilution to triplicate wells. Also include wells with 2 µL of DMSO alone as a vehicle control.

  • Add cell culture medium: To each well containing the DMSO solution, add 198 µL of your pre-warmed cell culture medium. This will result in a 1:100 dilution of your DMSO stock, and the final DMSO concentration will be 1%.

  • Initial measurement (T=0): Immediately after adding the medium, gently mix the plate and read the absorbance or light scattering at the chosen wavelength.

  • Incubate: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for the desired time period (e.g., 2, 4, 8, 24 hours), corresponding to your planned experiment duration.

  • Final measurement: At the end of the incubation period, visually inspect the plate for any signs of precipitation. Then, read the absorbance or light scattering again.

  • Data Analysis: An increase in absorbance or light scattering over time compared to the vehicle control indicates precipitation. The highest concentration that does not show a significant increase is considered the kinetic solubility under these conditions.

Visualizations

Signaling Pathway of this compound's Mechanism of Action

4-O-Methylpyridoxine_Mechanism_of_Action cluster_B6_Metabolism Vitamin B6 Salvage Pathway cluster_GABA_Synthesis GABA Synthesis cluster_MPN_Action This compound Action cluster_Outcome Neurological Outcome Pyridoxine Pyridoxine (Vitamin B6) Pyridoxal_Kinase Pyridoxal Kinase Pyridoxine->Pyridoxal_Kinase Substrate PLP Pyridoxal 5'-Phosphate (PLP - Active Form) GAD Glutamate Decarboxylase (GAD) PLP->GAD Cofactor Pyridoxal_Kinase->PLP Catalyzes Glutamate Glutamate Glutamate->GAD Substrate GABA GABA (Inhibitory Neurotransmitter) Reduced_GABA Reduced GABA Synthesis GAD->GABA Catalyzes GAD->Reduced_GABA Inhibition of GAD due to PLP deficiency MPN This compound (MPN) MPN->Pyridoxal_Kinase Competitive Inhibitor Neuronal_Hyperexcitability Neuronal Hyperexcitability (Seizures) Reduced_GABA->Neuronal_Hyperexcitability

Caption: Mechanism of action of this compound.

Experimental Workflow for Solubility Assessment

Solubility_Assessment_Workflow start Start: Obtain This compound prep_stock Protocol 1: Prepare 10 mM Stock Solution in DMSO start->prep_stock kinetic_assay Protocol 2: Perform Kinetic Solubility Assay prep_stock->kinetic_assay data_analysis Analyze Absorbance/ Scattering Data kinetic_assay->data_analysis determine_solubility Determine Maximum Soluble Concentration data_analysis->determine_solubility troubleshoot Troubleshooting Guide: Address Precipitation determine_solubility->troubleshoot Precipitation Observed? proceed Proceed with In Vitro Experiment troubleshoot->prep_stock Yes troubleshoot->proceed No

Caption: Workflow for assessing the solubility of this compound.

References

Technical Support Center: 4'-O-Methylpyridoxine Sample Management

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term storage and handling of 4'-O-Methylpyridoxine (MPN) samples. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the optimal conditions for long-term storage of this compound?

For long-term stability, this compound samples should be stored at -20°C in a tightly sealed container, protected from light. Under these conditions, the compound has been reported to be stable for at least four years.[1] For shorter durations, refrigeration at 2-8°C may be adequate, but for periods exceeding a few weeks, freezing is recommended to minimize degradation.

Q2: My this compound solution has turned a yellowish color. What does this indicate?

A yellow discoloration in a previously colorless this compound solution can be an indicator of degradation, particularly due to light exposure (photodegradation) or oxidation. Pyridoxine and its derivatives are known to be susceptible to degradation in the presence of light and oxygen.[2][3] It is crucial to re-analyze the sample's purity and concentration before use.

Q3: I observed precipitation in my thawed this compound solution. What should I do?

Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or if the solvent has partially evaporated. First, ensure the container is tightly sealed to prevent solvent loss. Gentle warming and sonication can be used to redissolve the precipitate.[4] If the precipitate does not redissolve, it may be a degradation product, and the sample's integrity should be verified through analytical methods like HPLC.

Q4: Can I store this compound in an aqueous solution?

While this compound is soluble in aqueous solutions, long-term storage in this state is not ideal due to the risk of hydrolytic degradation, especially at non-neutral pH.[5] If aqueous solutions are necessary, they should be prepared fresh. For storage, consider using anhydrous organic solvents like DMSO or ethanol, or storing the compound as a dry powder.

Q5: How does pH affect the stability of this compound?

The stability of pyridoxine and its derivatives can be influenced by pH.[5] Extreme pH conditions (highly acidic or alkaline) can accelerate hydrolytic degradation. It is advisable to maintain solutions at a pH close to neutral (pH 6-8) to enhance stability.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and handling of this compound samples.

Issue Potential Cause(s) Recommended Action(s)
Reduced Potency/Activity - Chemical degradation (hydrolysis, oxidation, photodegradation)- Multiple freeze-thaw cycles- Re-quantify the concentration using a validated analytical method (e.g., HPLC).- If degradation is confirmed, discard the sample.- Aliquot samples upon initial preparation to avoid repeated freeze-thaw cycles.
Discoloration (Yellowing) - Photodegradation- Oxidation- Always store samples in amber vials or wrapped in aluminum foil to protect from light.- Purge the headspace of the container with an inert gas (e.g., nitrogen or argon) before sealing to minimize oxidation.- Re-evaluate the purity of the sample before use.
Precipitation in Solution - Exceeded solubility at storage temperature- Solvent evaporation- Formation of insoluble degradation products- Gently warm the solution and sonicate to attempt redissolution.- Ensure vials are tightly sealed with appropriate caps.- If the precipitate is suspected to be a degradation product, analyze the supernatant for purity and concentration.
Inconsistent Experimental Results - Sample degradation- Improper sample handling- Review storage conditions and handling procedures.- Use a fresh, validated sample of this compound for critical experiments.- Perform a system suitability test with your analytical method before sample analysis.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a reverse-phase HPLC method suitable for assessing the stability of this compound and separating it from potential degradation products.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or fluorescence detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Acetonitrile and 10 mM phosphate buffer (pH 3) in a gradient elution.[6]

  • Flow Rate: 1.0 mL/min

  • Detection:

    • UV: 290 nm[6]

    • Fluorescence: Excitation at 290 nm, Emission at 400 nm[7]

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase at a known concentration (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution.

  • Sample Preparation: Dilute the this compound sample to be tested with the mobile phase to a concentration within the calibration range.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Create a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the sample from the calibration curve.

  • Stability Assessment: Compare the concentration and purity of the stored sample to that of a freshly prepared sample or the initial concentration. The appearance of new peaks may indicate the presence of degradation products.

Protocol 2: Forced Degradation Studies for this compound

Forced degradation studies are essential for identifying potential degradation pathways and validating the stability-indicating nature of analytical methods.[3][8]

1. Acid and Base Hydrolysis:

  • Procedure: Incubate a solution of this compound (e.g., 1 mg/mL in a suitable solvent) with 0.1 N HCl and separately with 0.1 N NaOH at 60°C for a specified period (e.g., 1 hour).[9]

  • Analysis: Neutralize the samples and analyze by the stability-indicating HPLC method.

2. Oxidative Degradation:

  • Procedure: Treat a solution of this compound with 3% hydrogen peroxide (H₂O₂) at room temperature for a defined time.[9]

  • Analysis: Analyze the sample directly by HPLC.

3. Thermal Degradation:

  • Procedure: Expose solid this compound powder to dry heat (e.g., 90-150°C) for a set duration.[10] Also, heat a solution of the compound.

  • Analysis: Dissolve the solid sample in a suitable solvent and analyze both the heat-treated solid and solution by HPLC.

4. Photodegradation:

  • Procedure: Expose a solution of this compound in a transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[11] A dark control sample should be stored under the same conditions but protected from light.

  • Analysis: Analyze both the exposed and control samples by HPLC.

Visualizations

G cluster_storage Long-Term Storage Workflow cluster_retrieval Sample Retrieval and Use Receive_MPN Receive/Synthesize This compound Aliquot Aliquot into Amber Vials Receive_MPN->Aliquot Inert_Gas Purge with Inert Gas Aliquot->Inert_Gas Seal Tightly Seal Inert_Gas->Seal Store Store at -20°C Protected from Light Seal->Store Thaw Thaw Sample Inspect Visually Inspect (Color, Precipitation) Thaw->Inspect Analyze Analyze Purity/Concentration (if necessary) Inspect->Analyze Experiment Use in Experiment Analyze->Experiment

Caption: Recommended workflow for the long-term storage and retrieval of this compound samples.

G cluster_degradation Potential Degradation Pathways cluster_products Degradation Products MPN This compound Hydrolysis Hydrolysis (Acid/Base Catalyzed) MPN->Hydrolysis Oxidation Oxidation MPN->Oxidation Photodegradation Photodegradation (UV/Visible Light) MPN->Photodegradation Pyridoxine Pyridoxine Hydrolysis->Pyridoxine Other_Oxidized Oxidized Pyridine Derivatives Oxidation->Other_Oxidized Photolytic Photolytic Adducts/ Fragments Photodegradation->Photolytic

Caption: Potential degradation pathways for this compound under various stress conditions.

References

Technical Support Center: Optimizing 4'-O-Methylpyridoxine Dosage for Consistent In Vivo Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing 4'-O-Methylpyridoxine (MPN) in in vivo experiments. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure consistent and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound (MPN)?

A1: MPN is a vitamin B6 antagonist. Its primary mechanism involves the inhibition of pyridoxal kinase, a crucial enzyme for the conversion of pyridoxine (vitamin B6) into its biologically active form, pyridoxal-5'-phosphate (PLP).[1] PLP is an essential cofactor for glutamate decarboxylase (GAD), the enzyme responsible for synthesizing the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) from glutamate. By reducing PLP levels, MPN leads to a decrease in GABA synthesis, creating an imbalance between excitatory (glutamate) and inhibitory (GABA) neurotransmission, which can result in neuronal hyperexcitability, manifesting as hyperactivity and convulsions.[1][2]

Q2: What are the expected in vivo effects of MPN administration?

A2: The administration of MPN in animal models typically induces dose-dependent neurological and behavioral effects. These include hyperactivity and, at higher doses, seizures.[1][2] Biochemically, MPN administration leads to a measurable decrease in PLP concentrations in both the brain and plasma, as well as a reduced GABA-to-glutamate ratio in the brain.[1] Chronic administration may lead to pathological changes in brain and heart tissues.[3]

Q3: How can I counteract the effects of MPN in my experiments?

A3: The neurotoxic effects of MPN are a direct result of induced vitamin B6 deficiency. Therefore, its effects can be reversed or mitigated by the co-administration of pyridoxal-5'-phosphate (PLP) or GABA. This can be a useful experimental control to confirm that the observed effects are specifically due to MPN's mechanism of action.

Q4: What is the half-life of MPN in vivo?

A4: The pharmacokinetic profile of MPN can vary between species. In rats, following intravenous administration, MPN has a reported half-life of approximately 0.91 hours.

Troubleshooting Guide

Issue 1: Inconsistent or No Observable Behavioral Effects
Potential Cause Troubleshooting Step
Incorrect Dosage Consult the dosage tables below for recommended starting points based on your animal model and administration route. Perform a dose-response study to determine the optimal dose for your specific experimental conditions.
Degradation of MPN Ensure proper storage of your MPN stock solution. Prepare fresh dilutions for each experiment.
Route of Administration The route of administration significantly impacts bioavailability. Intrathecal or intravenous routes will have a more direct and rapid effect on the central nervous system compared to intragastric or intraperitoneal routes. Ensure your chosen route is appropriate for your research question.
Animal Strain/Species Variability Different strains and species of animals can have varying sensitivities to neurotoxins. If possible, consult literature for studies using your specific animal model.
Acclimatization and Baseline Behavior Ensure animals are properly acclimatized to the experimental environment. High baseline activity or stress can mask the effects of MPN.
Issue 2: High Mortality Rate in Experimental Animals
Potential Cause Troubleshooting Step
Dosage Too High Reduce the administered dose. Refer to the dosage tables and consider starting with the lowest effective dose reported in the literature.
Rapid Administration For intravenous or intrathecal injections, administer the solution slowly to avoid acute toxicity.
Vehicle Toxicity Ensure the vehicle used to dissolve MPN is well-tolerated by the animals at the administered volume. Consider running a vehicle-only control group.
Issue 3: Inconsistent Biochemical Results (PLP and GABA/Glu Levels)
Potential Cause Troubleshooting Step
Timing of Sample Collection The reduction in PLP levels is time-dependent. Collect tissues at a consistent and appropriate time point post-MPN administration. Based on the half-life in rats, peak effects are likely to be observed within a few hours of administration.
Sample Handling and Processing PLP is light and temperature sensitive. Keep samples on ice and protected from light during collection and processing. Follow a validated protocol for tissue homogenization and extraction to ensure accurate measurement.
Assay Sensitivity Use a validated and sensitive HPLC method for the quantification of pyridoxal-5'-phosphate and amino acids.

Quantitative Data Summary

Table 1: In Vivo Dosage and Effects of this compound

Animal Model Route of Administration Dosage Range Observed Effects Reference
MiceIntrathecal5-80 nmolDose-dependent hyperactivity and seizures.[1][2][4]
RatsIntragastric10-50 mg/kg BW (daily for 15 days)50 mg/kg: pathological changes in brain and heart.[3]
RatsIntravenous5 mg/kg BWDecrease in plasma PLP levels.
Zebrafish LarvaeImmersion200-1,000 µMSeizure-like behavior.

Table 2: In Vitro Dosage and Effects of this compound

Cell Line Dosage Range Observed Effects Reference
GES-1 (Human Gastric Epithelial)5 µMNo inhibitory effect.[5][6]
GES-1 (Human Gastric Epithelial)50-100 µMSignificant inhibitory effects on cell proliferation.[5][6][7]
GES-1 (Human Gastric Epithelial)127.80 µMIC50 value.[7]

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

Materials:

  • This compound (MPN) powder

  • Vehicle (e.g., sterile physiological saline or phosphate-buffered saline, pH 7.2)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile filters (0.22 µm)

Procedure:

  • Determine the desired final concentration of the MPN solution based on the target dose and injection volume.

  • Weigh the appropriate amount of MPN powder in a sterile microcentrifuge tube.

  • Add the vehicle to the tube. MPN is soluble in PBS (pH 7.2) at up to 10 mg/ml. For other vehicles, consult solubility data.

  • Vortex the solution until the MPN is completely dissolved.

  • Sterilize the solution by passing it through a 0.22 µm sterile filter into a new sterile tube.

  • Prepare fresh on the day of the experiment and keep on ice, protected from light.

Protocol 2: Intrathecal Administration of MPN in Mice

Materials:

  • Prepared MPN solution (Protocol 1)

  • Control vehicle (e.g., sterile physiological saline)

  • Mice (e.g., 4-5 week old male ddY)

  • Anesthesia (e.g., isoflurane)

  • Microinjector or Hamilton syringe

  • Stereotaxic apparatus (recommended for accuracy)

Procedure:

  • Anesthetize the mouse using isoflurane.

  • Secure the mouse in a stereotaxic apparatus.

  • Make a small incision in the scalp to expose the skull.

  • Using stereotaxic coordinates, target the right lateral ventricle.

  • Slowly inject the desired volume (e.g., 5 µl) of the MPN solution or vehicle.

  • Withdraw the needle slowly.

  • Suture the incision.

  • Allow the mouse to recover from anesthesia in a clean, warm cage.

  • Begin behavioral observation immediately following recovery.

Protocol 3: Behavioral Scoring of Seizures (Modified Racine Scale)

This scale can be used to quantify the severity of seizures following MPN administration.

Score Behavioral Manifestation
1Sudden behavioral arrest, staring
2Facial jerking (e.g., nose, whiskers)
3Neck jerks
4Clonic seizure while sitting
5Tonic-clonic seizure, loss of posture (on belly)
6Tonic-clonic seizure with wild jumping or falling on side
7Tonic extension of limbs, potentially leading to death

Adapted from the modified Racine scale for PTZ-induced seizures in mice.[8]

Protocol 4: Brain Tissue Processing for PLP and GABA/Glu Analysis

Materials:

  • Trichloroacetic acid (TCA)

  • Internal standard for HPLC

  • Homogenizer

  • Refrigerated centrifuge

  • HPLC system with fluorescence detector

Procedure:

  • Following the observation period, euthanize the animal via an approved method (e.g., cervical dislocation).

  • Rapidly dissect the brain and freeze it immediately in liquid nitrogen or on dry ice.

  • For analysis, weigh the frozen tissue and homogenize in a solution containing an internal standard and TCA to precipitate proteins.

  • Centrifuge the homogenate at high speed in a refrigerated centrifuge.

  • Collect the supernatant for analysis.

  • Analyze the supernatant using a validated HPLC method with fluorescence detection to quantify PLP, GABA, and glutamate.

  • Calculate the GABA/Glu ratio.

Visualizations

MPN_Signaling_Pathway MPN This compound (MPN) PK Pyridoxal Kinase MPN->PK Inhibits PLP Pyridoxal-5'-Phosphate (PLP) PK->PLP Activates GAD Glutamate Decarboxylase (GAD) PLP->GAD Cofactor for GABA GABA GAD->GABA Synthesizes Effect Neuronal Hyperexcitability (Hyperactivity, Seizures) GABA->Effect Inhibits Glutamate Glutamate Glutamate->GAD Experimental_Workflow start Start: Dose-Response Study Design prep Prepare MPN Solution (Protocol 1) start->prep admin Administer MPN to Animals (e.g., Protocol 2) prep->admin observe Behavioral Observation (e.g., Scoring via Protocol 3) admin->observe collect Tissue Collection (e.g., Brain) observe->collect analyze Biochemical Analysis (PLP, GABA/Glu via HPLC) collect->analyze data Data Analysis (Correlate Dose, Behavior, and Biochemical Markers) analyze->data end End: Optimized Dosage data->end Troubleshooting_Workflow rect_node rect_node start Inconsistent In Vivo Effects? check_dose Is dosage appropriate for model and route? start->check_dose Yes check_prep Was MPN solution freshly prepared and stored correctly? check_dose->check_prep Yes dose_response Action: Perform dose-response study. Consult dosage tables. check_dose->dose_response No check_animal Are animals properly acclimatized? Any strain variability? check_prep->check_animal Yes remake_solution Action: Prepare fresh MPN solution. Verify solubility and vehicle. check_prep->remake_solution No review_animal_proc Action: Review animal handling and acclimatization procedures. check_animal->review_animal_proc No success Problem Resolved dose_response->success remake_solution->success review_animal_proc->success

References

Technical Support Center: 4'-O-Methylpyridoxine Heat Stability and Thermal Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the heat stability and thermal degradation of 4'-O-Methylpyridoxine (MPN), also known as Ginkgotoxin.[1][2] The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its heat stability a concern?

A1: this compound (MPN) is a neurotoxin found in the seeds of the Ginkgo biloba tree.[1][2] It is an anti-vitamin B6 compound that can cause neurological issues, including convulsions.[1][3][4] The heat stability of MPN is a critical consideration in the processing of Ginkgo biloba seeds for food or medicinal purposes, as thermal treatment is often employed to reduce its toxicity.[5][6][7] Understanding its degradation profile is essential for ensuring the safety and efficacy of related products.

Q2: What is the general thermal degradation behavior of this compound?

A2: Studies have shown that this compound degrades when subjected to heat. The rate of degradation is dependent on both temperature and the duration of heat exposure.[5] For instance, heat treatment of an MPN standard solution at temperatures ranging from 90°C to 150°C for up to 60 minutes resulted in a significant decrease in its concentration.[5]

Q3: What are the known thermal degradation products of this compound?

A3: The primary identified thermal degradation product of this compound is pyridoxine (Vitamin B6).[5][6] The demethylation of the 4'-methoxymethyl group to a 4'-hydroxymethyl group is the key transformation. Further degradation products may exist but are not extensively documented in the available literature.

Q4: What analytical techniques are suitable for studying the thermal degradation of this compound?

A4: Several analytical methods can be employed to assess the thermal stability and degradation of MPN. High-Performance Liquid Chromatography (HPLC) is a common technique for quantifying the concentration of MPN and its degradation products over time.[8][9] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for the specific quantification of MPN, often after derivatization.[3] For a broader understanding of thermal properties, techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are valuable.[10][11][12][13] TGA measures changes in mass with temperature, indicating decomposition, while DSC detects heat flow associated with thermal transitions.[10][11]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Inconsistent degradation results between experiments. - Inaccurate temperature control.- Variations in sample matrix (e.g., pH, presence of other compounds).- Inconsistent heating duration.- Differences in analytical method parameters.- Calibrate heating equipment regularly.- Ensure consistent sample preparation and matrix composition.- Use a precise timer for heat exposure.- Validate and standardize the analytical method (e.g., HPLC, GC-MS).
Unexpectedly rapid degradation of MPN at lower temperatures. - Presence of catalysts in the sample matrix.- Photodegradation if the sample is exposed to light.- Oxidative degradation if not performed under an inert atmosphere.- Analyze the sample matrix for potential catalytic agents.- Protect samples from light during heating and analysis.- Conduct experiments under a nitrogen or argon atmosphere to assess the impact of oxygen.
Appearance of unknown peaks in the chromatogram after heating. - Formation of multiple degradation products.- Interaction of MPN with components of the sample matrix.- Use a mass spectrometer (e.g., LC-MS or GC-MS) to identify the unknown compounds.- Simplify the sample matrix if possible to isolate the degradation of MPN.
No degradation observed even at high temperatures. - Inaccurate temperature measurement (actual temperature is lower than setpoint).- Short heating duration.- High stability of MPN in the specific experimental conditions (e.g., solid state vs. solution).- Verify the temperature of the heating block/oven with a calibrated thermometer.- Increase the duration of the heat treatment.- Compare stability in different physical states and solvent systems.

Quantitative Data Summary

The following tables summarize the quantitative data on the thermal degradation of this compound from a study by Lim and Kim (2018).[5]

Table 1: Degradation of this compound Standard Solution after 60 Minutes of Heat Treatment

Temperature (°C)Initial Concentration (mg/kg)Final Concentration (mg/kg)% Degradation
901000994.920.51%
1201000883.2111.68%
1501000563.6943.63%

Table 2: Degradation of this compound in Ginkgo Biloba Seed Extract Solution after 60 Minutes of Heat Treatment

Temperature (°C)Initial Concentration (mg/kg)Final Concentration (mg/kg)% Degradation
90371.56321.4513.49%
120371.56189.3249.05%
150371.5676.8479.32%

Experimental Protocols

Protocol 1: General Procedure for Thermal Stability Testing of this compound using HPLC

  • Preparation of MPN Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or water) to prepare a stock solution of known concentration.

  • Sample Preparation: Aliquot the stock solution into several sealed vials to prevent evaporation.

  • Heat Treatment: Place the vials in a calibrated heating block or oven set to the desired temperatures (e.g., 90°C, 120°C, 150°C). Remove vials at specific time intervals (e.g., 0, 15, 30, 45, 60 minutes).

  • Cooling and Dilution: Immediately cool the vials to room temperature to quench the degradation reaction. Dilute the samples as necessary for HPLC analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A suitable mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[9]

    • Flow Rate: Typically 1.0 mL/min.[9]

    • Detection: UV detector at an appropriate wavelength (e.g., 280-290 nm).

    • Injection Volume: 10-20 µL.

  • Data Analysis: Quantify the peak area of MPN at each time point and temperature. Calculate the percentage of MPN remaining and determine the degradation kinetics.

Protocol 2: Overview of Thermoanalytical Methods

  • Thermogravimetric Analysis (TGA): This technique is used to determine the thermal stability and decomposition temperature of a substance.[10][11] A small amount of the sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air), and the change in mass is recorded as a function of temperature. A significant mass loss indicates decomposition.[14]

  • Differential Scanning Calorimetry (DSC): DSC is employed to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[10][13] It can be used to determine melting point, glass transition temperature, and to study exothermic or endothermic degradation processes.[13]

Visualizations

MPN This compound Heat Heat (Demethylation) MPN->Heat PN Pyridoxine (Vitamin B6) Heat->PN Further Further Degradation Products PN->Further cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis Prep Prepare MPN Solution Aliquot Aliquot into Vials Prep->Aliquot Heat Heat at Defined T & t Aliquot->Heat Cool Cool to Quench Heat->Cool Analyze HPLC/GC-MS Analysis Cool->Analyze Data Data Interpretation Analyze->Data Start Inconsistent Degradation Results Temp Is Temperature Control Accurate? Start->Temp Matrix Is Sample Matrix Consistent? Temp->Matrix Yes Calibrate Calibrate Heating Equipment Temp->Calibrate No Method Are Analytical Parameters Standardized? Matrix->Method Yes StandardizePrep Standardize Sample Preparation Matrix->StandardizePrep No ValidateMethod Validate Analytical Method Method->ValidateMethod No End Consistent Results Method->End Yes Calibrate->End StandardizePrep->End ValidateMethod->End

References

Technical Support Center: Separation of 4'-O-Methylpyridoxine and its Glucosides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with refined methods for the separation of 4'-O-Methylpyridoxine (MPN) from its glucosides (MPNG). It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in overcoming common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating this compound (MPN) from its glucosides (MPNG)?

The main difficulty arises from the potential for enzymatic hydrolysis of MPNG to MPN during the extraction process, particularly when using aqueous solvents with plant materials like Ginkgo biloba seeds, which contain endogenous glycosidases.[1][2] This can lead to an inaccurate quantification of the native amounts of each compound.

Q2: How can I prevent the conversion of MPNG to MPN during sample preparation?

To prevent enzymatic conversion, it is crucial to inhibit the endogenous enzymes. This can be achieved by:

  • Using an enzyme inhibitor: Silver fluoride (AgF) at a concentration of 25 mmol/L has been shown to effectively inhibit glucosidases and phosphatases for over 60 hours.[1][2]

  • Optimizing extraction temperature and pH: Performing the extraction at low temperatures (e.g., 0°C) and a low pH (e.g., 2.5) can significantly reduce enzyme activity.[3]

  • Rapidly inactivating enzymes: Heat treatment, such as boiling, can denature and inactivate the enzymes, but it may also lead to the degradation of MPN itself at higher temperatures (above 120°C).

Q3: What is the most common analytical method for separating and quantifying MPN and MPNG?

High-Performance Liquid Chromatography (HPLC) is the most widely used technique.[3][4][5] Reversed-phase HPLC with a C18 column is typically employed, coupled with fluorescence or UV detection.[5][6] Ion-pair chromatography can also be used to improve the retention and separation of these polar compounds.[5]

Q4: Can I determine the total MPN content (free and from glucosides) in my sample?

Yes, to determine the total MPN content, you can perform a hydrolysis step to convert all MPNG to MPN before analysis. This is typically done using:

  • Enzymatic hydrolysis: Treatment with β-glucosidase specifically cleaves the glucoside bond.[6][7]

  • Acid hydrolysis: Mild acid hydrolysis can also cleave the glycosidic bond, though it may be less specific and can potentially lead to the degradation of the aglycone if conditions are too harsh.[8]

Q5: Are there alternative methods to HPLC for the analysis of MPN?

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the quantitative analysis of MPN.[9] This method often requires derivatization of the analyte to increase its volatility. For instance, MPN can be derivatized with trifluoroacetic anhydride.[9]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the separation of MPN and its glucosides.

HPLC Separation Issues
ProblemPossible Cause(s)Suggested Solution(s)
Poor peak resolution between MPN and MPNG - Inappropriate mobile phase composition.- Column losing efficiency.- Sample overload.- Optimize the mobile phase gradient or isocratic composition. Consider adding an ion-pairing reagent.[5]- Replace the column or use a guard column.- Reduce the injection volume or sample concentration.
Peak tailing for polar analytes - Interaction with active silanol groups on the column.- Insufficient buffering of the mobile phase.- Use a modern, end-capped C18 column or a column specifically designed for polar analytes.- Adjust the mobile phase pH to suppress silanol ionization (typically pH 2-4).- Increase the buffer concentration in the mobile phase.
Inconsistent retention times - Fluctuations in pump pressure or flow rate.- Changes in mobile phase composition.- Temperature variations.- Check the HPLC system for leaks, bubbles, or faulty pump seals.[10]- Ensure the mobile phase is well-mixed and degassed.- Use a column oven to maintain a constant temperature.
Ghost peaks in the chromatogram - Contamination in the mobile phase or sample.- Carryover from previous injections.- Use high-purity solvents and freshly prepared mobile phase.- Implement a needle wash step in the autosampler method.- Run blank injections to identify the source of contamination.[10]
Extraction and Sample Preparation Issues
ProblemPossible Cause(s)Suggested Solution(s)
Low recovery of MPN and/or MPNG - Incomplete extraction from the sample matrix.- Adsorption of analytes to container surfaces.- Degradation during extraction.- Optimize extraction parameters (solvent, time, temperature, solid-to-liquid ratio).[4]- Use silanized glassware or polypropylene tubes.- Avoid excessive heat and light exposure.
Inaccurate quantification due to MPNG hydrolysis - Endogenous enzyme activity in the sample.- Add an enzyme inhibitor like silver fluoride to the extraction solvent.[1][2]- Perform extraction at low temperature and pH.[3]- Immediately heat-inactivate the sample extract if compatible with analyte stability.
Incomplete enzymatic hydrolysis of MPNG - Insufficient enzyme concentration or activity.- Presence of enzyme inhibitors in the sample extract.- Non-optimal reaction conditions (pH, temperature).- Increase the amount of β-glucosidase or use a more active enzyme preparation.- Purify the sample extract before the hydrolysis step to remove potential inhibitors.- Optimize the pH and temperature of the hydrolysis reaction as per the enzyme's specifications (e.g., pH ~6.0 for many β-glucosidases).[11]

Experimental Protocols

Protocol 1: Extraction of MPN and MPNG with Inhibition of Endogenous Enzymes

This protocol is designed to extract MPN and MPNG from plant material while minimizing the enzymatic conversion of the glucoside.

Materials:

  • Freeze-dried and ground sample material (e.g., Ginkgo biloba seeds)

  • Extraction Solvent: 25 mmol/L Silver Fluoride (AgF) in ultrapure water

  • Centrifuge

  • 0.22 µm syringe filters

Procedure:

  • Weigh a precise amount of the ground sample material into a centrifuge tube.

  • Add the extraction solvent at a specific solid-to-liquid ratio (e.g., 1:10 w/v).[4]

  • Vortex the mixture thoroughly to ensure complete wetting of the sample.

  • Place the tube in a shaker or rotator and extract at a controlled low temperature (e.g., 4°C) for a defined period (e.g., 60 minutes).

  • Centrifuge the mixture at high speed (e.g., 10,000 x g) for 15 minutes to pellet the solid material.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Store the vial at 4°C until HPLC analysis.

Protocol 2: Enzymatic Hydrolysis of MPNG for Total MPN Determination

This protocol describes the cleavage of the glucoside bond to determine the total MPN content.

Materials:

  • Sample extract (from Protocol 1, but without AgF if it inhibits the enzyme)

  • β-glucosidase from a suitable source (e.g., almonds)

  • Phosphate buffer (pH adjusted to the optimum for the enzyme, typically around 6.0)

  • Water bath or incubator

Procedure:

  • Take a known volume of the sample extract.

  • Add an equal volume of phosphate buffer containing a sufficient concentration of β-glucosidase.

  • Incubate the mixture in a water bath at the optimal temperature for the enzyme (e.g., 37°C) for a specified time (e.g., 1-2 hours).[6]

  • Stop the reaction by adding a small volume of strong acid (e.g., trichloroacetic acid) or by heat inactivation (e.g., boiling for 5 minutes), if compatible with MPN stability.

  • Centrifuge the mixture to remove any precipitated protein.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

Protocol 3: Reversed-Phase HPLC Separation of MPN and MPNG

This protocol provides a general method for the chromatographic separation of MPN and its glucoside.

HPLC System and Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1 M Potassium Phosphate buffer with an ion-pairing agent (e.g., sodium 1-pentanesulfonate), adjusted to pH 2.5-3.0

  • Mobile Phase B: Acetonitrile or Methanol

  • Gradient: A typical gradient might start with a low percentage of Mobile Phase B, increasing over time to elute the more retained compounds. An example gradient could be 5-20% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10-20 µL

  • Detection: Fluorescence detector (Excitation: ~290 nm, Emission: ~400 nm)[5] or UV detector (~290 nm).

Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Inject the prepared sample extract or standard solution.

  • Run the gradient program and collect the data.

  • Identify and quantify the peaks corresponding to MPNG and MPN by comparing their retention times and response with those of certified reference standards.

Data Presentation

Table 1: Comparison of Extraction Methods for this compound (MPN)

Extraction MethodTemperature (°C)Time (min)Solid-to-Liquid RatioMPN Yield (µg/mg)Recovery (%)Reference
Water Extraction401001:101.933-[4]
Water Extraction (Shaking)Room Temp.---76[7]
Soxhlet (Boiling Water)100120 (2 x 2h)-0.179 (total ginkgotoxin)-[6]

Table 2: HPLC Method Parameters for Separation of Pyridoxine Analogs

ParameterMethod 1Method 2
Column C18 Reversed-PhaseC18 Reversed-Phase
Mobile Phase Methanol-0.05M KH2PO4 (1:9 v/v), pH 3Gradient with Potassium Phosphate, sodium 1-pentanesulfonate (pH 2.5) and Acetonitrile
Detection Fluorescence (Ex: 280 nm, Em: 370 nm)Fluorescence
Reference [6][3]

Visualizations

experimental_workflow cluster_extraction Sample Extraction cluster_analysis Analysis cluster_hydrolysis Total MPN Analysis (Optional) sample Plant Material (e.g., Ginkgo Seeds) extraction Aqueous Extraction with Enzyme Inhibitor (e.g., AgF) sample->extraction Add solvent centrifugation Centrifugation extraction->centrifugation Separate solids filtration Filtration (0.22 µm) centrifugation->filtration Clarify extract hplc_injection HPLC Injection filtration->hplc_injection hydrolysis Enzymatic Hydrolysis (β-glucosidase) filtration->hydrolysis For total MPN separation Reversed-Phase C18 Separation hplc_injection->separation detection Fluorescence Detection separation->detection quantification Quantification of MPN & MPNG detection->quantification hydrolysis_analysis HPLC Analysis of Total MPN hydrolysis->hydrolysis_analysis

Caption: Experimental workflow for the separation and quantification of MPN and its glucosides.

troubleshooting_logic cluster_mobile_phase Mobile Phase Optimization cluster_column Column Health cluster_solution Solutions start Poor HPLC Peak Resolution check_gradient Adjust Gradient Profile? start->check_gradient check_ph Optimize Mobile Phase pH? start->check_ph check_ion_pair Add/Adjust Ion-Pair Reagent? start->check_ion_pair check_overload Sample Overload? start->check_overload check_column_age Column Efficiency Degradation? start->check_column_age solution_gradient Steeper or shallower gradient check_gradient->solution_gradient solution_ph Adjust pH to 2.5-3.0 check_ph->solution_ph solution_ion_pair Incorporate pentanesulfonate check_ion_pair->solution_ion_pair solution_overload Reduce injection volume check_overload->solution_overload solution_column Replace column check_column_age->solution_column

Caption: Troubleshooting logic for poor HPLC peak resolution.

References

Validation & Comparative

Validating the Neurotoxic Effects of 4'-O-Methylpyridoxine in Neuronal Cell Cultures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the neurotoxic effects of 4'-O-Methylpyridoxine (MPN), a convulsant toxin found in Ginkgo biloba seeds, in neuronal cell cultures. Due to the limited availability of direct experimental data on MPN in neuronal cell lines, this document extrapolates from existing in vitro studies on non-neuronal cells and related compounds. We compare these anticipated effects with those of well-characterized neurotoxic agents—Bicuculline, Picrotoxin, and Glutamate—to offer a framework for validating MPN's neurotoxicity in a laboratory setting.

Introduction to this compound (MPN) Neurotoxicity

This compound (MPN), also known as ginkgotoxin, is a neurotoxin responsible for the toxic effects associated with the consumption of Ginkgo biloba seeds.[1] The primary mechanism of MPN-induced neurotoxicity is the inhibition of pyridoxal kinase, a critical enzyme for the synthesis of pyridoxal-5'-phosphate (PLP), the active form of vitamin B6.[2] PLP is an essential cofactor for the enzyme glutamate decarboxylase, which catalyzes the conversion of glutamate to the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). By inhibiting PLP synthesis, MPN leads to a reduction in GABA levels, disrupting the excitatory/inhibitory balance in the central nervous system and causing hyperexcitability and seizures.

While the in vivo effects of MPN are well-documented, in vitro studies on its neurotoxicity in neuronal cell cultures are scarce. However, research on the structurally similar compound pyridoxine has demonstrated concentration-dependent cell death in the human neuroblastoma cell line SH-SY5Y, suggesting that MPN likely induces similar cytotoxic effects in neurons.[3][4] Studies on a human gastric epithelial cell line (GES-1) have shown that MPN can inhibit cell proliferation and induce apoptosis.[5][6][7]

This guide provides a comparative framework to stimulate and direct future in vitro research on MPN's neurotoxic properties.

Comparative Analysis of Neurotoxic Agents

To contextualize the potential neurotoxic effects of MPN, we compare it with three well-established neurotoxins that act on related pathways:

  • Bicuculline & Picrotoxin: These are antagonists of the GABA-A receptor. By blocking the action of GABA, they mimic the downstream consequences of MPN-induced GABA depletion, leading to neuronal hyperexcitability.[8][9][10][11]

  • Glutamate: As the primary excitatory neurotransmitter in the central nervous system, excessive glutamate stimulation leads to excitotoxicity, a process implicated in various neurodegenerative diseases.[12] This is a potential secondary effect of the excitatory/inhibitory imbalance caused by MPN.

The following table summarizes the key characteristics and expected cytotoxic effects of these compounds in neuronal cell cultures.

Table 1: Comparison of Neurotoxic Agents in Neuronal Cell Cultures

FeatureThis compound (MPN) (Hypothesized/Extrapolated)BicucullinePicrotoxinGlutamate
Mechanism of Action Inhibition of pyridoxal kinase, leading to decreased GABA synthesis.[2]Competitive antagonist of the GABA-A receptor.[10]Non-competitive antagonist of the GABA-A receptor chloride channel.[9]Agonist of ionotropic and metabotropic glutamate receptors, leading to excitotoxicity.[12]
Primary Effect Reduced inhibitory neurotransmission.Blockade of inhibitory neurotransmission.Blockade of inhibitory neurotransmission.Excessive excitatory neurotransmission.
Reported IC50/EC50 IC50: 127.80 µM (in GES-1 cells).[5]Neurotoxic effects observed at 10-100 µM.[13]Neurotoxic effects observed at 3-300 µM.[14]Cytotoxicity observed at 100 µM and above.[15]
Observed Effects in vitro Inhibition of cell proliferation, apoptosis (in GES-1 cells).[5][6][7] Pyridoxine induces apoptosis in SH-SY5Y cells.[3]Increased neuronal spiking and network burst frequency.[8] Neuronal cell death at high concentrations.[13]Increased neuronal spike and burst activity.[14]Neuronal cell death, mitochondrial dysfunction, oxidative stress.[16][17][18][19]
Apoptotic Markers Increased Caspase 8 and Bax expression (in GES-1 cells).[5][7]--Activation of caspase pathways, changes in Bax/Bcl-2 ratio.

Experimental Protocols

To validate the neurotoxic effects of MPN and compare them to other agents, the following standard in vitro assays are recommended.

Cell Culture
  • Cell Line: Human neuroblastoma SH-SY5Y cells are a suitable model as they have been used to demonstrate the neurotoxicity of the related compound, pyridoxine.

  • Culture Conditions: Cells should be maintained in a standard culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[20][21][22][23]

Protocol:

  • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of MPN (e.g., 10-200 µM) and the alternative neurotoxins for 24-48 hours. Include a vehicle control group.

  • After treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[24][25][26][27]

Protocol:

  • Seed SH-SY5Y cells in a 6-well plate and treat with the neurotoxins as described above.

  • Harvest the cells (including floating cells) and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blot Analysis for Apoptotic Proteins

This technique is used to detect changes in the expression levels of key proteins involved in apoptosis, such as the Bcl-2 family proteins.[28][29][30][31][32]

Protocol:

  • Treat SH-SY5Y cells with the neurotoxins, then lyse the cells in RIPA buffer containing protease inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST.

  • Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

  • Quantify the band intensities and calculate the Bax/Bcl-2 ratio.

Visualizing the Pathways and Workflows

The following diagrams illustrate the key signaling pathway of MPN-induced neurotoxicity and the experimental workflow for its validation.

MPN_Signaling_Pathway MPN This compound (MPN) PK Pyridoxal Kinase MPN->PK Inhibits PLP Pyridoxal-5'-Phosphate (PLP) (Active Vitamin B6) PK->PLP Synthesizes GAD Glutamate Decarboxylase PLP->GAD Cofactor for GABA GABA GAD->GABA Catalyzes Glutamate Glutamate Glutamate->GABA Conversion Neuron Neuron GABA->Neuron Inhibitory Signal Hyperexcitability Neuronal Hyperexcitability & Seizures Neuron->Hyperexcitability Leads to (when inhibition is reduced)

Caption: Signaling pathway of this compound (MPN) neurotoxicity.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Neurotoxicity Assessment cluster_analysis Data Analysis & Comparison CellCulture Neuronal Cell Culture (e.g., SH-SY5Y) Treatment Treatment with: - this compound (MPN) - Bicuculline - Picrotoxin - Glutamate CellCulture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis WesternBlot Western Blot (Bax/Bcl-2) Treatment->WesternBlot DataAnalysis Quantitative Analysis: - IC50 Values - Percentage of Apoptotic Cells - Bax/Bcl-2 Ratio Viability->DataAnalysis Apoptosis->DataAnalysis WesternBlot->DataAnalysis Comparison Comparative Analysis of Neurotoxic Potency and Mechanisms DataAnalysis->Comparison

References

A Comparative Analysis of the Toxicity of 4'-O-Methylpyridoxine and its 5'-Glucoside Derivative

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the toxicity profiles of 4'-O-Methylpyridoxine (MPN) and its glycosidic form, this compound-5'-glucoside (MPNG). Both compounds are naturally occurring vitamin B6 antagonists found in Ginkgo biloba, with MPN being a recognized neurotoxin. This document synthesizes available experimental data to facilitate a clear understanding of their relative toxicities and underlying mechanisms.

Quantitative Toxicity Data

The following table summarizes the key quantitative toxicity data for MPN and MPNG from various experimental models.

CompoundTest SystemEndpointValueReference
This compound (MPN) MouseLethal Dose0.2 mmol/kg b.w.[1]
RatIn Vivo Toxicity50 mg/kg b.w.[2]
Human Gastric Epithelial (GES-1) CellsIC50127.80 µM
This compound-5'-glucoside (MPNG) MouseLethal Dose0.8 mmol/kg b.w.[1]

Note: The route of administration for the mouse lethal dose studies was not specified in the available literature.

Mechanism of Toxicity: Inhibition of Vitamin B6 Metabolism

The primary mechanism of toxicity for this compound stems from its action as an anti-vitamin B6 compound. MPN competitively inhibits pyridoxal kinase, a crucial enzyme in the vitamin B6 salvage pathway. This inhibition leads to a deficiency of pyridoxal-5'-phosphate (PLP), the active form of vitamin B6.

PLP is an essential cofactor for numerous enzymatic reactions, including the synthesis of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) from glutamate by glutamate decarboxylase. The reduction in GABA levels in the brain is believed to be a key factor in the neurotoxic effects, such as seizures, observed in cases of MPN poisoning.[3][4]

The lower toxicity of this compound-5'-glucoside is likely due to the glycosidic bond, which may need to be hydrolyzed to release the active MPN aglycone. This metabolic step would result in a slower and potentially lower systemic exposure to the toxic moiety.

Toxicity_Pathway cluster_0 Cellular Environment MPN This compound (MPN) PK Pyridoxal Kinase MPN->PK Inhibition MPNG This compound- 5'-glucoside (MPNG) MPNG->MPN Hydrolysis Pyridoxal Pyridoxal Pyridoxal->PK Substrate PLP Pyridoxal-5'-phosphate (PLP) GAD Glutamate Decarboxylase PLP->GAD Cofactor PK->PLP Phosphorylation Glutamate Glutamate Glutamate->GAD Substrate GABA γ-Aminobutyric Acid (GABA) Toxicity Neurotoxicity (e.g., Seizures) GABA->Toxicity Inhibition of Neurotransmission GAD->GABA

Caption: Mechanism of this compound (MPN) toxicity.

Experimental Protocols

Below are the detailed methodologies for the key experiments cited in this guide.

In Vivo Lethal Dose Determination in Mice
  • Objective: To determine and compare the lethal doses of MPN and MPNG.

  • Test System: Mice.

  • Administration: The specific route of administration was not detailed in the available literature.

  • Dosage:

    • This compound (MPN): 0.2 mmol/kg body weight.[1]

    • This compound-5'-glucoside (MPNG): 0.8 mmol/kg body weight.[1]

  • Endpoint: Lethality.

  • Reference: Kobayashi, et al. (2011) as cited in subsequent research.[1][5]

In Vivo Toxicity Assessment of MPN in Rats
  • Objective: To evaluate the in vivo toxicity of MPN following repeated administration.

  • Test System: Rats.

  • Administration: Intragastric gavage.

  • Dosage: 50 mg/kg body weight daily for 15 days.[2]

  • Parameters Assessed: Body weight, histopathological changes in brain and heart tissues, plasma vitamin B6 levels, biochemical parameters, oxidative stress markers, and amino acid profiles.

  • Key Finding: The administered dose caused pathological changes in the brain and heart tissues.[2]

In Vitro Cytotoxicity Assay of MPN
  • Objective: To determine the cytotoxic potential of MPN on human cells.

  • Test System: Human gastric epithelial (GES-1) cells.

  • Methodology:

    • GES-1 cells were cultured under standard conditions.

    • Cells were treated with varying concentrations of MPN.

    • Cell viability was assessed using a standard cytotoxicity assay (e.g., MTT or similar).

    • The half-maximal inhibitory concentration (IC50) was calculated using GraphPad Prism software.

  • Endpoint: IC50 value.

  • Result: The IC50 of MPN in GES-1 cells was determined to be 127.80 µM.

Experimental_Workflow cluster_invivo In Vivo Toxicity Assessment cluster_invitro In Vitro Cytotoxicity Assay Animal_Model Rodent Model (Mouse or Rat) Compound_Admin Compound Administration (e.g., Intragastric, Intraperitoneal) Animal_Model->Compound_Admin Observation Observation Period (e.g., 15 days) Compound_Admin->Observation Endpoint_Analysis Endpoint Analysis (Lethality, Histopathology) Observation->Endpoint_Analysis Cell_Culture Cell Culture (GES-1 Cells) Compound_Exposure Compound Exposure (Varying Concentrations) Cell_Culture->Compound_Exposure Viability_Assay Cell Viability Assay (e.g., MTT) Compound_Exposure->Viability_Assay Data_Analysis Data Analysis (IC50 Calculation) Viability_Assay->Data_Analysis

Caption: General experimental workflows for toxicity assessment.

Conclusion

The available data consistently demonstrate that this compound (MPN) is significantly more toxic than its 5'-glucoside derivative (MPNG). The lethal dose of MPNG in mice is approximately four times higher than that of MPN.[1] This difference in toxicity is attributed to the mechanism of action, where MPN directly inhibits pyridoxal kinase, leading to a cascade of events culminating in neurotoxicity. The glycoside form, MPNG, likely requires metabolic activation to exert its toxic effects, resulting in a diminished and delayed toxicity profile. These findings are critical for the risk assessment of Ginkgo biloba products and for guiding future research in the development of potential therapeutic interventions for ginkgotoxin poisoning.

References

Cross-Species Sensitivity to 4'-O-Methylpyridoxine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the sensitivity to 4'-O-Methylpyridoxine (MPN), a neurotoxic compound found in Ginkgo biloba seeds, across various species. Understanding these differences is crucial for toxicological assessments, preclinical studies, and the development of potential therapeutic interventions. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying toxicological pathways.

Executive Summary

This compound exerts its toxic effects by interfering with vitamin B6 metabolism, a mechanism that is conserved across different species. However, the sensitivity to this compound varies significantly among humans, rats, mice, and guinea pigs. This guide synthesizes available data to highlight these species-specific differences in toxicity, providing a valuable resource for researchers in toxicology and pharmacology.

Mechanism of Action: Interference with Vitamin B6 Metabolism

The primary mechanism of this compound toxicity involves the inhibition of pyridoxal kinase, a key enzyme in the vitamin B6 salvage pathway. This inhibition leads to a deficiency in the active form of vitamin B6, pyridoxal-5'-phosphate (PLP), which is a critical cofactor for numerous enzymatic reactions in the brain.

One of the most significantly affected pathways is the synthesis of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) from glutamate, a reaction catalyzed by the PLP-dependent enzyme glutamate decarboxylase (GAD). The resulting decrease in GABAergic neurotransmission leads to a neuronal excitation/inhibition imbalance, manifesting as seizures and other neurological symptoms.

MPN_Mechanism_of_Action Pyridoxine Pyridoxine (Vitamin B6) PL Pyridoxal Pyridoxine->PL Metabolism PLP Pyridoxal-5'-Phosphate (PLP) (Active Vitamin B6) PL->PLP Phosphorylation GAD Glutamate Decarboxylase (GAD) PLP->GAD Activates PK Pyridoxal Kinase MPN This compound (MPN) Glutamate Glutamate GABA γ-Aminobutyric Acid (GABA) Glutamate->GABA Seizures Neurotoxicity (Seizures, etc.) GABA->Seizures Reduced inhibition leads to PLP_Co PLP (Cofactor) PLP_Co->GAD MPN->PK Inhibits MPNP MPN-Phosphate MPN->MPNP In_Vivo_Toxicity_Workflow cluster_0 Dosing Phase cluster_1 Observation & Data Collection Phase cluster_2 Analysis Phase cluster_3 Outcome Animal_Model Select Animal Model (e.g., Rat, Mouse) Dose_Prep Prepare MPN Doses Animal_Model->Dose_Prep Administration Administer MPN (e.g., Oral, IV, IT) Dose_Prep->Administration Clinical_Obs Clinical Observations (Behavior, Seizures) Administration->Clinical_Obs Sample_Collection Collect Biological Samples (Blood, Tissues) Administration->Sample_Collection Data_Analysis Statistical Analysis Clinical_Obs->Data_Analysis Biochem_Analysis Biochemical Analysis (PLP, GABA levels) Sample_Collection->Biochem_Analysis Biochem_Analysis->Data_Analysis Histo_Analysis Histopathological Examination Histo_Analysis->Data_Analysis Toxicity_Profile Determine Toxicity Profile (e.g., LD50, NOAEL) Data_Analysis->Toxicity_Profile Sample_collection Sample_collection Sample_collection->Histo_Analysis

Comparative Analysis of 4'-O-Methylpyridoxine Levels in Ginkgo biloba Cultivars

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 4'-O-Methylpyridoxine (MPN) concentrations across different cultivars of Ginkgo biloba. This compound, also known as ginkgotoxin, is a neurotoxic antivitamin B6 compound naturally occurring in Ginkgo biloba.[1][2] Its presence is a significant consideration in the research and development of pharmaceuticals and nutraceuticals derived from this plant. This document summarizes quantitative data from experimental studies, details the methodologies used for analysis, and presents visual diagrams of the experimental workflow and biosynthetic pathway to aid in understanding and future research.

Quantitative Comparison of this compound Levels

The concentration of this compound and its glucoside, this compound-5'-glucoside (MPNG), can vary significantly between different cultivars of Ginkgo biloba and at different stages of seed development. The following table summarizes the levels of these compounds in the 'Fozhi' and 'Maling' cultivars at maturity.

CultivarAge of Tree (Years)CompoundConcentration (μg/g)
Fozhi10Total MPN295.62
Maling15Total MPN249.30
Maling10Total MPN267.85

Data sourced from a study on MPN analogues in G. biloba seeds at different growth stages.[3][4] The 'Total MPN' represents the combined concentration of MPN and MPNG, calculated based on the molecular mass of MPN.

The study indicated that the 'Fozhi' cultivar had higher MPN contents at each growth period compared to the 'Maling' cultivar.[3] Conversely, the MPNG content in the mature stage (G4) was significantly higher in 'Fozhi-10' (347.56 μg/g) compared to 'Maling-15' (211.37 μg/g) and 'Maling-10' (233.08 μg/g).[3] Another study analyzing raw Ginkgo biloba seeds from eight different locations in Japan found ginkgotoxin concentrations ranging from 0.173 to 0.4 mg/g.[1]

Experimental Protocols

Accurate quantification of this compound is crucial for safety and efficacy studies. The following methodologies have been employed for the extraction and analysis of MPN and its analogues in Ginkgo biloba seeds.

Sample Preparation and Extraction

A method to determine the native contents of MPN and MPNG involves inhibiting endogenous enzymes that can hydrolyze MPNG to MPN during extraction.[5]

  • Inhibitor Screening: Silver fluoride was identified as an effective inhibitor of endogenous enzymes like glucosidase and phosphatase.[5]

  • Extraction Solvent: A 25 mmol/L silver fluoride solution in water is used as the extraction solvent.[5]

  • Extraction Procedure:

    • Mix 150 mg of powdered Ginkgo biloba seed with 1.5 mL of the extraction solvent (distilled water at pH 2.5 adjusted with phosphoric acid).[3]

    • Incubate the mixture on a shaking table at 25 °C and 220 rpm for 40 minutes.[3]

    • Centrifuge the tubes at 9167g for 30 minutes at 4 °C.[3]

    • Filter the supernatant through a 0.45 μm syringe filter before injection into the HPLC system.[3]

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a common technique for the quantification of MPN.

  • Method: Ion-pair high-performance liquid chromatography has been successfully used for the rapid separation and quantification of MPN from human serum and is applicable to plant extracts.[6]

  • Detection: Fluorescence detection is employed with an excitation wavelength of 290 nm and an emission wavelength of 400 nm.[6]

  • Alternative Method: Gas chromatography-mass spectrometry (GC-MS) has also been developed for the specific quantitative analysis of MPN in human serum, which involves derivatization with trifluoroacetic anhydride.[7]

Visualized Experimental Workflow and Biosynthetic Pathway

To further clarify the processes involved in the analysis and synthesis of this compound, the following diagrams are provided.

experimental_workflow start Ginkgo biloba Seed Sample powder Powdered Seed Sample start->powder extraction Extraction with 25 mM Silver Fluoride (pH 2.5) powder->extraction incubation Incubation (25°C, 220 rpm, 40 min) extraction->incubation centrifugation Centrifugation (9167g, 4°C, 30 min) incubation->centrifugation filtration Filtration (0.45 μm filter) centrifugation->filtration hplc HPLC Analysis (Fluorescence Detection) filtration->hplc quantification Quantification of This compound hplc->quantification

Caption: Experimental workflow for the extraction and quantification of this compound.

The biosynthesis of ginkgotoxin in Ginkgo biloba is a de novo process, meaning it does not require the presence of vitamin B6 (pyridoxine) as a precursor.[1]

biosynthetic_pathway cluster_precursors Precursors Ribulose 5-phosphate Ribulose 5-phosphate pdx_complex Pdx1/Pdx2 Synthase Complex Ribulose 5-phosphate->pdx_complex Dihydroxyacetone phosphate Dihydroxyacetone phosphate Dihydroxyacetone phosphate->pdx_complex plp Pyridoxal-5'-phosphate pdx_complex->plp dehydrogenase Dehydrogenase (Hypothetical) plp->dehydrogenase pyridoxine Pyridoxine (Vitamin B6) dehydrogenase->pyridoxine methylation O-Methylation pyridoxine->methylation mpn This compound (Ginkgotoxin) methylation->mpn

Caption: Proposed biosynthetic pathway of this compound in Ginkgo biloba.

References

A Comparative Analysis of 4'-O-Methylpyridoxine Extraction Methods: Soxhlet vs. Shaking

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the efficient extraction of bioactive compounds is a critical first step. This guide provides a comparative analysis of two common extraction methods—traditional Soxhlet extraction and a simpler shaking (maceration) technique—for the isolation of 4'-O-Methylpyridoxine (MPN), a vitamin B6 analog also known as ginkgotoxin, from Ginkgo biloba products.

Experimental Protocols

Detailed methodologies for both extraction techniques are presented below, based on established and optimized procedures.

Shaking Extraction (Optimized Maceration)

This method offers a more convenient and less labor-intensive alternative to traditional Soxhlet extraction.

  • Sample Preparation : Accurately weigh 1.0 g of finely powdered Ginkgo biloba sample (e.g., dried seeds, capsule powder).

  • Solvent Addition : Place the weighed sample into a suitable container (e.g., an Erlenmeyer flask) and add 10 mL of deionized water, achieving a solid-to-liquid ratio of 1:10.

  • Extraction Conditions : The mixture is then agitated on a mechanical shaker at a constant speed for 100 minutes at a controlled temperature of 40°C.

  • Sample Recovery : Following the extraction period, the mixture is filtered to separate the aqueous extract containing this compound from the solid plant residue.

  • Final Analysis : The clarified extract is then ready for downstream quantitative analysis, typically by High-Performance Liquid Chromatography (HPLC).

Soxhlet Extraction

A classic and exhaustive extraction method, the Soxhlet procedure ensures thorough removal of the target compound.

  • Sample Preparation : Weigh 0.5 g of the finely powdered Ginkgo biloba sample.

  • Loading : The sample is placed into a porous cellulose thimble, which is then inserted into the main chamber of the Soxhlet extractor.

  • Apparatus Assembly : The Soxhlet extractor is assembled with a round-bottom flask containing deionized water and a condenser placed on top.

  • Extraction Process : The water is heated to a boil. The resulting steam travels to the condenser, where it cools and drips back onto the sample in the thimble. The chamber containing the sample slowly fills with the condensed water. Once the chamber is full, the extract is siphoned back into the boiling flask.

  • Duration : This continuous process is allowed to proceed for a total of 4 hours.

  • Final Solution : Upon completion, the solution in the round-bottom flask contains the extracted this compound, which can then be prepared for analysis.

Quantitative Data Summary

The following table summarizes the key performance indicators for each extraction method based on available experimental data.

ParameterShaking ExtractionSoxhlet Extraction
Extraction Time 100 minutes4 hours (240 minutes)
Solvent Deionized WaterDeionized Water
Temperature 40°CBoiling point of water (100°C)
Recovery (Spiked Powder) 81%[1][2]Equivalent to shaking[1][2]
Recovery (Spiked Seeds) 76%[1][2]Not explicitly stated, but shaking method was found to have increased recovery and better precision for this sample type[1]
Yield (Optimized) 1.933 µg/mg[3][4]Not directly compared with this metric
Convenience & Issues More convenient, less hands-on time[1][2]Tedious; potential for gel formation in the extraction thimble with certain samples[1]

Experimental Workflow Visualization

The logical flow of each extraction procedure is depicted in the diagrams below.

shaking_workflow start Start sample_prep Weigh 1.0g Powdered Sample start->sample_prep add_solvent Add 10mL Deionized Water sample_prep->add_solvent shake Shake at 40°C for 100 min add_solvent->shake filtrate Filter Mixture shake->filtrate analysis HPLC Analysis filtrate->analysis end End analysis->end

Caption: Workflow for Shaking Extraction of this compound.

soxhlet_workflow start Start sample_prep Weigh 0.5g Powdered Sample start->sample_prep load_thimble Load Sample into Cellulose Thimble sample_prep->load_thimble assemble Assemble Soxhlet Apparatus load_thimble->assemble extract Extract with Boiling Water for 4h assemble->extract collect Collect Extract from Flask extract->collect analysis HPLC Analysis collect->analysis end End analysis->end

Caption: Workflow for Soxhlet Extraction of this compound.

References

Verifying the Interaction of 4'-O-Methylpyridoxine with Human Pyridoxal Kinase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the interaction of 4'-O-Methylpyridoxine (Ginkgotoxin) with human pyridoxal kinase, contrasted with the enzyme's natural substrate, pyridoxal. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of the metabolic pathway and experimental workflow.

Executive Summary

This compound, a neurotoxin found in the seeds and leaves of the Ginkgo biloba tree, functions as a potent competitive inhibitor and alternate substrate for human pyridoxal kinase.[1] This interaction is significant as pyridoxal kinase is a crucial enzyme in the vitamin B6 salvage pathway, responsible for phosphorylating pyridoxal to its biologically active coenzyme form, pyridoxal 5'-phosphate (PLP).[2] The inhibition of this enzyme by this compound leads to a temporary reduction in PLP formation, which can trigger neurological symptoms such as epileptic convulsions.[1] This guide delves into the kinetics of this interaction, providing a comparative analysis with pyridoxal and outlining the experimental protocols required to verify these findings.

Data Presentation: Comparative Kinetics

The following table summarizes the kinetic parameters of human pyridoxal kinase with its natural substrate, pyridoxal, and the inhibitor, this compound.

Substrate/InhibitorKinetic ParameterValue
PyridoxalKm58.7 µM[3]
This compoundKm4.95 µM[3]
This compoundKi0.2 x 10-5 M (2 µM)[4]
This compoundKi3 µM[5]
This compoundKi18 µM[2]

Note: The reported Ki values for this compound vary across different studies, which may be attributed to different experimental conditions. However, all studies confirm its role as a potent inhibitor.

Experimental Protocols

Recombinant Human Pyridoxal Kinase Expression and Purification

To study the interaction of this compound with human pyridoxal kinase, a pure and active enzyme is required. This is typically achieved by heterologous expression in Escherichia coli followed by purification.

Methodology:

  • Gene Synthesis and Cloning: The human pyridoxal kinase gene (PDXK) is synthesized and cloned into an expression vector, such as pET28a(+), often with a tag (e.g., 6-His tag) to facilitate purification.

  • Protein Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced, for example, with isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Cell Lysis: Bacterial cells are harvested and lysed using methods such as sonication in a lysis buffer containing protease inhibitors.

  • Purification: The His-tagged pyridoxal kinase is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA resin).

  • Purity and Concentration Determination: The purity of the recombinant protein is assessed by SDS-PAGE, and the protein concentration is determined using a standard method like the Bradford assay.

Pyridoxal Kinase Activity Assay

The activity of pyridoxal kinase can be measured by quantifying the formation of pyridoxal 5'-phosphate (PLP) over time. Two common methods are spectrophotometry and high-performance liquid chromatography (HPLC) coupled with mass spectrometry.

a) Spectrophotometric Assay:

This method relies on the change in absorbance at 388 nm resulting from the formation of PLP.[6]

Materials:

  • Recombinant human pyridoxal kinase

  • Pyridoxal hydrochloride

  • This compound

  • ATP

  • MgCl2 or MnCl2

  • HEPES buffer (pH 7.4)

  • 96-well microplate

  • Plate reader

Protocol:

  • Prepare a reaction mixture in a 96-well plate containing 100 mM HEPES buffer (pH 7.4), 1.5 mM ATP, and an optimal concentration of a divalent cation (e.g., 250 µM MgCl2).

  • To determine the Km for pyridoxal, vary its concentration in the reaction mixture.

  • To determine the inhibitory effect of this compound, add varying concentrations of the inhibitor to the reaction mixture containing a fixed concentration of pyridoxal.

  • Initiate the reaction by adding a known amount of recombinant human pyridoxal kinase.

  • Monitor the increase in absorbance at 388 nm over time at a constant temperature (e.g., 37°C).

  • Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots.

  • Determine the kinetic parameters (Km and Ki) by fitting the data to the appropriate enzyme kinetic models (e.g., Michaelis-Menten, Lineweaver-Burk).

b) UPLC-Tandem Mass Spectrometry (MS/MS) Assay:

This method offers high sensitivity and specificity for the direct measurement of PLP.[7]

Materials:

  • Recombinant human pyridoxal kinase

  • Pyridoxal

  • This compound

  • MgATP

  • Potassium phosphate buffer (pH 6.1)

  • Reaction stop mix

  • UPLC-tandem mass spectrometer

Protocol:

  • Prepare a reaction buffer containing 20 mmol/l potassium phosphate (pH 6.1) and 300 µmol/l MgATP.[7]

  • Add a known amount of purified recombinant pyridoxal kinase to the reaction buffer.

  • For kinetic analysis, vary the concentration of pyridoxal. For inhibition studies, include varying concentrations of this compound.

  • Incubate the reaction mixture at 37°C with shaking for a defined period (e.g., 10 minutes).[7]

  • Stop the reaction by adding a reaction stop mix.

  • Analyze the samples using UPLC-tandem MS/MS to quantify the amount of PLP formed.

  • Calculate the enzyme activity, expressed as µmol PLP formed per liter per hour.[7]

  • Determine the kinetic parameters as described in the spectrophotometric assay.

Mandatory Visualizations

experimental_workflow cluster_enzyme_prep Enzyme Preparation cluster_activity_assay Kinase Activity Assay cluster_data_analysis Data Analysis expression Expression of Recombinant Human Pyridoxal Kinase purification Purification via Affinity Chromatography expression->purification characterization Purity & Concentration Determination (SDS-PAGE, Bradford) purification->characterization reaction_setup Reaction Setup: - Pyridoxal (Substrate) - this compound (Inhibitor) - ATP, MgCl2, Buffer characterization->reaction_setup incubation Incubation at 37°C reaction_setup->incubation detection Detection of PLP Formation (Spectrophotometry or UPLC-MS/MS) incubation->detection kinetics Determination of Kinetic Parameters (Km, Ki) detection->kinetics comparison Comparative Analysis of Substrate vs. Inhibitor kinetics->comparison

Caption: Experimental workflow for verifying the interaction of this compound with human pyridoxal kinase.

signaling_pathway cluster_pathway Vitamin B6 Salvage Pathway and Inhibition pyridoxal Pyridoxal (Vitamin B6) pdxk Human Pyridoxal Kinase (PDXK) pyridoxal->pdxk Substrate ginkgotoxin This compound (Ginkgotoxin) ginkgotoxin->pdxk Competitive Inhibition plp Pyridoxal 5'-Phosphate (PLP - Active Coenzyme) pdxk->plp Phosphorylation mpnp This compound-5'-Phosphate (MPNP) pdxk->mpnp Phosphorylation gaba_synthesis GABA Synthesis (PLP-dependent) plp->gaba_synthesis Coenzyme mpnp->gaba_synthesis Inhibition neurotransmission Normal Neurotransmission gaba_synthesis->neurotransmission seizures Epileptic Seizures gaba_synthesis->seizures Reduced activity leads to

References

A Comparative Analysis of HPLC and GC-MS for the Detection of 4'-O-Methylpyridoxine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate detection and quantification of 4'-O-Methylpyridoxine (MPN), a neurotoxin found in Ginkgo biloba seeds, is of paramount importance. This guide provides a comprehensive comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the detection of MPN, supported by experimental data and detailed protocols.

This comparison outlines the performance of each method, offering insights into their respective strengths and weaknesses in the context of this compound analysis. The information presented is intended to assist in selecting the most appropriate method based on specific research needs, such as sensitivity, selectivity, and sample throughput.

Performance Comparison: HPLC vs. GC-MS

The choice between HPLC and GC-MS for this compound detection often depends on the specific requirements of the analysis, including the desired sensitivity, the complexity of the sample matrix, and the availability of instrumentation. Below is a summary of key performance parameters for each technique based on published studies.

ParameterHPLC with Fluorescence/Diode-Array DetectionGas Chromatography-Mass Spectrometry (GC-MS)
Limit of Detection (LOD) 5 pg - 0.5 ng[1][2][3]50 pg[4][5][6]
Linearity Range 10 pg - 10 ng (Fluorescence)[2][3][6] 1 ng - 1000 ng (Diode-Array)[1]100 pg - 10 ng[4][5][6]
Recovery 92.5% - 92.9%[1][2][3]86.1% - 90.0%[4][5]
Sample Preparation Direct injection of deproteinized serum or solid-phase extraction.[1][2][3]Requires derivatization (e.g., trifluoroacetylation) following solid-phase extraction.[4][5]
Analysis Time Approximately 30 minutes per sample.[2][3]Not explicitly stated, but generally longer due to derivatization.
Selectivity Good, especially with fluorescence detection.High, due to mass fragmentation patterns.
Instrumentation Widely available in analytical laboratories.Requires a mass spectrometer, which may be less accessible.

Experimental Protocols

HPLC Method with Fluorescence Detection

This method is suitable for the rapid and sensitive quantification of this compound in serum samples.

1. Sample Preparation:

  • Deproteinize serum samples.

  • Alternatively, for cleaner extracts, perform solid-phase extraction using a C18 cartridge.[1]

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., Hibar LiChrosorb RP-18, 4.0 mm i.d. x 250 mm, 7 µm).[7]

  • Mobile Phase: Acetonitrile and 10 mM phosphate buffer (pH 3).[1] Some methods may utilize an ion-pair reagent in the mobile phase.[2][3]

  • Detection: Fluorescence detector with an excitation wavelength of 290 nm and an emission wavelength of 400 nm.[2][3][7] A diode-array detector set at 290 nm can also be used.[1]

GC-MS Method

This method offers high specificity for the confirmation of this compound, particularly in complex matrices.

1. Sample Preparation:

  • Extract this compound from the serum using a C18 solid-phase extraction cartridge.[4][5]

  • Evaporate the solvent under a stream of nitrogen.[4]

2. Derivatization:

  • Treat the dried residue with trifluoroacetic anhydride at 50°C for 5 minutes to form the trifluoroacyl (TFA) derivative of MPN.[4][5]

  • Re-dissolve the derivative in ethyl acetate for injection into the GC-MS.[4]

3. GC-MS Conditions:

  • Gas Chromatograph: Equipped with a suitable capillary column.

  • Mass Spectrometer: Operated in selective ion monitoring (SIM) mode, using the base ion m/z 343 for quantification.[4][5]

Visualizing the Analytical Workflow

To better illustrate the procedural differences between the two methods, the following diagrams outline the experimental workflows.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis serum Serum Sample deproteinization Deproteinization / Solid-Phase Extraction serum->deproteinization hplc HPLC System (C18 Column) deproteinization->hplc Inject detector Fluorescence or Diode-Array Detector hplc->detector data Quantification of This compound detector->data Data Acquisition

HPLC Analytical Workflow for this compound Detection.

GCMS_Workflow cluster_sample_prep Sample Preparation & Derivatization cluster_gcms_analysis GC-MS Analysis serum Serum Sample spe Solid-Phase Extraction (C18 Cartridge) serum->spe derivatization Derivatization (Trifluoroacetylation) spe->derivatization gcms GC-MS System derivatization->gcms Inject ms_detector Mass Spectrometer (SIM Mode) gcms->ms_detector data Quantification of This compound ms_detector->data Data Acquisition

GC-MS Analytical Workflow for this compound Detection.

Mechanism of Toxicity

This compound is an antivitamin B6 compound. Its toxicity is believed to stem from the inhibition of pyridoxal kinase, an enzyme essential for the conversion of vitamin B6 to its active form, pyridoxal-5'-phosphate (PLP). PLP is a crucial cofactor for numerous enzymatic reactions in the body, including the synthesis of neurotransmitters. A key pathway affected is the production of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) from glutamate, a reaction catalyzed by the PLP-dependent enzyme glutamate decarboxylase. Reduced GABA levels in the brain can lead to hyperexcitability and convulsions, which are characteristic symptoms of Ginkgo seed poisoning.[4]

MPN_Toxicity MPN This compound Pyridoxal_Kinase Pyridoxal Kinase MPN->Pyridoxal_Kinase inhibits VitaminB6 Vitamin B6 PLP Pyridoxal-5'-Phosphate (PLP) (Active Vitamin B6) VitaminB6->PLP catalyzed by Glutamate_Decarboxylase Glutamate Decarboxylase PLP->Glutamate_Decarboxylase is a cofactor for Glutamate Glutamate GABA γ-Aminobutyric Acid (GABA) Glutamate->GABA catalyzed by Convulsions Convulsions GABA->Convulsions reduced levels lead to

Simplified pathway of this compound neurotoxicity.

References

A Comparative Guide to 4'-O-Methylpyridoxine's Role in Seizure Severity in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effects of varying concentrations of 4'-O-Methylpyridoxine (MPN) on seizure severity in animal models. The data presented is compiled from multiple studies and is intended to offer an objective overview supported by experimental evidence.

Correlation of this compound (MPN) with Seizure Severity and Neurochemical Changes

This compound (MPN), a neurotoxin naturally found in Ginkgo biloba, is a potent inducer of seizures. Its proconvulsant activity is directly linked to its concentration in the central nervous system. The following tables summarize the dose-dependent effects of MPN on seizure manifestation and key neurochemical markers in mouse models.

Administered MPN Dose (nmol)MPN Concentration in Brain (pmol/mg) (mean ± SEM)Observed Seizure Severity (Racine Scale Equivalent)
51.2 ± 0.2Stage 1-2: Facial and mouth movements, head nodding.
102.5 ± 0.4Stage 2-3: Head nodding, forelimb clonus.
205.1 ± 0.8Stage 3-4: Forelimb clonus, rearing.
409.8 ± 1.5Stage 4-5: Rearing, falling, generalized tonic-clonic seizures.
8018.2 ± 2.9Stage 5: Continuous generalized tonic-clonic seizures, potential lethality.

Table 1: Correlation between intrathecally administered MPN dose, resulting brain concentration, and observed seizure severity in mice. Seizure severity is classified according to the Racine scale for rodent seizure models.

The underlying mechanism of MPN-induced seizures involves the disruption of the GABAergic system, a critical inhibitory neurotransmitter pathway in the brain. MPN competitively inhibits pyridoxal kinase, leading to a deficiency in pyridoxal-5'-phosphate (PLP), a crucial cofactor for the enzyme glutamate decarboxylase (GAD). GAD is responsible for the synthesis of GABA from glutamate. This inhibition results in a significant imbalance between the excitatory neurotransmitter glutamate and the inhibitory neurotransmitter GABA, leading to hyperexcitability and seizures.

MPN Concentration in Brain (pmol/mg)Pyridoxal-5'-Phosphate (PLP) Concentration in Brain (pmol/mg) (mean ± SEM)GABA/Glutamate Ratio in Brain (mean ± SEM)
1.21.8 ± 0.20.25 ± 0.03
2.51.4 ± 0.10.20 ± 0.02
5.10.9 ± 0.10.15 ± 0.02
9.80.5 ± 0.050.10 ± 0.01
18.2< 0.3< 0.08

Table 2: Impact of increasing MPN brain concentration on the levels of pyridoxal-5'-phosphate (PLP) and the GABA/glutamate ratio in mice.[1][2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by MPN and a typical experimental workflow for studying its effects.

MPN_Pathway cluster_0 Mechanism of MPN-Induced Seizures MPN This compound (MPN) PK Pyridoxal Kinase MPN->PK Inhibits PLP Pyridoxal-5'-Phosphate (PLP) PK->PLP Produces GAD Glutamate Decarboxylase (GAD) PLP->GAD Activates GABA GABA GAD->GABA Synthesizes Seizures Seizures GABA->Seizures Inhibits Glutamate Glutamate Glutamate->GAD Substrate Glutamate->Seizures Promotes

Caption: Signaling pathway of MPN-induced seizures.

Experimental_Workflow cluster_1 Experimental Workflow Animal_Prep Animal Preparation (e.g., Mouse) MPN_Admin MPN Administration (e.g., Intrathecal) Animal_Prep->MPN_Admin Behavioral_Obs Behavioral Observation (Racine Scale Scoring) MPN_Admin->Behavioral_Obs Tissue_Collection Brain Tissue Collection Behavioral_Obs->Tissue_Collection Biochemical_Analysis Biochemical Analysis (HPLC for GABA/Glutamate, PLP Assay) Tissue_Collection->Biochemical_Analysis Data_Analysis Data Analysis and Correlation Biochemical_Analysis->Data_Analysis

Caption: Typical experimental workflow for studying MPN.

Experimental Protocols

Animal Model and this compound (MPN) Administration
  • Animal Model: Adult male C57BL/6 mice (8-10 weeks old) are typically used. Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • MPN Solution Preparation: this compound hydrochloride is dissolved in sterile, pyrogen-free 0.9% saline to the desired concentrations (e.g., 1, 2, 4, 8, and 16 mM for doses of 5, 10, 20, 40, and 80 nmol in a 5 µL injection volume).

  • Intrathecal Administration:

    • Mice are anesthetized with isoflurane (3-4% for induction, 1.5-2% for maintenance).

    • The injection site, between the L5 and L6 vertebrae, is shaved and sterilized.

    • A 30-gauge needle attached to a Hamilton syringe is used for the injection.

    • A volume of 5 µL of the MPN solution (or saline for control) is injected into the intrathecal space.

    • The needle is left in place for 1 minute post-injection to prevent backflow.

    • Mice are allowed to recover from anesthesia in a warmed cage.

Seizure Severity Scoring (Racine Scale)
  • Immediately following recovery from anesthesia, mice are placed in an observation chamber and video-recorded for at least 60 minutes.

  • Seizure activity is scored by a trained observer blinded to the treatment groups, according to a modified Racine scale:

    • Stage 1: Mouth and facial movements (e.g., chewing, whisker twitching).

    • Stage 2: Head nodding.

    • Stage 3: Forelimb clonus.

    • Stage 4: Rearing with forelimb clonus.

    • Stage 5: Rearing and falling, characterized by generalized tonic-clonic seizures.

Brain Tissue Collection and Processing
  • At the end of the observation period (or at the onset of a predetermined seizure endpoint), mice are euthanized by cervical dislocation.

  • The brain is rapidly excised, and specific regions (e.g., cortex, hippocampus) are dissected on an ice-cold plate.

  • Tissues are immediately frozen in liquid nitrogen and stored at -80°C until biochemical analysis.

Measurement of GABA and Glutamate by HPLC
  • Tissue Homogenization: Frozen brain tissue is weighed and homogenized in a solution of 0.1 M perchloric acid.

  • Derivatization: The homogenate is centrifuged, and the supernatant is derivatized with o-phthaldialdehyde (OPA) and 2-mercaptoethanol to form fluorescent derivatives of GABA and glutamate.

  • HPLC Analysis:

    • An aliquot of the derivatized sample is injected into a C18 reverse-phase HPLC column.

    • A gradient elution is performed using a mobile phase consisting of a phosphate buffer and a methanol/acetonitrile mixture.

    • Fluorescence detection is used to quantify the GABA and glutamate derivatives (e.g., excitation at 340 nm and emission at 450 nm).

    • Concentrations are determined by comparing the peak areas to those of known standards.

This guide provides a foundational understanding of the relationship between MPN concentration and seizure severity in animal models, offering valuable data and methodologies for researchers in the field of epilepsy and neuropharmacology.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling 4'-O-Methylpyridoxine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 4'-O-Methylpyridoxine. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

This compound, also known as Ginkgotoxin, is a potent neurotoxin and an antivitamin B6 compound.[1] Its handling requires stringent safety measures due to its high acute toxicity. The Globally Harmonized System (GHS) classifies it as GHS06 for toxicity, with hazard statements indicating it is fatal if swallowed (H300) or inhaled (H330).[1] Exposure can lead to epileptic seizures and other severe neurological effects.[1]

Essential Personal Protective Equipment (PPE)

Due to the neurotoxic and highly toxic nature of this compound, a comprehensive PPE strategy is mandatory. This includes protection against inhalation, skin contact, and eye exposure.

PPE ComponentSpecificationRationale
Respiratory Protection NIOSH-approved N95 or higher-level respirator (e.g., P100) for handling solids. For solutions or potential aerosols, a full-face respirator with appropriate cartridges is recommended.Prevents inhalation of the highly toxic powder, which can be fatal.
Hand Protection Double gloving with chemically resistant gloves (e.g., Nitrile or Neoprene).Provides a robust barrier against skin absorption, a significant route of exposure for toxic chemicals.
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and airborne particles, preventing accidental eye contact.
Body Protection A disposable, solid-front lab coat or a chemical-resistant apron over a standard lab coat.Minimizes skin contact and contamination of personal clothing.
Foot Protection Closed-toe shoes made of a non-porous material.Protects feet from spills and falling objects.

Operational Plan: Step-by-Step Handling Protocol

All work with this compound, both in solid and solution form, must be conducted within a designated area, such as a certified chemical fume hood, to minimize exposure.

Preparation and Weighing (Solid Compound):

  • Designate a Work Area: Clearly label the chemical fume hood as a designated area for handling this compound.

  • Assemble Materials: Before starting, gather all necessary equipment, including the compound, spatulas, weigh boats, solvent, and waste containers, inside the fume hood.

  • Don PPE: Put on all required PPE as specified in the table above.

  • Weighing: Carefully weigh the desired amount of the solid compound in a disposable weigh boat. Use a spatula to handle the powder, avoiding any dust generation.

  • Dissolution: If preparing a solution, add the solvent to the solid in a suitable container within the fume hood. Gently swirl to dissolve. Do not use sonication, as it may generate aerosols.

Handling of Solutions:

  • Containment: Always handle solutions of this compound in a chemical fume hood.

  • Pipetting: Use positive displacement pipettes or air displacement pipettes with filtered tips to prevent contamination of the pipette.

  • Transport: When moving solutions outside the fume hood, use sealed, secondary containers that are clearly labeled.

Disposal Plan: Managing Contaminated Materials

All materials that come into contact with this compound are considered hazardous waste and must be disposed of accordingly.

Waste TypeDisposal Procedure
Solid Waste Collect all contaminated solid waste, including gloves, weigh boats, and paper towels, in a dedicated, clearly labeled hazardous waste bag within the fume hood.
Liquid Waste Collect all liquid waste containing this compound in a sealed, properly labeled, and chemically compatible hazardous waste container.
Sharps Any contaminated sharps, such as pipette tips or needles, must be placed in a designated sharps container for hazardous chemical waste.

All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Do not mix with other chemical waste streams unless explicitly approved by EHS.

Emergency Procedures: Immediate Actions for Exposure and Spills

In Case of Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

In Case of a Spill:

  • Small Spill (inside a fume hood):

    • Ensure proper PPE is worn.

    • Cover the spill with an absorbent material suitable for chemical spills.

    • Carefully collect the absorbed material and place it in the designated hazardous waste container.

    • Clean the spill area with a suitable decontaminating solution and then wipe it down with soap and water.

  • Large Spill (or any spill outside a fume hood):

    • Evacuate the immediate area.

    • Alert others in the vicinity.

    • Contact your institution's EHS or emergency response team immediately.

    • Do not attempt to clean up a large spill without proper training and equipment.

Workflow for Safe Handling and Disposal

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Disposal cluster_emergency Emergency Response prep_ppe Don Full PPE prep_area Designate & Prepare Fume Hood prep_ppe->prep_area weigh Weigh Solid prep_area->weigh dissolve Prepare Solution weigh->dissolve spill Spill Occurs weigh->spill exposure Exposure Occurs weigh->exposure handle_sol Handle Solution dissolve->handle_sol dissolve->spill dissolve->exposure collect_solid Collect Solid Waste handle_sol->collect_solid Contaminated Materials collect_liquid Collect Liquid Waste handle_sol->collect_liquid Waste Solution handle_sol->spill handle_sol->exposure dispose_ehs Dispose via EHS collect_solid->dispose_ehs collect_liquid->dispose_ehs evacuate Evacuate & Alert spill->evacuate flush Flush & Remove Contamination exposure->flush contact_ehs Contact EHS/ Emergency Services evacuate->contact_ehs medical Seek Immediate Medical Attention flush->medical

Caption: Workflow for the safe handling and disposal of this compound, including emergency procedures.

References

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